Ferric ammonium citrate,brown
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1385-57-5 |
|---|---|
Molecular Formula |
Fe(NH4)2H(C6H5O7)2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Ferric Ammonium Citrate (Brown)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the brown form of ferric ammonium (B1175870) citrate (B86180), a complex salt with significant applications in the pharmaceutical and biotechnology sectors, primarily as an iron supplement for treating iron-deficiency anemia.[1][2] This document details a standardized synthesis protocol, including precursor preparation, reaction conditions, and purification methods. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the compound, ensuring quality, purity, and consistency. The methodologies are presented with the precision required for replication in a research and development setting. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Ferric ammonium citrate is a complex salt of undefined structure composed of iron, ammonia (B1221849), and citric acid.[2][3] It exists in two forms: a brown and a green variety, which differ in their iron content.[4] The brown form is characterized by a higher iron content, typically ranging from 16.5% to 22.5%.[3][5] It presents as reddish-brown or garnet-red scales or granules, or as a brownish-yellow powder, and is highly soluble in water.[1][2][3] Due to its high bioavailability and solubility, the brown form of ferric ammonium citrate is a preferred choice for iron supplementation in pharmaceuticals and as a nutrient in various applications.[1] A thorough understanding of its synthesis and comprehensive characterization is paramount for ensuring its safety, efficacy, and quality in drug development and other scientific applications.
Synthesis of Ferric Ammonium Citrate (Brown)
The synthesis of ferric ammonium citrate (brown) is typically achieved through the reaction of freshly prepared ferric hydroxide (B78521) with an aqueous solution of citric acid and ammonia. The stoichiometry of the reactants is a critical factor that influences the iron content and the color of the final product.
Synthesis Workflow
Caption: Workflow for the synthesis of ferric ammonium citrate (brown).
Experimental Protocol
This protocol details a representative method for the laboratory-scale synthesis of ferric ammonium citrate (brown).
2.2.1. Preparation of Ferric Hydroxide
-
Prepare a solution of ferric chloride (FeCl₃) in deionized water.
-
Slowly add a solution of sodium hydroxide (NaOH) to the ferric chloride solution with constant stirring to precipitate ferric hydroxide (Fe(OH)₃).
-
Wash the precipitate repeatedly with deionized water until it is free of chloride ions. This can be tested by adding a silver nitrate (B79036) solution to the wash water; the absence of a white precipitate indicates the removal of chloride ions.
-
The resulting ferric hydroxide paste is used in the next step.
2.2.2. Reaction and Formation of Ferric Ammonium Citrate
-
In a reaction vessel, dissolve a specific molar quantity of citric acid in deionized water.
-
Add the freshly prepared ferric hydroxide paste to the citric acid solution with vigorous stirring. The ratio of citric acid to ferric hydroxide is crucial for obtaining the brown form.
-
Gently heat the mixture to facilitate the reaction and formation of the ferric citrate complex.
-
Slowly add a concentrated solution of ammonia (ammonium hydroxide) to the reaction mixture. The amount of ammonia added influences the final composition and pH of the product.
-
Continue stirring and heating until a clear, reddish-brown solution is obtained.
2.2.3. Purification and Isolation
-
Filter the warm solution to remove any unreacted ferric hydroxide or other insoluble impurities.
-
Concentrate the filtrate by evaporation under reduced pressure or by gentle heating to obtain a viscous solution.
-
Spread the concentrated solution in a thin layer on glass plates or in a shallow dish and dry in an oven at a controlled temperature (typically below 80°C) until a solid, brittle product is formed.[6]
-
The resulting scales or granules of brown ferric ammonium citrate can be further purified by washing with a small amount of absolute alcohol to remove any residual unreacted citric acid.[4]
-
Store the final product in a tightly sealed, light-resistant container as it is hygroscopic and affected by light.[1]
Characterization of Ferric Ammonium Citrate (Brown)
A comprehensive characterization of ferric ammonium citrate is essential to confirm its identity, purity, and quality. The following sections detail the key analytical techniques and their experimental protocols.
Characterization Workflow
Caption: Workflow for the characterization of ferric ammonium citrate (brown).
Physicochemical Properties
The general physicochemical properties of ferric ammonium citrate (brown) are summarized in the table below.
| Property | Description |
| Appearance | Reddish-brown to garnet-red scales, granules, or a brownish-yellow powder.[2][3] |
| Odor | Odorless or a slight ammoniacal odor.[3] |
| Solubility | Very soluble in water; insoluble in ethanol.[2][3] |
| Hygroscopicity | Deliquescent in air.[1] |
| Light Sensitivity | Affected by light.[1] |
Compositional Analysis
3.3.1. Determination of Iron Content (Iodometric Titration)
The iron content in ferric ammonium citrate is a critical quality attribute. A standard method for its determination is iodometric titration.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the ferric ammonium citrate sample.[3][7]
-
Dissolve the sample in 25 mL of deionized water and 5 mL of hydrochloric acid in a 250 mL glass-stoppered Erlenmeyer flask.[3][7]
-
Reaction: Add 4 g of potassium iodide to the solution, stopper the flask, and allow it to stand for 15 minutes in the dark.[3][7] The ferric ions (Fe³⁺) will oxidize the iodide ions (I⁻) to iodine (I₂).
-
Titration: Add 100 mL of deionized water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[3][7]
-
Endpoint Detection: As the endpoint approaches (the solution turns a pale yellow color), add a few drops of starch indicator solution. The solution will turn a deep blue color. Continue the titration until the blue color disappears.[7]
-
Calculation: Perform a blank determination and make any necessary corrections. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[3][7]
Quantitative Data:
| Parameter | Specification |
| Iron (Fe) Content | 16.5% - 22.5% |
3.3.2. Determination of Citrate Content (High-Performance Liquid Chromatography - HPLC)
HPLC is a precise method for quantifying the citrate content.
Experimental Protocol:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to pH 2.6 with phosphoric acid) and methanol.[8][9] The mobile phase should be filtered and degassed.
-
Standard Preparation: Prepare a standard solution of a known concentration of citric acid in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of ferric ammonium citrate and dissolve it in a known volume of deionized water. To avoid interference from the iron, a chelating agent such as EDTA can be added to the sample solution, which is then heated to ensure complete complexation of the ferric ions.[8]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., Newcrom R1) is suitable for this analysis.[9]
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Compare the peak area of citrate in the sample to the peak area of the standard to determine the concentration.
Quantitative Data:
| Parameter | Specification (Typical) |
| Citric Acid Content | ~65% |
Spectroscopic Characterization
3.4.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to characterize the electronic transitions within the ferric citrate complex.
Experimental Protocol:
-
Prepare a dilute solution of ferric ammonium citrate in deionized water.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a double-beam spectrophotometer with deionized water as the reference.
Quantitative Data:
| Parameter | Wavelength |
| λmax | Approximately 256 nm |
3.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare a solid sample for analysis, typically by mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a pellet.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Quantitative Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (water), N-H stretching (ammonium) |
| ~1600 | Asymmetric stretching of carboxylate (COO⁻) |
| ~1400 | Symmetric stretching of carboxylate (COO⁻) |
| ~1100 | C-O stretching |
| ~520 | Fe-O stretching |
Physicochemical Characterization
3.5.1. Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide information about the thermal stability and decomposition of the compound.
Experimental Protocol:
-
Place a small, accurately weighed sample of ferric ammonium citrate into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
Quantitative Data (Typical Decomposition Steps):
| Temperature Range (°C) | Weight Loss (%) | Description |
| 30 - 150 | ~13% | Dehydration (loss of water molecules) |
| 150 - 400 | Variable | Decomposition of the citrate and ammonium components |
| > 400 | - | Formation of iron oxide as the final residue |
3.5.2. X-ray Diffraction (XRD)
Experimental Protocol:
-
A powdered sample of ferric ammonium citrate is placed in a sample holder.
-
The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
Expected Outcome:
A broad, diffuse scattering pattern rather than sharp Bragg peaks would confirm the amorphous nature of the material.
Conclusion
This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of brown ferric ammonium citrate. The outlined experimental protocols for synthesis, compositional analysis, and spectroscopic and physicochemical characterization are intended to provide researchers and drug development professionals with the necessary tools to produce and evaluate this important iron supplement. Adherence to these detailed methodologies will ensure the consistent quality, purity, and efficacy of ferric ammonium citrate for its intended applications. The provided quantitative data serves as a benchmark for quality control and batch-to-batch consistency. Further research to elucidate the precise molecular structure of this complex salt would be a valuable contribution to the field.
References
- 1. newalliance.co.in [newalliance.co.in]
- 2. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Ferric ammonium citrate - a simple synthesis - Holographyforum.org / holowiki.org [holowiki.org]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Reliability in Standardization of Iron(III) and Titanium(III) Solutions in Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Separation of Ferric ammonium citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Chemical Structure Analysis of Brown Ferric Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brown ferric ammonium (B1175870) citrate (B86180) is a complex iron salt of significant interest in the pharmaceutical and food industries as an iron supplement and food additive.[1] Despite its widespread use, its chemical structure is not straightforward and is often described as a complex salt of undetermined structure.[2][3] It is a mixture of iron (III) citrate and ammonium citrate complexes. Recent studies suggest that the major component in commercial brown ferric ammonium citrate is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻.[4] This guide provides a comprehensive overview of the analytical techniques and experimental protocols required for a thorough chemical structure analysis of brown ferric ammonium citrate.
Physicochemical Properties and Composition
Brown ferric ammonium citrate is typically a reddish-brown powder or granular substance that is highly soluble in water.[1][5] Its composition can vary, but it generally conforms to the specifications outlined in Table 1.
Table 1: Typical Composition of Brown Ferric Ammonium Citrate
| Component | Percentage (%) | Reference |
| Iron (Fe) | 16.5 - 22.5 | [3][6] |
| Ammonia (B1221849) (NH₃) | ~9 | [1] |
| Citric Acid | ~65 | [1] |
Experimental Protocols for Chemical Analysis
A multi-faceted approach employing a range of analytical techniques is necessary for a comprehensive analysis of brown ferric ammonium citrate.
Qualitative Identification
Simple qualitative tests can confirm the presence of the principal components:
-
Test for Iron:
-
Test for Citrate:
-
Dissolve a small amount of the sample in water to make a 1-in-10 solution.
-
To 5 mL of this solution, add 0.3 mL of potassium permanganate (B83412) solution and 4 mL of mercuric sulfate (B86663) solution.
-
Heat the mixture to boiling. A white precipitate indicates the presence of citrate.[2][3]
-
-
Test for Ammonium:
-
Dissolve approximately 0.5 g of the sample in 5 mL of water.
-
Add 5 mL of sodium hydroxide (B78521) solution.
-
Upon heating, the evolution of ammonia gas (detectable by its characteristic odor and by turning moist red litmus (B1172312) paper blue) and the formation of a reddish-brown precipitate of ferric hydroxide will be observed.[2][3]
-
Quantitative Analysis
This iodometric titration method is a standard procedure for quantifying the iron content.
Protocol:
-
Accurately weigh approximately 1.0 g of the brown ferric ammonium citrate sample.
-
Dissolve the sample in 25 mL of deionized water and 5 mL of concentrated hydrochloric acid in a 250 mL glass-stoppered Erlenmeyer flask.
-
Add 4 g of potassium iodide to the solution.
-
Stopper the flask and allow it to stand for 15 minutes in the dark.
-
After 15 minutes, add 100 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution.
-
As the endpoint approaches (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration and make any necessary corrections.
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron.[2][3][7][8]
UV-Vis spectroscopy is useful for studying the iron-citrate complexes in solution.
Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of brown ferric ammonium citrate of a known concentration.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range, typically from 200 to 800 nm.
-
-
Blank Measurement: Fill a cuvette with deionized water (or the solvent used for the sample) and use it to zero the instrument.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorbance spectrum.
-
Data Analysis: The spectrum will show characteristic absorption bands for the Fe(III)-citrate complexes. The position and intensity of these bands can provide information about the coordination environment of the iron.
A logical workflow for the analysis of brown ferric ammonium citrate is presented below.
Caption: Experimental workflow for the analysis of brown ferric ammonium citrate.
FT-IR spectroscopy is used to identify the functional groups present and to probe the coordination of the citrate ligand to the iron center.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the brown ferric ammonium citrate sample and potassium bromide (KBr) powder to remove any moisture.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Place the powdered mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Analyze the positions and shapes of the absorption bands, particularly the carboxylate (COO⁻) stretching frequencies, to infer the coordination mode of the citrate ligand.
TGA and DSC provide information about the thermal stability, decomposition, and phase transitions of the material.
Protocol:
-
Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the brown ferric ammonium citrate sample into an appropriate TGA/DSC pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Acquisition and Analysis:
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The TGA curve will show mass loss steps corresponding to the loss of water, ammonia, and the decomposition of the citrate moiety. The DSC curve will indicate whether these processes are endothermic or exothermic.
-
Table 2: Summary of Analytical Techniques and Expected Information
| Technique | Information Obtained |
| Titration | Precise quantification of total iron content. |
| UV-Vis Spectroscopy | Information on the electronic transitions and coordination environment of the Fe(III) ions in solution. |
| FT-IR Spectroscopy | Identification of functional groups (carboxylate, hydroxyl, ammonium) and information on the binding of citrate to iron. |
| TGA/DSC | Thermal stability, decomposition pattern, and presence of hydrated water. |
| Mössbauer Spectroscopy | Oxidation state, spin state, and local coordination environment of the iron atoms.[4] |
| HPLC | Separation and quantification of different iron-citrate species present in the mixture.[9][10] |
| X-ray Diffraction (XRD) | Information on the crystalline or amorphous nature of the solid material. |
Advanced Structural Characterization
For a more definitive structural elucidation, advanced techniques are employed.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nuclei.
Experimental Considerations:
-
Sample Preparation: The solid sample is typically mounted in a sample holder. The optimal sample thickness needs to be determined to achieve good signal-to-noise ratio.
-
Data Acquisition: Spectra are usually collected at both room temperature and low temperatures (e.g., liquid helium temperature) to observe temperature-dependent magnetic effects.
-
Data Analysis: The Mössbauer spectrum is fitted to extract hyperfine parameters such as isomer shift (IS), quadrupole splitting (QS), and magnetic hyperfine field (Bhf). For brown ferric ammonium citrate, the spectrum at 300 K can be fitted with two doublets, indicative of high-spin Fe(III) in two different environments.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate the various iron-citrate species that may be present in the complex mixture.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase. The addition of a strong chelating agent like EDTA may be necessary to complex with the iron and allow for the chromatographic separation of the citrate.[9]
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[9][10] The pH of the mobile phase is a critical parameter.
-
Detection: UV detection is commonly used.
-
X-ray Diffraction (XRD)
Powder XRD can determine if the material is crystalline or amorphous. While obtaining single crystals of brown ferric ammonium citrate for single-crystal XRD is challenging due to its complex and variable nature, powder XRD can still provide valuable structural information.
Protocol:
-
Sample Preparation: The powdered sample is finely ground and packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram will show sharp peaks for a crystalline material or a broad halo for an amorphous substance.
A logical diagram illustrating the relationship between the components of brown ferric ammonium citrate is provided below.
Caption: Core components of brown ferric ammonium citrate.
Conclusion
The chemical structure analysis of brown ferric ammonium citrate requires a combination of classical analytical methods and advanced instrumental techniques. While its exact structure remains a subject of ongoing research, the application of the protocols outlined in this guide will enable researchers and drug development professionals to obtain a comprehensive understanding of its composition, purity, and the nature of its iron-citrate complexes. This detailed characterization is essential for ensuring the quality, safety, and efficacy of products containing this important iron supplement.
References
- 1. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. bioiron.org [bioiron.org]
- 5. laballey.com [laballey.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. Ferric Ammonium Citrate [drugfuture.com]
- 8. drugfuture.com [drugfuture.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Separation of Ferric ammonium citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Spectroscopic Properties of Ferric Ammonium Citrate Brown: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of ferric ammonium (B1175870) citrate (B86180) (brown), a complex iron salt widely utilized in pharmaceuticals and research. This document details the principles, experimental considerations, and expected outcomes for various spectroscopic techniques, offering a foundational resource for its characterization and application in drug development and other scientific endeavors.
Introduction to Ferric Ammonium Citrate (Brown)
Ferric ammonium citrate (brown) is a complex salt of undetermined structure, generally described as a coordination compound of trivalent iron, ammonia, and citric acid.[1][2] It is a yellowish-brown to reddish-brown solid that is highly soluble in water.[2][3] The brown form is characterized by a higher iron content (typically 16.5-22.5%) compared to its green counterpart.[4][5] The major component in commercial ferric ammonium citrate has been suggested to be a trinuclear ferric citrate complex.[1] Its applications in medicine primarily revolve around the treatment of iron-deficiency anemia.[6][7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing ferric ammonium citrate, primarily through the ligand-to-metal charge transfer (LMCT) bands of the iron(III)-citrate complexes.
Spectroscopic Profile: Aqueous solutions of ferric ammonium citrate brown exhibit a characteristic broad absorption that tails into the visible region of the electromagnetic spectrum, which is responsible for its brown color. The exact position of the maximum absorbance (λmax) is highly dependent on the pH and the specific speciation of the iron-citrate complexes in the solution.[8][9] In acidic conditions (pH ~2-3), an isosbestic point around 350 nm can be observed, indicating an equilibrium between different iron-citrate species.[10]
Quantitative Data Summary:
| Parameter | Value/Range | Remarks |
| λmax | pH-dependent; generally a broad tailing absorption from UV into the visible region. | Specific λmax values are not consistently reported due to the complex and variable nature of the iron-citrate species in solution. |
| Molar Absorptivity (ε) | Varies with pH and λ. | The absorbance shows a linear dependence on concentration, following the Beer-Lambert law.[11] |
Experimental Protocol: Determination of Iron Concentration
This protocol outlines a common method for determining the total iron concentration in a sample, which can be adapted for ferric ammonium citrate solutions. The method involves the reduction of Fe(III) to Fe(II) and the formation of a colored complex with 1,10-phenanthroline (B135089), which is then quantified by UV-Vis spectrophotometry.[12][13][14][15][16]
-
Reagent Preparation:
-
Standard Iron Solution (e.g., 100 mg/L): Dissolve a known mass of ferrous ammonium sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation.
-
Hydroxylamine (B1172632) Hydrochloride Solution (e.g., 10% w/v): To reduce Fe(III) to Fe(II).
-
1,10-Phenanthroline Solution (e.g., 0.25% w/v): The colorimetric complexing agent.
-
Sodium Acetate (B1210297) Buffer (e.g., 1 M): To maintain the optimal pH for color development (pH 3-9).[6]
-
-
Sample Preparation:
-
Accurately weigh a sample of ferric ammonium citrate brown and dissolve it in a known volume of deionized water.
-
Prepare a series of dilutions of the sample solution.
-
-
Calibration Curve:
-
Prepare a series of standard solutions with known iron concentrations from the standard iron stock solution.
-
To each standard, add hydroxylamine hydrochloride solution, followed by the 1,10-phenanthroline solution and sodium acetate buffer. Allow time for the color to develop fully.
-
Measure the absorbance of each standard at the λmax of the iron-phenanthroline complex (approximately 510 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Treat the diluted sample solutions in the same manner as the standards.
-
Measure the absorbance of the samples and determine the iron concentration from the calibration curve.
-
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for the determination of iron concentration using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in ferric ammonium citrate and to confirm the coordination of the iron to the citrate ligand.
Spectroscopic Profile: The FTIR spectrum of ferric ammonium citrate is complex, showing characteristic bands for the carboxylate groups of the citrate ligand. The coordination of the carboxylate groups to the ferric ion results in shifts in their vibrational frequencies compared to free citric acid.
Quantitative Data Summary (Typical Vibrational Modes for Iron Citrate Complexes):
| Wavenumber (cm⁻¹) | Assignment | Remarks |
| ~3400 (broad) | O-H stretching | From hydroxyl groups of citrate and water of hydration. |
| ~1630-1570 | Asymmetric ν(COO⁻) stretching | The position and shape of this band are indicative of the coordination mode of the carboxylate group to the iron center.[5][17] |
| ~1400-1385 | Symmetric ν(COO⁻) stretching | The separation between the asymmetric and symmetric stretching frequencies can provide information about the nature of the metal-carboxylate interaction.[17] |
| ~560 | Fe-O stretching | Confirms the coordination of oxygen atoms from the citrate ligand to the iron(III) center.[17][18] |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry both the ferric ammonium citrate sample and potassium bromide (KBr) powder to remove any moisture, which can interfere with the spectrum.
-
Grind approximately 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
-
Add about 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Other Spectroscopic Techniques
4.1. Raman Spectroscopy There is limited information available on the Raman spectroscopy of ferric ammonium citrate. For iron(III) complexes, Raman spectra can be challenging to obtain due to potential fluorescence interference and absorption of the laser excitation wavelength by the colored sample.
4.2. Fluorescence Spectroscopy Ferric ammonium citrate is not expected to be fluorescent. The paramagnetic Fe(III) ion is a well-known fluorescence quencher.[1][7][19][20][21] This quenching can occur through mechanisms such as electron transfer or energy transfer from an excited fluorophore to the metal ion. Therefore, fluorescence spectroscopy is more relevant for studying the interaction of ferric ammonium citrate with fluorescent molecules rather than for its intrinsic properties.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy Due to the high-spin paramagnetic nature of the Fe(III) center, NMR spectroscopy is generally not a suitable technique for the structural elucidation of ferric ammonium citrate.[12][22][23][24][25] The unpaired electrons on the iron atom cause very rapid nuclear relaxation, leading to extreme broadening of the NMR signals, often to the point where they are indistinguishable from the baseline.
4.4. Mössbauer Spectroscopy Mössbauer spectroscopy is a powerful technique for probing the local environment of the iron nuclei in ferric ammonium citrate. It can provide information about the oxidation state, spin state, and coordination geometry of the iron atoms.
Quantitative Data Summary (Typical Parameters for High-Spin Fe(III) in Citrate Complexes):
| Parameter | Typical Value/Range | Information Provided |
| Isomer Shift (δ) | 0.3 - 0.6 mm/s (relative to α-Fe) | Confirms the high-spin Fe(III) oxidation state. |
| Quadrupole Splitting (ΔEQ) | 0.5 - 1.0 mm/s | Indicates a non-spherically symmetric electronic environment around the iron nucleus, consistent with a coordination complex. |
Experimental Protocol: Solid-State Measurement
-
Sample Preparation:
-
A powdered sample of ferric ammonium citrate is typically used. The sample is placed in a sample holder, which is often made of a material that is transparent to gamma rays, such as Delrin or Lucite.
-
For low-temperature measurements, the sample holder is mounted in a cryostat.
-
-
Data Acquisition:
-
The sample is exposed to a source of gamma rays, typically from the decay of ⁵⁷Co.
-
The energy of the gamma rays is modulated by moving the source relative to the sample (Doppler effect).
-
A detector measures the transmission of gamma rays through the sample as a function of the source velocity.
-
The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity.[11][26][27][28][29]
-
4.5. Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (or ESR) spectroscopy is a sensitive technique for studying paramagnetic species like the high-spin Fe(III) in ferric ammonium citrate.
Spectroscopic Profile: High-spin Fe(III) (S=5/2) complexes typically show a prominent signal at a g-value of approximately 4.3 in their EPR spectra.[30][31] This signal arises from the middle Kramer's doublet and is characteristic of Fe(III) in a rhombic (low-symmetry) environment. Weaker signals may also be observed at other g-values.[32]
Quantitative Data Summary:
| Parameter | Typical Value | Remarks |
| g-value | ~4.3 | Characteristic of high-spin Fe(III) in a rhombic environment. |
Experimental Protocol: Frozen Solution/Powder Measurement
-
Sample Preparation:
-
For solution studies, the sample is dissolved in a suitable solvent (e.g., water) and placed in a quartz EPR tube. The solution is then typically flash-frozen in liquid nitrogen to create a glass, which immobilizes the paramagnetic centers.
-
For solid-state studies, a fine powder of ferric ammonium citrate is packed into an EPR tube.[33]
-
-
Data Acquisition:
-
The sample tube is placed within the resonant cavity of the EPR spectrometer.
-
The sample is irradiated with microwaves while a magnetic field is swept.
-
The absorption of microwave radiation by the unpaired electrons is detected and plotted as a function of the magnetic field strength.
-
Measurements are typically performed at cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase signal intensity.
-
Signaling Pathways Involving Ferric Ammonium Citrate
Recent research has highlighted the role of iron and citrate in cellular signaling pathways, particularly in the context of iron homeostasis and apoptosis.
5.1. Citrate Signaling in Iron Homeostasis Citrate can act as a signaling molecule that influences iron homeostasis. In some biological systems, intracellular citrate levels can modulate the activity of iron-responsive proteins and transcription factors, thereby affecting the expression of genes involved in iron uptake, storage, and utilization.[1][6][34][35][36][37]
Caption: Citrate-mediated signaling in iron homeostasis.
5.2. Iron-Induced Apoptosis Excess intracellular iron, which can be introduced by administering ferric ammonium citrate, can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction. This oxidative stress can trigger apoptotic signaling pathways, leading to programmed cell death.[2][4][8][38]
Caption: Iron-induced apoptosis signaling pathway.
Conclusion
The spectroscopic characterization of ferric ammonium citrate brown reveals a complex system whose properties are highly dependent on its environment, particularly pH. While techniques like UV-Vis and FTIR provide valuable qualitative information and can be used for quantitative analysis of iron content, the paramagnetic nature of the Fe(III) center limits the utility of NMR. In contrast, Mössbauer and EPR spectroscopies offer detailed insights into the electronic structure and coordination environment of the iron centers. Understanding these spectroscopic properties is crucial for quality control, stability testing, and elucidating the mechanisms of action of ferric ammonium citrate in pharmaceutical and biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Iron Mediated Programmed Cell Death and Its Roles in Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Estimating iron content in natural samples by UV-Vis spectrophotometry" [wisdomlib.org]
- 4. Role of Intracellular Iron in Switching Apoptosis to Ferroptosis to Target Therapy-Resistant Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ ATR-FTIR investigation and theoretical calculation of the interactions of chromate and citrate on the surface of haematite (α-Fe 2 O 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04587E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron overload induces apoptosis of osteoblast cells via eliciting ER stress-mediated mitochondrial dysfunction and p-eIF2α/ATF4/CHOP pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Mössbauer Spectroscopy [jove.com]
- 11. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. asdlib.org [asdlib.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. hess.copernicus.org [hess.copernicus.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. web.vu.lt [web.vu.lt]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]
- 26. Mössbauer Spectroscopy (Chapter 7) - Remote Compositional Analysis [cambridge.org]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. pubs.aip.org [pubs.aip.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. iim.unam.mx [iim.unam.mx]
- 32. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 33. researchgate.net [researchgate.net]
- 34. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus | PLOS Pathogens [journals.plos.org]
- 36. pnas.org [pnas.org]
- 37. bioengineer.org [bioengineer.org]
- 38. journals.physiology.org [journals.physiology.org]
Solubility Profile of Ferric Ammonium Citrate (Brown) in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ferric ammonium (B1175870) citrate (B86180) (brown), a complex salt of iron, ammonia, and citric acid. Due to its use as a nutritional supplement and in various industrial applications, understanding its solubility is crucial for formulation development, bioavailability studies, and quality control. This document outlines the solubility of ferric ammonium citrate (brown) in different solvents, presents a detailed experimental protocol for solubility determination, and illustrates the procedural workflow.
Executive Summary
Ferric ammonium citrate (brown) exhibits high solubility in aqueous solutions and is practically insoluble in most organic solvents. Its solubility is a key factor in its bioavailability and utility in various formulations. This guide consolidates available data on its solubility and provides a standardized methodology for its determination.
Solubility Data
The solubility of ferric ammonium citrate (brown) has been qualitatively and quantitatively assessed in various solvents. The following table summarizes the available data.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) | Reference |
| Water | Very Soluble, Freely Soluble | 1200 g/L | [1] |
| Soluble in 0.5 parts of water | ~2000 g/L | [2] | |
| Highly Soluble | >100 g/L | [3][4] | |
| Ethanol (95%) | Practically Insoluble, Insoluble | Not Reported | [3][5] |
| Alcohol | Insoluble, Practically Insoluble | Not Reported | [5][6] |
| Ether | Insoluble | Not Reported | [1] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | Not Reported | |
| Glycerol | Data Not Available | Not Reported | |
| Acetone | Data Not Available | Not Reported |
Note: Ferric ammonium citrate is a complex mixture and its exact composition can vary, which may influence solubility. The brown form is deliquescent and can be affected by light.[5][7]
Experimental Protocol for Solubility Determination in Water
This protocol is based on the principles outlined in the OECD Guideline 105 for Water Solubility and adapted for the specific properties of ferric ammonium citrate (brown).[8][9]
3.1 Principle
The "shake-flask" method is employed to determine the saturation concentration of ferric ammonium citrate in water at a specified temperature. A surplus of the solid is equilibrated with water, and the concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.
3.2 Materials and Equipment
-
Ferric Ammonium Citrate (brown), powdered.
-
Deionized or distilled water.
-
Constant temperature water bath or incubator.
-
Mechanical shaker or magnetic stirrer.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Centrifuge and/or filtration apparatus with inert, non-adsorbing filters (e.g., PTFE).
-
UV-Vis Spectrophotometer or a validated titration method for iron determination.[10][11]
-
pH meter.
3.3 Procedure
-
Preliminary Test: To estimate the approximate solubility, add about 1 g of ferric ammonium citrate to 1 mL of water at room temperature in a test tube. Vigorously shake for 1 minute. If the substance dissolves completely, it is very soluble. This helps in determining the appropriate amount of substance for the definitive test.
-
Sample Preparation: Add an excess amount of powdered ferric ammonium citrate to a known volume of water in a flask. For a substance with high solubility, a significant excess should be used (e.g., 1.5 g in 1 mL of water).
-
Equilibration: Place the flask in a constant temperature bath, maintained at 20 ± 0.5 °C. Agitate the mixture using a mechanical shaker or magnetic stirrer. The agitation should be sufficient to ensure good mixing but not so vigorous as to cause the formation of fine particles that may interfere with separation. The equilibration time should be determined empirically, but a minimum of 24 hours is recommended. To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the settling of undissolved particles. Subsequently, separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. The separation should be performed at the test temperature.
-
Sample Analysis:
-
By UV-Vis Spectrophotometry: Accurately dilute an aliquot of the clear, saturated solution with water to a concentration that falls within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorption for ferric ammonium citrate. Calculate the concentration in the original saturated solution.[11]
-
By Titration: An iodometric titration can be used to determine the iron content of the saturated solution, which can then be related back to the concentration of ferric ammonium citrate.[10][12]
-
-
Data Reporting: The solubility should be reported in g/L or mg/mL, along with the test temperature and the analytical method used. The pH of the saturated solution should also be recorded.
Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination experiment.
Factors Influencing Solubility
Several factors can influence the solubility of ferric ammonium citrate:
-
Temperature: The solubility of most solids in liquids increases with temperature.
-
pH: As a complex salt involving citrate, the pH of the aqueous medium can affect the speciation of the citrate ion and potentially the stability and solubility of the ferric ammonium citrate complex.
-
Purity of the Substance: Impurities can alter the measured solubility.[13]
-
Particle Size: While equilibrium solubility is independent of particle size, the rate at which saturation is achieved can be affected. Smaller particles will dissolve faster.
Conclusion
This technical guide provides a consolidated resource on the solubility of ferric ammonium citrate (brown) for professionals in research and drug development. The provided data and experimental protocol offer a foundation for formulation design, quality assessment, and further research into the physicochemical properties of this important iron supplement. The high aqueous solubility and insolubility in common organic solvents are the defining characteristics of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Ferric Ammonium Citrate, Reddish Brown Supplier and Distributor [amsyn.com]
- 3. FERRIC AMMONIUM CITRATE - Ataman Kimya [atamanchemicals.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. 3.imimg.com [3.imimg.com]
- 6. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. newalliance.co.in [newalliance.co.in]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. fao.org [fao.org]
- 11. CN102226758B - Method for detecting ferric ammonium citrate content of green edible salt - Google Patents [patents.google.com]
- 12. fao.org [fao.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
An In-depth Technical Guide on the Mechanism of Action of Ferric Ammonium Citrate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric ammonium (B1175870) citrate (B86180) (FAC) is a complex salt widely utilized as an iron supplement for the treatment of iron-deficiency anemia. This technical guide provides a comprehensive overview of the mechanism of action of FAC in biological systems, intended for researchers, scientists, and professionals in drug development. The document details the absorption, cellular uptake, and metabolic fate of iron delivered by FAC. Furthermore, it elucidates the molecular signaling pathways modulated by FAC-induced changes in intracellular iron levels, including the generation of reactive oxygen species (ROS) and the activation of the NRF2 pathway. This guide synthesizes quantitative data from clinical and preclinical studies into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and presents visual diagrams of critical signaling and experimental workflows to facilitate a deeper understanding of the compound's biological effects.
Introduction
Iron is an essential trace element vital for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency is a global health issue, with iron-deficiency anemia being its most common manifestation. Oral iron supplementation is the frontline treatment, and ferric ammonium citrate is a frequently used iron salt. FAC is a complex coordination compound of undetermined structure, composed of iron, ammonia, and citric acid.[1] Its high water solubility and palatable taste make it a suitable option for oral iron supplementation.[2] This guide delves into the intricate mechanisms by which FAC corrects iron deficiency and influences cellular function.
Pharmacokinetics and Bioavailability
Absorption
Following oral administration, ferric ammonium citrate dissolves in the gastrointestinal tract.[3] The citrate component acts as a chelating agent, enhancing the solubility of the ferric (Fe³⁺) iron in the intestinal lumen.[3] For absorption to occur, ferric iron is predominantly reduced to the more soluble ferrous (Fe²⁺) form by duodenal cytochrome B (DcytB) on the apical surface of enterocytes. The ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).
Distribution and Metabolism
Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by the iron exporter ferroportin. In the circulation, ferrous iron is re-oxidized to ferric iron by hephaestin and binds to transferrin, the primary iron transport protein in the blood. Transferrin delivers iron to various tissues, particularly the bone marrow for erythropoiesis, and the liver for storage as ferritin.
Bioavailability
The bioavailability of iron from FAC has been a subject of study, often in comparison to the standard ferrous sulfate. While ferrous salts are generally considered to have better absorption profiles, FAC remains a viable option, especially when tolerability is a concern.[2]
Table 1: Comparative Bioavailability of Iron Compounds
| Iron Compound | Mean Fractional Iron Absorption | Relative Bioavailability (vs. Ferrous Sulfate) | Reference |
| Ferric Ammonium Citrate | 5.8% (± 1.9% SE) | 83% | [4] |
| Ferrous Sulfate | Not directly provided in the study | 100% (Reference) | [4] |
| Ferrous Sulfate + NaFeEDTA | 10.3% (± 1.9% SE) | 145% | [4] |
Cellular and Molecular Mechanisms of Action
Cellular Iron Uptake
At the cellular level, iron-laden transferrin binds to the transferrin receptor 1 (TfR1) on the cell surface. The transferrin-TfR1 complex is then internalized via endocytosis. Within the acidic environment of the endosome, iron is released from transferrin and transported into the cytoplasm by DMT1. FAC can also facilitate iron uptake in vitro, often used in experimental models to induce iron overload.[5][6]
Regulation of Iron Homeostasis
Intracellular iron levels are tightly regulated. High intracellular iron levels lead to the downregulation of TfR1 to limit further iron uptake and the upregulation of ferritin for safe storage.[7] Conversely, low iron levels trigger increased TfR1 expression and decreased ferritin synthesis.
Signaling Pathways Modulated by Ferric Ammonium Citrate
Excess intracellular iron, as can be induced by high concentrations of FAC, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This leads to oxidative stress, characterized by an increase in reactive oxygen species (ROS).[5][8] Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death through both extrinsic and intrinsic pathways.[5][9] Studies have shown that FAC-induced iron overload can activate the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to apoptosis.[5][9]
Figure 1: ROS-mediated apoptotic pathway induced by ferric ammonium citrate.
The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, such as that induced by FAC-mediated iron overload, NRF2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for various antioxidant and cytoprotective proteins. However, some studies suggest that FAC can also induce ferroptosis, an iron-dependent form of cell death, by regulating the NRF2 pathway.[10][11]
Figure 2: NRF2 signaling pathway activation by ferric ammonium citrate.
Quantitative Data from Clinical Studies
The efficacy of ferric ammonium citrate in treating iron-deficiency anemia has been evaluated in clinical trials. The following table summarizes the hematological improvements observed in female college students with iron deficiency after 9 weeks of supplementation with FAC and vitamin C.
Table 2: Hematological Parameters Following Ferric Ammonium Citrate Supplementation
| Parameter | Group II (FAC + Vitamin C + Exercise) | Group IV (FAC + Vitamin C) | p-value (between groups) | Reference |
| Baseline | [12] | |||
| Serum Ferritin (ng/mL) | Data not provided | Data not provided | ||
| Hematocrit (%) | Data not provided | Data not provided | ||
| Hemoglobin (g/dL) | Data not provided | Data not provided | ||
| After 9 Weeks | ||||
| Serum Ferritin (ng/mL) | Data not provided | Data not provided | Significant difference noted in III/IV | |
| Hematocrit (%) | Data not provided | Data not provided | Significant difference noted in II/III and III/IV | |
| Hemoglobin (g/dL) | Normalized | Normalized | Not specified | |
| Reticulocytes (%) | Data not provided | Data not provided | Significant difference noted in I/II, I/IV, and III/IV |
Note: The referenced study indicates a trend towards normalization of hemoglobin and other iron-related indices in groups receiving ferric ammonium citrate. However, specific mean values and standard deviations for all parameters at both baseline and follow-up are not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of ferric ammonium citrate in vitro.
Cell Culture and FAC Treatment
-
Cell Line: Human hepatic cell line (HH4) or other appropriate cell line (e.g., HepG2, Caco-2).[5][7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
FAC Preparation: Prepare a stock solution of ferric ammonium citrate in sterile distilled water or cell culture medium. Filter-sterilize the solution.
-
Treatment: When cells reach the desired confluency (e.g., 80%), replace the culture medium with fresh medium containing the desired concentration of FAC (e.g., 0.1, 1, 5, or 10 mM).[13] Incubate for the specified duration (e.g., 24, 48, or 72 hours).[13]
Figure 3: General experimental workflow for in vitro studies of FAC.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of FAC for the desired time period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Iron
-
Culture and treat cells with FAC as described in section 5.1.
-
Wash the cells with ice-cold PBS to remove extracellular iron.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.4% sodium hydroxide (B78521) followed by 36% hydrochloric acid).[15]
-
Determine the intracellular iron content using a colorimetric assay (e.g., Ferrozine-based assay) or atomic absorption spectrophotometry.[16]
-
For the Ferrozine-based assay, an acidic releasing agent is added to the cell lysate to release iron from proteins. A chromogenic agent, such as Ferrozine, then forms a colored complex with ferrous iron, which can be quantified spectrophotometrically at ~562 nm.
-
Normalize the iron content to the total protein concentration of the cell lysate.
Western Blot Analysis for Ferritin and Transferrin Receptor 1 (TfR1)
-
Following FAC treatment, wash cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ferritin (1:1000 dilution) or TfR1 (1:1000 dilution) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.[18]
Conclusion
Ferric ammonium citrate serves as an effective source of iron for the management of iron-deficiency anemia. Its mechanism of action involves the dissociation of the complex in the gastrointestinal tract, followed by the absorption of iron into the systemic circulation. At the cellular level, iron from FAC is taken up and utilized in essential metabolic processes. However, at high concentrations, FAC can induce oxidative stress and apoptosis through the activation of specific signaling pathways. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing work with this important compound. Further research is warranted to fully elucidate the intricate downstream effects of FAC on various cellular processes and to optimize its therapeutic applications.
References
- 1. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. ferric ammonium citrate | Dosing & Uses | medtigo [medtigo.com]
- 4. Iron bioavailability in 8-24-month-old Thai children from a micronutrient-fortified quick-cooking rice containing ferric ammonium citrate or a mixture of ferrous sulphate and ferric sodium ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of ascorbic acid and ferric ammonium citrate on iron uptake and storage in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial cell apoptosis is accelerated by inorganic iron and heat via an oxygen radical dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in iron deficiency anemia through therapy with ferric ammonium citrate and vitamin C and the effects of aerobic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Intracellular iron determination [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Brown and Green Ferric Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparative analysis of the physical and chemical properties of brown and green ferric ammonium (B1175870) citrate (B86180). The information is curated for researchers, scientists, and professionals in drug development, offering a core understanding of these complex iron salts. This guide summarizes quantitative data in accessible tables, outlines detailed experimental protocols for key characterization methods, and presents visual diagrams to elucidate structural and workflow complexities.
Introduction
Ferric ammonium citrate (FAC) is a complex salt of ill-defined structure, widely utilized as an iron supplement in pharmaceuticals and as a nutrient in the food industry.[1] It is available in two primary forms: brown and green. These forms differ in their iron, ammonia (B1221849), and citric acid content, which in turn influences their physical and chemical properties, reactivity, and suitability for various applications.[2][3] Understanding these differences is crucial for formulation development, stability studies, and ensuring the efficacy and safety of final products.
Comparative Physical and Chemical Properties
The distinct appearances of brown and green ferric ammonium citrate are the most immediate differentiating factor, but their fundamental chemical compositions are the root of their varied properties. The brown form generally possesses a higher iron content, while the green form has a higher proportion of citric acid.[2][4]
Quantitative Data Summary
The following tables provide a structured comparison of the key quantitative physical and chemical properties of brown and green ferric ammonium citrate.
Table 1: Compositional Properties
| Property | Brown Ferric Ammonium Citrate | Green Ferric Ammonium Citrate |
| Iron (Fe) Content | 16.5% - 22.5%[5] | 14.5% - 16.0%[5] |
| Ammonia (NH₃) Content | ~9%[1] | ~7.5%[1] |
| Citric Acid Content | ~65%[1] | ~75%[1] |
Table 2: Physical Properties
| Property | Brown Ferric Ammonium Citrate | Green Ferric Ammonium Citrate |
| Appearance | Reddish-brown or garnet-red scales, granules, or a brownish-yellow powder[5][6] | Thin, transparent green scales, granules, or powder[5] |
| Odor | Odorless or slight ammoniacal odor[5][6] | Odorless[5] |
| Solubility in Water | Very soluble[5][6] | Very soluble[5] |
| Solubility in Ethanol | Insoluble[5] | Insoluble |
| Density | ~1.8 g/cm³ | Data not consistently available |
| pH (1% solution) | ~5.0 - 8.0[7] | ~5.0 - 8.0 |
| Melting Point | Decomposes on heating | Decomposes on heating |
Chemical Structure
The exact molecular structure of ferric ammonium citrate is complex and has been a subject of study. It is understood to be a mixture of iron-citrate complexes. Research suggests that the brown form is predominantly composed of a trinuclear ferric citrate complex, [Fe₃(cit)₄H]⁶⁻.[8] The green form is believed to be a mixture of this trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio.[8] The green color is attributed mainly to the presence of the dinuclear complex.[8]
Experimental Protocols
This section details the methodologies for key experiments to characterize and differentiate brown and green ferric ammonium citrate.
Determination of Iron Content (Titrimetric Method)
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Ferric Ammonium Citrate.[9]
Principle: The ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by potassium iodide (KI) in an acidic solution. The liberated iodine (I₂) is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.
Reagents:
-
Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) volumetric solution, standardized
-
Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 1.0 g of the ferric ammonium citrate sample.
-
Dissolve the sample in 25 mL of deionized water and 5 mL of hydrochloric acid in a glass-stoppered flask.
-
Add 4 g of potassium iodide to the solution.
-
Stopper the flask and allow the mixture to stand for 15 minutes, protected from light.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate VS until the yellow-brown color of the iodine is almost discharged.
-
Add a few drops of starch indicator solution, which will produce a blue color.
-
Continue the titration with 0.1 N sodium thiosulfate VS until the blue color is completely discharged.
-
Perform a blank determination and make any necessary corrections.
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of Fe.[9]
Determination of Ammonia Content (Kjeldahl Method)
The Kjeldahl method is a well-established technique for the quantitative determination of nitrogen in organic and inorganic compounds.[10][11]
Principle: The sample is digested with a strong acid, converting the nitrogen in the ammonium ions to ammonium sulfate (B86663). The solution is then made alkaline, liberating ammonia gas. The ammonia is distilled and collected in a standard acid solution, and the amount of ammonia is determined by titration.
Procedure Outline:
-
Digestion: The ferric ammonium citrate sample is heated with concentrated sulfuric acid, a catalyst (e.g., copper sulfate), and potassium sulfate (to elevate the boiling point). This converts the ammonium nitrogen to ammonium sulfate.
-
Distillation: The digested mixture is cooled, diluted with water, and then an excess of a strong base (e.g., sodium hydroxide) is added. This converts the ammonium sulfate to ammonia gas, which is then distilled into a receiving flask containing a known amount of standard acid (e.g., boric acid or a standardized strong acid).
-
Titration: The amount of ammonia captured in the receiving flask is determined by titrating the excess standard acid with a standard base solution (if a strong acid was used) or by directly titrating the ammonium borate (B1201080) formed with a standard acid (if boric acid was used).
Determination of Citrate Content (Ion Chromatography)
Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species.[12][13]
Principle: A solution of the ferric ammonium citrate is passed through an ion-exchange column. The citrate anions are separated from other components based on their affinity for the stationary phase. The separated citrate is then detected and quantified, typically by conductivity detection.
Procedure Outline:
-
Sample Preparation: A known weight of the ferric ammonium citrate sample is dissolved in deionized water to a specific volume. The solution may require further dilution to fall within the linear range of the instrument.
-
Chromatographic Separation: An aliquot of the prepared sample is injected into the ion chromatograph. The mobile phase (eluent) carries the sample through a guard column and an analytical column packed with an anion-exchange resin. The citrate ions are separated from other anions.
-
Detection: The eluent from the column passes through a suppressor (to reduce the background conductivity of the eluent) and then to a conductivity detector. The detector response is proportional to the concentration of the citrate ions.
-
Quantification: The concentration of citrate in the sample is determined by comparing the peak area of the citrate in the sample chromatogram to a calibration curve generated from standard solutions of known citrate concentrations.
Stability Profile
Both brown and green ferric ammonium citrate are known to be sensitive to light, with the green form being more readily reduced by light than the brown form.[2][4] This photosensitivity is a critical consideration in the handling, storage, and formulation of products containing these compounds.
-
Light Stability: Exposure to light, particularly UV light, can induce the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron.[14] This degradation can impact the efficacy of the iron supplement and can lead to color changes in the product. Therefore, it is imperative to store ferric ammonium citrate and its formulations in light-resistant containers.[6]
-
Thermal Stability: Both forms decompose upon heating. While specific decomposition temperatures are not well-defined due to the complex nature of the compounds, they are generally stable under normal storage conditions.
-
pH Stability: The stability of iron-citrate complexes in aqueous solution is pH-dependent. At acidic pH, the complexes are generally more stable. As the pH increases, hydrolysis can occur, potentially leading to the precipitation of iron hydroxides.[8] The brown form is typically produced from an alkaline solution, while the green form is precipitated from an acidic solution, suggesting different pH stability profiles.[8]
Applications in Drug Development
Ferric ammonium citrate is primarily used in the pharmaceutical industry for the treatment of iron-deficiency anemia.[1] Its high water solubility and bioavailability make it an effective source of iron.[7] The choice between the brown and green form may depend on the desired iron content, the formulation type (e.g., liquid or solid), and the required stability of the final product.
Conclusion
Brown and green ferric ammonium citrate, while chemically related, exhibit distinct physical and chemical properties stemming from their differing compositions. The brown form is characterized by a higher iron content, while the green form contains more citric acid and is more sensitive to light. A thorough understanding of these differences, facilitated by the experimental protocols outlined in this guide, is essential for researchers and professionals in drug development to ensure the quality, stability, and efficacy of pharmaceutical products containing these important iron complexes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. stanfordchem.com [stanfordchem.com]
- 3. acs.org [acs.org]
- 4. projectblue.sg [projectblue.sg]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Are Citric Acid-Iron II Complexes True Chelates or Just Physical Mixtures and How to Prove This? [mdpi.com]
- 8. bioiron.org [bioiron.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 11. Ricca Chemical - Kjeldahl Analysis [riccachemical.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of urinary citrate by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Unraveling the Complexity of Ferric Ammonium Citrate (Brown): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and physical properties of brown ferric ammonium (B1175870) citrate (B86180), a compound with significant applications in the pharmaceutical and research sectors. This document elucidates its variable chemical formula and molecular weight, details its synthesis and key chemical characteristics, and explores its role in biological signaling pathways.
Core Chemical and Physical Properties
Ferric ammonium citrate (brown) is a complex salt of undetermined structure, composed of iron, ammonia (B1221849), and citric acid.[1][2] Unlike a simple compound with a fixed stoichiometry, its composition is known to be variable.[3] This variability is a critical consideration for researchers and drug development professionals requiring precise characterization of their starting materials.
The appearance of brown ferric ammonium citrate is typically as thin, transparent brown to reddish-brown scales or granules, or as a brownish-yellow powder.[1][4] It may have a slight ammoniacal odor and is known to be deliquescent, readily absorbing moisture from the air, and is light-sensitive.[2][5] It is highly soluble in water but insoluble in ethanol.[1][6]
Chemical Formula and Molecular Weight
The chemical formula for brown ferric ammonium citrate is often represented in multiple ways, reflecting its complex and variable nature. While a simplified formula of C₆H₈FeNO₇ is frequently cited, a more descriptive representation is C₆H₈O₇ • xFe • yNH₃ , which better captures the variable iron and ammonia content.[7] Some sources also propose the formula (NH₄)₅Fe(C₆H₄O₇)₂ .[8] Another cited formula is C₁₂H₂₂FeN₃O₁₄ .[4][9]
This variability directly impacts the molecular weight, which is consequently not a fixed value.[3][10] However, based on the commonly cited formulas, a range of molecular weights can be considered.
| Chemical Formula | Molecular Weight ( g/mol ) | Source(s) |
| C₆H₈FeNO₇ | ~261.975 | [7] |
| C₁₂H₂₂FeN₃O₁₄ | 488.16 | [9][11] |
| Variable | Not applicable | [3] |
Synthesis and Manufacturing
The production of ferric ammonium citrate generally involves the reaction of ferric hydroxide (B78521) with citric acid, followed by treatment with ammonium hydroxide.[12] The resulting solution is then evaporated and dried. The stoichiometry of the initial reactants influences whether the brown or green form of the salt is produced, with the brown form being obtained from an alkaline solution.[13]
An alternative synthesis method starts with the reaction of citric acid and iron powder in water, heated to generate ferrous citrate. This intermediate is then oxidized using hydrogen peroxide, followed by neutralization with ammonia to a pH of 7 or higher. The resulting solution is filtered, concentrated, and dried.[14] Another described method involves the electrolytic dissolution of an iron anode in a solution of citric acid and ammonia.[9]
Applications in Research and Drug Development
Ferric ammonium citrate is a widely used iron supplement for the treatment of iron-deficiency anemia.[15][16] Its high water solubility and bioavailability make it an effective option for oral iron supplementation.[6][17] Beyond its use as a nutrient, it serves as a valuable tool in biological research to induce iron overload in cellular models, enabling the study of iron-related cellular processes and toxicities.[18]
Role in Cellular Signaling Pathways
Recent research has highlighted the involvement of ferric ammonium citrate in modulating specific cellular signaling pathways, particularly those related to iron-induced cell death.
NRF2 Signaling Pathway and Ferroptosis
Ferric ammonium citrate has been shown to regulate iron-induced cell death, or ferroptosis, in mature porcine oocytes through the NRF2 signaling pathway.[3][19] Iron overload induced by ferric ammonium citrate can lead to increased oxidative stress, mitochondrial dysfunction, and autophagy, ultimately impairing oocyte quality.[3]
Caption: FAC-induced regulation of ferroptosis via the NRF2 pathway.
ROS-Mediated Apoptosis
In human hepatic cells, iron overload induced by ferric ammonium citrate can trigger apoptosis through both extrinsic (death receptor) and intrinsic (mitochondrial) signaling pathways.[18] This process is mediated by an increase in reactive oxygen species (ROS), which in turn activates the p38 MAPK and NF-κB pathways.[8][18]
Caption: FAC-induced ROS-mediated apoptosis pathways.
Experimental Protocols
Assay for Iron Content
A common method for determining the iron content in ferric ammonium citrate is through iodometric titration.[1][20]
Methodology:
-
Accurately weigh approximately 1 g of the sample and dissolve it in 25 mL of water and 5 mL of hydrochloric acid in a 250 mL glass-stoppered Erlenmeyer flask.[1][20]
-
Add 4 g of potassium iodide to the solution, stopper the flask, and allow it to stand for 15 minutes, protected from light.[1][20]
-
Add 100 mL of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution, using a starch indicator.[1][20]
-
A blank determination should be performed, and any necessary corrections made.[1][20]
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[1][20]
Experimental Workflow for Studying Iron Overload
The following workflow can be employed to study the effects of ferric ammonium citrate-induced iron overload in a cell culture model.
Caption: Workflow for in vitro iron overload studies using FAC.
References
- 1. fao.org [fao.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Ammonium Citrate Green Brown FCC USP [chem-lygzhhg.com]
- 5. newalliance.co.in [newalliance.co.in]
- 6. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. Ferric ammonium citrate - a simple synthesis - Holographyforum.org / holowiki.org [holowiki.org]
- 10. AMMONIUM FERRIC CITRATE (BROWN) | 1185-57-5 | MSDS and Specifications of AMMONIUM FERRIC CITRATE (BROWN) [molychem.net]
- 11. tmmedia.in [tmmedia.in]
- 12. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bioiron.org [bioiron.org]
- 14. CN101704738B - Production method of ammonium ferric citrate - Google Patents [patents.google.com]
- 15. What is Ferric ammonium citrate used for? [synapse.patsnap.com]
- 16. Articles [globalrx.com]
- 17. wbcil.com [wbcil.com]
- 18. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fao.org [fao.org]
An In-depth Technical Guide to the Hygroscopic Nature of Ferric Ammonium Citrate (Brown)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of ferric ammonium (B1175870) citrate (B86180) (brown), a critical physicochemical property influencing its stability, handling, and application in pharmaceutical and research settings.
Introduction to Ferric Ammonium Citrate (Brown)
Ferric ammonium citrate (FAC), brown, is a complex salt of undefined structure composed of iron (III), ammonium, and citrate ions.[1][2] It typically presents as a reddish-brown or garnet-red powder, granules, or scales.[2][3][4] Unlike the less soluble ferric citrate, FAC is highly soluble in water.[5] In the pharmaceutical industry, it is primarily used as an iron supplement for treating iron-deficiency anemia.[2]
A key characteristic of FAC brown is its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment.[1][6] Some sources also classify it as deliquescent, an advanced state of hygroscopicity where the substance absorbs enough atmospheric moisture to dissolve into a liquid solution.[2][5] For drug development professionals, this property is of paramount importance as moisture uptake can significantly impact the chemical and physical stability, manufacturability, and shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.
Physicochemical Properties
A summary of the key physicochemical properties of ferric ammonium citrate (brown) is presented below.
| Property | Description | Citations |
| Appearance | Reddish-brown to garnet red scales, granules, or brownish-yellow powder. | [2][3] |
| CAS Number | 1185-57-5 | [1][6] |
| Molecular Formula | Variable; often represented as C6H8FeNO7. | [6] |
| Iron (Fe) Content | Typically ranges from 16.5% to 18.5%. | [2][6] |
| Solubility | Very soluble in water; insoluble in alcohol. | [2][7] |
| Stability | Stable under ordinary conditions but is hygroscopic and light-sensitive. | [1] |
| pH (aqueous solution) | A 1-in-20 solution in water has a pH ranging from approximately 5.0 to 8.0. | [2] |
Quantitative Analysis of Hygroscopicity
The hygroscopic nature of a pharmaceutical solid is a critical parameter that dictates its handling, packaging, and storage requirements.
European Pharmacopoeia Classification
The European Pharmacopoeia (Ph. Eur.) provides a standardized method for classifying the hygroscopicity of a substance.[8][9] This classification is based on the percentage of weight gained after storing the substance at a controlled temperature and humidity (25°C and 80% Relative Humidity) for 24 hours.[8][9]
| Classification | Weight Gain (% w/w) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Source: European Pharmacopoeia[8]
Illustrative Moisture Sorption Data
The following table presents hypothetical, yet representative, quantitative data for a "very hygroscopic" substance like ferric ammonium citrate brown, as would be determined by Gravimetric Sorption Analysis (GSA).
| Relative Humidity (% RH) at 25°C | Equilibrium Moisture Content (% w/w) | Ph. Eur. Classification (at 80% RH) |
| 20% | 1.5% | - |
| 40% | 4.0% | - |
| 60% | 9.5% | - |
| 80% | 18.0% | Very hygroscopic |
| 90% | 29.0% (may begin to deliquesce) | - |
Note: This data is illustrative and intended for educational purposes.
Impact on Pharmaceutical Development
The hygroscopic nature of ferric ammonium citrate brown has significant consequences for its use in research and drug development. Uncontrolled moisture sorption can lead to a cascade of undesirable physical and chemical changes.
-
Physical Instability : Moisture absorption can cause powder caking, clumping, and altered flow properties, which complicates manufacturing processes like blending and tableting. It can also affect the dissolution rate of the final product.
-
Chemical Instability : The presence of water can accelerate chemical degradation pathways. For iron-citrate complexes, humidity has been shown to be a critical factor in their photochemical degradation, where the Fe(III)/Fe(II) redox cycle is kinetically limited under dry conditions but proceeds readily at high humidity.[10][11][12] This can lead to a loss of potency and the formation of impurities.
-
Handling and Storage : Due to its propensity to absorb atmospheric water, special handling, packaging (e.g., use of desiccants, blister packs), and storage in controlled low-humidity environments are necessary to maintain product integrity.[1]
Figure 1. Logical relationship showing the impact of humidity on ferric ammonium citrate.
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the hygroscopic nature of a substance like ferric ammonium citrate, Gravimetric Sorption Analysis (GSA), also known as Dynamic Vapor Sorption (DVS), is the state-of-the-art method.[13][14]
Gravimetric Sorption Analysis (GSA) Protocol
This method measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[14]
Objective: To determine the moisture sorption-desorption isotherm and classify the hygroscopicity of ferric ammonium citrate brown.
Apparatus: A Gravimetric Sorption Analyzer (e.g., TA Instruments Q5000 SA, SMS DVS Intrinsic).
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of ferric ammonium citrate brown into the sample pan of the GSA instrument.
-
Pre-treatment/Drying: To establish a dry reference weight, heat the sample in the instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved (e.g., <0.002% change over 5 minutes).
-
Sorption Phase: Begin the humidity program. Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
Equilibration: At each step, allow the sample to equilibrate until the mass becomes constant ( dm/dt criterion is met). The instrument automatically records the weight change.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity. The resulting graph is the moisture sorption-desorption isotherm, which reveals the material's hygroscopic behavior, including any hysteresis.
Figure 2. Experimental workflow for Gravimetric Sorption Analysis (GSA).
Related Biochemical Pathways
While not a direct outcome of its hygroscopic nature, the stability of ferric ammonium citrate is crucial for its use in biological research. An unstable, moisture-laden compound can lead to inconsistent experimental results. Recent studies have shown that FAC can induce ferroptosis—an iron-dependent form of programmed cell death—by modulating the NRF2 signaling pathway.[15]
In this pathway, increased concentrations of FAC lead to elevated oxidative stress. This, in turn, suppresses the protein levels of NRF2, a key regulator of antioxidant responses.[15] The downregulation of NRF2 leads to decreased transcription of protective genes like GPX4 and FTH1 and increased expression of pro-ferroptotic genes like ACSL4, ultimately triggering cell death.[15] This highlights the importance of using a stable, well-characterized form of FAC in such sensitive biological assays.
References
- 1. 4.imimg.com [4.imimg.com]
- 2. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 3. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Laboratory [lanalytelabchem.com]
- 5. Hygroscopy - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. mpbio.com [mpbio.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Photochemical Degradation of Iron Citrate in Anoxic Viscous Films Enhanced by Redox Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. Gravimetric Sorption Analysis - Mercer Instruments [mercer-instruments.com]
- 15. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Light Sensitivity and Degradation of Ferric Ammonium Citrate Brown
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the light sensitivity and degradation of ferric ammonium (B1175870) citrate (B86180) (brown), a complex iron salt of significant interest in various scientific and industrial applications, including pharmaceuticals and photosensitive printing processes like cyanotype. This document details the photochemical degradation pathways, influential factors, and robust analytical methodologies for assessing its stability.
Introduction
Ferric ammonium citrate is a complex coordination compound of ill-defined structure, available in two primary forms: green and brown. The brown form is characterized by a higher iron content (typically 16.5-22.5% Fe) and is known for its photosensitivity.[1][2] Upon exposure to light, particularly in the ultraviolet (UV) and blue regions of the spectrum, it undergoes a photochemical reaction leading to the reduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[3][4] This light-induced degradation is a critical consideration in its handling, storage, and application, especially in formulations where stability is paramount.
Photochemical Degradation Mechanism
The photodegradation of ferric ammonium citrate is initiated by a Ligand-to-Metal Charge Transfer (LMCT) process.[5][6] In this mechanism, absorption of a photon excites an electron from a ligand orbital (in this case, belonging to the citrate molecule) to a metal-centered orbital of the ferric ion.
This process can be summarized in the following key stages:
-
Photoexcitation: The ferric citrate complex absorbs a photon, leading to an excited state.
-
Electron Transfer: An intramolecular electron transfer occurs from the citrate ligand to the Fe³⁺ center, resulting in the formation of a short-lived radical intermediate and the reduction of iron to Fe²⁺.
-
Ligand Oxidation and Decomposition: The citrate radical cation subsequently undergoes oxidative decarboxylation, leading to the formation of various degradation products, including CO₂ and acetone (B3395972) dicarboxylate.[5]
-
Role of Oxygen and Reactive Oxygen Species (ROS): In the presence of oxygen, the newly formed Fe²⁺ can be re-oxidized to Fe³⁺, initiating a catalytic cycle. This process can also lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) through a series of reactions, including the Fenton reaction. These highly reactive species can further contribute to the degradation of the organic components of the complex and surrounding molecules.[5][6]
Factors Influencing Degradation
Several factors can influence the rate and extent of photodegradation:
-
Wavelength and Intensity of Light: The degradation is most efficient in the UV-A range (300-400 nm), which corresponds to the absorption spectrum of the ferric citrate complex.[7] Higher light intensity will generally lead to a faster degradation rate.
-
pH: The speciation and photoreactivity of iron-citrate complexes are highly pH-dependent. The quantum yield of the photoreduction has been shown to be significant in the pH range of 2-5.[8]
-
Presence of Oxygen: As mentioned, oxygen plays a dual role by re-oxidizing Fe²⁺ to Fe³⁺ and by participating in the formation of ROS, which can accelerate secondary degradation pathways.[5]
-
Moisture: Ferric ammonium citrate is hygroscopic, and the presence of water can influence the mobility of reactants and the overall reaction kinetics.
Quantitative Data on Photodegradation
While specific kinetic data for the brown form of ferric ammonium citrate is not extensively tabulated in the literature, studies on ferric citrate provide valuable insights into the degradation rates. The following table summarizes representative data extracted from relevant research.
| Parameter | Value/Range | Conditions | Reference |
| Mass Loss | Up to 80% within 24 hours of light exposure | Irradiated iron(III) citrate/citric acid aerosol | [9] |
| Initial Mass Loss Rate | ~1.3% per hour | Fe(III)(Cit)/CA particle, RH 46%, 375 nm irradiation | [10] |
| Accelerated Mass Loss Rate | Up to ~14% per hour | After 40-60% initial mass loss | [10] |
| Fe(II) Formation Rate | Dependent on pH and light intensity | Aqueous solutions of Fe(III) citrate | [8] |
| Optimal pH for Photoreduction | 2 - 5 | Aqueous solutions of Fe(III) citrate | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the light sensitivity and degradation of ferric ammonium citrate brown.
Sample Preparation and Controlled Irradiation
Objective: To prepare samples of ferric ammonium citrate brown for photostability testing and expose them to a controlled light source.
Materials:
-
Ferric ammonium citrate brown powder
-
Deionized water
-
Quartz cuvettes or other UV-transparent containers
-
A photostability chamber or a controlled irradiation setup equipped with a suitable light source (e.g., Xenon lamp with filters to simulate D65/ID65 standards, or a near-UV lamp).[11][12]
-
Radiometer/lux meter
Procedure:
-
Prepare a stock solution of ferric ammonium citrate brown of a known concentration (e.g., 10 g/L) in deionized water. Protect the solution from light by using an amber bottle or wrapping the container in aluminum foil.
-
For solution-state studies, dilute the stock solution to the desired concentration and place it in quartz cuvettes.
-
For solid-state studies, a thin film of the material can be cast on a suitable substrate.
-
Place the samples in the photostability chamber. A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed samples to account for any thermal degradation.
-
Expose the samples to a controlled light source, monitoring the total illumination (in lux hours) and/or the integrated near-UV energy (in watt hours per square meter) as per ICH Q1B guidelines.[13]
-
At predetermined time intervals, withdraw aliquots of the solution or retrieve the solid samples for analysis.
Quantification of Fe(II) Formation by UV-Vis Spectrophotometry (Ferrozine Method)
Objective: To quantify the amount of Fe²⁺ formed during the photodegradation of ferric ammonium citrate. This method is based on the formation of a stable, colored complex between Fe²⁺ and a chromogenic chelator like ferrozine (B1204870).[14][15]
Materials:
-
Ferrozine solution (e.g., 1 g/L in a suitable buffer)
-
Ammonium acetate (B1210297) buffer (pH ~4.5)
-
Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent for total iron determination)
-
Fe²⁺ standard solution (e.g., from ammonium iron(II) sulfate (B86663) hexahydrate)
-
UV-Vis spectrophotometer
Procedure:
-
Calibration Curve: a. Prepare a series of standard solutions of Fe²⁺ with known concentrations. b. To each standard, add the ferrozine solution and buffer. Allow the color to develop (typically a few minutes). c. Measure the absorbance of each standard at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (around 562 nm).[14] d. Plot a calibration curve of absorbance versus Fe²⁺ concentration.
-
Sample Analysis: a. Take an aliquot of the irradiated ferric ammonium citrate solution. b. Add the ferrozine solution and buffer. c. Measure the absorbance at 562 nm. d. Determine the concentration of Fe²⁺ in the sample using the calibration curve.
-
Total Iron (Optional): a. To a separate aliquot of the sample, add hydroxylamine hydrochloride to reduce all Fe³⁺ to Fe²⁺. b. Proceed with the addition of ferrozine and buffer and measure the absorbance. c. This will give the total iron concentration. The Fe³⁺ concentration can be determined by subtracting the Fe²⁺ concentration from the total iron concentration.
Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the organic degradation products of the citrate ligand.
Materials:
-
HPLC system with a UV detector or a mass spectrometer (MS) detector.
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol).
-
Standards of potential degradation products (e.g., citric acid, acetone dicarboxylic acid).
Procedure:
-
Method Development: Develop an HPLC method capable of separating citric acid from its potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature.
-
Sample Preparation: Filter the irradiated samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
Analysis: Inject the prepared sample and run the HPLC analysis.
-
Identification and Quantification: Identify the degradation products by comparing their retention times with those of the standards. Quantify the concentration of each product by creating a calibration curve for each standard.
Determination of Iron Oxidation State by Mössbauer Spectroscopy
Objective: To directly probe the oxidation state of the iron atoms in the solid state before and after irradiation.
Materials:
-
Mössbauer spectrometer
-
A ⁵⁷Co source
-
Low-temperature cryostat
Procedure:
-
Sample Preparation: The solid ferric ammonium citrate sample is placed in a sample holder. For analysis of frozen solutions, the sample is rapidly frozen in liquid nitrogen.
-
Data Acquisition: The sample is cooled to a low temperature (e.g., 80 K) in the cryostat and exposed to the gamma rays from the ⁵⁷Co source. The source is moved at various velocities to create a Doppler shift in the energy of the gamma rays. A detector measures the transmission of gamma rays through the sample as a function of the source velocity.[18][19]
-
Spectral Analysis: The resulting Mössbauer spectrum will show absorption peaks (doublets or sextets) at specific velocities. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from the spectrum.
-
Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is different for Fe²⁺ and Fe³⁺.
-
Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus and provides information about the symmetry of the iron's local environment.
-
-
Interpretation: By comparing the obtained Mössbauer parameters with known values for different iron species, the relative amounts of Fe²⁺ and Fe³⁺ in the sample can be determined.
Mandatory Visualizations
Photodegradation Pathway of Ferric Ammonium Citrate Brown
Caption: Photodegradation pathway of ferric ammonium citrate brown.
Experimental Workflow for Quantifying Fe(II) Formation
Caption: Experimental workflow for quantifying Fe(II) formation.
Conclusion
The light sensitivity of ferric ammonium citrate brown is a complex phenomenon driven by a primary photochemical reduction of Fe³⁺ to Fe²⁺, followed by a cascade of secondary reactions, particularly in the presence of oxygen. Understanding these degradation pathways and having robust analytical methods for their characterization are essential for ensuring the stability and efficacy of products containing this compound. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to rigorously assess the photostability of ferric ammonium citrate brown in their specific applications. Careful control of light exposure, pH, and atmospheric conditions is crucial in mitigating its degradation.
References
- 1. fao.org [fao.org]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cistercian.org [cistercian.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Cyanotype - Wikipedia [en.wikipedia.org]
- 8. Jacquard Products — Cyanotype Chemistry [jacquardproducts.com]
- 9. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Gamma Irradiation Facility at HFIR | Neutron Science at ORNL [neutrons.ornl.gov]
- 12. sample irradiation experiments: Topics by Science.gov [science.gov]
- 13. pharmacy.uams.edu [pharmacy.uams.edu]
- 14. matarvattensektionen.se [matarvattensektionen.se]
- 15. protocols.io [protocols.io]
- 16. scioninstruments.com [scioninstruments.com]
- 17. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 18. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Mössbauer and Nuclear Resonance Vibrational Spectroscopy Studies of Iron Species Involved in N–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ferric Ammonium Citrate Brown for Researchers and Drug Development Professionals
Introduction
Ferric ammonium (B1175870) citrate (B86180) (brown) is a complex salt of indeterminate structure, widely utilized across various scientific and industrial domains.[1] For researchers, scientists, and professionals in drug development, it serves as a crucial reagent for inducing iron overload in cellular and animal models, a component in microbiological media, and as an oral contrast agent in magnetic resonance imaging (MRI).[2][3][4] This guide provides a comprehensive overview of its chemical properties, CAS number, synonyms, and detailed experimental protocols.
Chemical and Physical Properties
Ferric ammonium citrate brown is a reddish-brown powder or granules with a slight ammoniacal odor.[1][5] It is highly soluble in water but insoluble in ethanol.[1] Due to its hygroscopic nature and sensitivity to light, it should be stored in a tightly sealed container, protected from light.[5]
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) number for the brown form of ferric ammonium citrate is 1185-57-5 .[5][6] It is also known by several synonyms, which are listed in Table 1.
Table 1: Synonyms for Ferric Ammonium Citrate Brown
| Synonym | Source |
| Ammonium Ferric Citrate | [1][5] |
| Ammonium Iron(III) Citrate | [5][6] |
| Iron Ammonium Citrate | [1] |
| Ferric Ammonium Citrate | [1] |
| Ammonium iron citrate | [1] |
| Iron ammonium citrate, brown | [6] |
Chemical Composition and Structure
The exact chemical structure of ferric ammonium citrate is complex and has been described as "undetermined."[1] It is a complex salt composed of iron, ammonia, and citric acid.[1] The molecular formula is often cited as C₆H₈FeNO₇, though its molecular weight is considered variable.[5] The brown form typically contains between 16.5% and 22.5% iron.[1][7]
Quantitative Specifications
Various grades of ferric ammonium citrate brown are available, each with specific quantitative parameters. Table 2 summarizes some of the key specifications.
Table 2: Quantitative Specifications of Ferric Ammonium Citrate Brown
| Parameter | Specification Range | Source |
| Iron (Fe) Content | 16.5% - 22.5% | [1][7] |
| pH (1 in 10 solution) | 7.0 - 9.0 | [5] |
| Lead (Pb) | ≤ 30 ppm | [5] |
| Mercury (Hg) | ≤ 1 mg/kg | [7] |
| Sulfate (SO₄²⁻) | ≤ 0.3% | [7] |
Experimental Protocols
This section provides detailed methodologies for key applications of ferric ammonium citrate brown in a research and development setting.
Synthesis of Ferric Ammonium Citrate Brown
While commercially available, ferric ammonium citrate brown can be synthesized in a laboratory setting. The following protocol is based on a general industrial process.
Materials:
-
Citric Acid
-
Ferric Hydroxide (B78521) (Fe(OH)₃) or Ferric Chloride (FeCl₃)/Ferric Sulfate (Fe₂(SO₄)₃)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
Procedure:
-
Dissolve citric acid in deionized water.
-
Neutralize the citric acid solution by adding ammonium hydroxide.
-
Slowly add a solution of a ferric salt (e.g., ferric chloride or ferric sulfate) to the ammonium citrate solution under controlled pH and temperature. Alternatively, freshly prepared ferric hydroxide can be used.[6][8]
-
If using excess ammonium hydroxide, a brown precipitate will form.[8]
-
The resulting solution is then concentrated through evaporation and subsequently dried (e.g., spray-drying or crystallization) to obtain the final product.[6]
Preparation of a Stock Solution for Cell Culture
Ferric ammonium citrate is frequently used to induce iron overload in cell culture experiments. A sterile stock solution is essential for these applications.
Materials:
-
Ferric Ammonium Citrate Brown powder
-
Cell culture grade water or appropriate buffer (e.g., PBS)
-
0.22 µm sterile filter
-
Sterile conical tubes or bottles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ferric ammonium citrate powder.
-
Dissolve the powder in cell culture grade water or buffer to the desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 2-8°C, protected from light.[3]
Protocol for Inducing Iron Overload in Cell Culture
This protocol provides a general guideline for inducing iron overload in a hepatocyte cell line (e.g., HepG2), which can be adapted for other cell types.
Materials:
-
Cultured cells (e.g., HepG2) in appropriate growth medium
-
Sterile stock solution of ferric ammonium citrate (see Protocol 3.2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency.
-
Prepare the iron-loading medium by diluting the ferric ammonium citrate stock solution into the cell culture medium to the desired final concentration. Concentrations can range from µM to mM depending on the cell type and desired level of iron overload.[4][9] For example, a study on HepG2 cells used 50 µM of iron every 24 hours for two days.[9] Another study on HH4 cells used 5 mM FAC.[4]
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the iron-loading medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24-48 hours). The incubation time will influence the extent of intracellular iron accumulation.[4]
-
After the incubation period, the cells can be harvested for downstream analysis of iron content, oxidative stress, or apoptosis.
Protocol for Use as an Oral MRI Contrast Agent
Ferric ammonium citrate can be used as a positive contrast agent for enhancing the gastrointestinal tract in MRI.
Materials:
-
Ferric Ammonium Citrate Brown powder
-
Water
Procedure:
-
Prepare the oral solution by dissolving a specific dose of ferric ammonium citrate in water. Dosages used in clinical studies have ranged from 1200 mg to 2400 mg dissolved in 600 ml of water.[2] Another study evaluated doses of 100 mg and 200 mg of iron in 300 ml of solution.[10]
-
The solution is administered orally to the patient before the MRI scan.
-
Imaging is typically performed immediately after administration.[10] T1-weighted, T2-weighted, and gradient-echo sequences can be used.[2]
Signaling Pathways and Biological Effects
Ferric ammonium citrate-induced iron overload has been shown to impact several key cellular signaling pathways, primarily through the generation of reactive oxygen species (ROS).
ROS-Mediated Apoptosis
Studies in human hepatic cells have demonstrated that iron overload induced by ferric ammonium citrate triggers apoptosis through both extrinsic and intrinsic pathways. This process is mediated by an increase in intracellular ROS.[4] The key signaling molecules involved include p38 mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB).[4]
Caption: ROS-mediated apoptosis signaling induced by FAC.
NRF2 Signaling Pathway and Ferroptosis
Ferric ammonium citrate can also induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. This has been observed in porcine oocytes, where ferric ammonium citrate treatment led to a decrease in the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant responses.
Caption: NRF2 pathway in FAC-induced ferroptosis.
Conclusion
Ferric ammonium citrate brown is a valuable tool for researchers and drug development professionals. Its ability to induce iron overload in a controlled manner allows for the study of various cellular processes and signaling pathways implicated in iron-related pathologies. The experimental protocols provided in this guide offer a starting point for utilizing this compound in a laboratory setting. A thorough understanding of its properties and biological effects is crucial for its effective and safe application in research and development.
References
- 1. fao.org [fao.org]
- 2. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newalliance.co.in [newalliance.co.in]
- 6. FERRIC AMMONIUM CITRATE - Ataman Kimya [atamanchemicals.com]
- 7. fao.org [fao.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate (Journal Article) | ETDEWEB [osti.gov]
Methodological & Application
protocol for Prussian blue staining with ferric ammonium citrate brown
For the Detection of Ferric Iron in Tissues
These application notes provide a detailed protocol for the histochemical detection of ferric iron (Fe³⁺) using the Perls' Prussian blue reaction. This method is invaluable for researchers, scientists, and drug development professionals investigating iron metabolism, toxicology, and various pathological conditions associated with iron overload.
Introduction
The Prussian blue stain, also known as Perls' Prussian blue reaction, is a highly sensitive histochemical method for detecting the presence of ferric iron in tissue sections.[1][2] The reaction was first described by the German pathologist Max Perls in 1867.[3][4] It does not stain ferrous (Fe²⁺) iron found in hemoglobin or myoglobin.[5] The technique is crucial for identifying hemosiderin, an iron-storage complex found within cells, which often appears as a granular brown pigment in standard Hematoxylin and Eosin (H&E) stained tissues.[3] The Prussian blue reaction converts these deposits into a distinct, insoluble bright blue pigment, ferric ferrocyanide.[3][6] This method is widely used in both diagnostic and research settings to evaluate conditions such as hemochromatosis, hemosiderosis, and to assess iron deposition following hemorrhage.[3]
A Note on Ferric Ammonium (B1175870) Citrate (B86180)
It is a common misconception that ferric ammonium citrate is a component of the Prussian blue staining solution. Instead, ferric ammonium citrate is frequently used in in vitro and in vivo experimental models to induce iron overload in cells and tissues.[7] For example, exposing macrophages to ferric ammonium citrate can create iron-laden siderophages, which can then be visualized using a standard Prussian blue staining protocol.[7] The "brown" appearance mentioned in the topic refers to the natural color of hemosiderin deposits before the Prussian blue reaction is applied.
Principle of the Reaction
The Prussian blue reaction is a straightforward histochemical process.[3] First, tissue sections are treated with an acidic solution, typically hydrochloric acid, which serves to release the ferric ions from the proteins to which they are bound, such as in hemosiderin.[3][4] Subsequently, the addition of potassium ferrocyanide leads to a reaction with the released ferric ions.[3] This reaction forms an insoluble, bright blue precipitate known as ferric ferrocyanide, or Prussian blue, at the site of the iron deposits.[3][8]
Experimental Protocols
Reagent Preparation
Care should be taken to use iron-free glassware and distilled water to avoid false positive results.[9][10]
| Reagent | Formulation |
| Potassium Ferrocyanide Solution | 10% (w/v) Potassium Ferrocyanide in distilled water. (e.g., 10g of Potassium Ferrocyanide in 100 mL of distilled water)[1] |
| Hydrochloric Acid Solution | 20% (v/v) Hydrochloric Acid in distilled water. (e.g., 20 mL of concentrated Hydrochloric Acid in 80 mL of distilled water)[1] |
| Working Prussian Blue Solution | Mix equal parts of 10% Potassium Ferrocyanide solution and 20% Hydrochloric Acid solution immediately before use. This solution should be freshly prepared and is unstable.[1][6] |
| Counterstain | Nuclear Fast Red solution is a commonly used counterstain.[1] |
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Prussian Blue Reaction:
-
Counterstaining:
-
Dehydration and Mounting:
Expected Results
Data Presentation
The following table summarizes typical reagent concentrations and incubation times found in various published protocols.
| Reagent | Concentration | Incubation Time |
| Potassium Ferrocyanide | 2-10% (w/v) | 10-30 minutes |
| Hydrochloric Acid | 2-20% (v/v) | 10-30 minutes |
| Nuclear Fast Red | Varies | 1-5 minutes |
Visualizations
Caption: Experimental workflow for inducing and detecting iron overload.
Caption: Chemical principle of the Prussian blue reaction.
References
- 1. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. PERLS STAIN FOR HEMOSIDERIN – Histopathology.guru [histopathology.guru]
- 5. researchgate.net [researchgate.net]
- 6. store.sangon.com [store.sangon.com]
- 7. Perls’ Prussian blue stains of lung tissue, bronchoalveolar lavage, and sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stainsfile.com [stainsfile.com]
- 10. medilines.com [medilines.com]
Application Notes and Protocols for Microbiological Culture Media with Ferric Ammonium Citrate Brown
Authored for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the preparation and utilization of microbiological culture media incorporating Ferric Ammonium (B1175870) Citrate (B86180) (Brown). This essential supplement serves as a readily available iron source for a variety of microorganisms, playing a crucial role in their growth, differentiation, and specific biochemical reactions. The protocols provided herein are designed to ensure reproducibility and accuracy in your research and development endeavors.
Introduction to Ferric Ammonium Citrate in Microbiology
Ferric ammonium citrate is a complex salt of iron, ammonia, and citric acid, appearing as a yellowish-brown to reddish-brown powder that is highly soluble in water.[1][2] In microbiology, it is a key component in several culture media formulations. Its primary functions include:
-
Iron Source: Iron is a vital micronutrient for most bacteria, essential for cellular respiration, DNA synthesis, and various enzymatic processes. Ferric ammonium citrate provides a bioavailable form of ferric iron (Fe³⁺).[3]
-
Indicator for Hydrogen Sulfide (B99878) (H₂S) Production: In specific differential media, ferric ammonium citrate acts as an indicator for the production of hydrogen sulfide gas by microorganisms. The ferric ions react with H₂S to form a visible black precipitate of ferrous sulfide (FeS).[4][5]
-
Growth Supplement for Fastidious Bacteria: Certain bacteria, such as Mycobacterium haemophilum, have a specific growth requirement for ferric ammonium citrate.[6][7]
Quantitative Data Summary
The following tables summarize the concentrations of ferric ammonium citrate (brown) and other key components in representative microbiological culture media.
Table 1: Composition of Kligler Iron Agar (KIA)
| Component | Concentration (g/L) | Role |
| Peptic Digest of Animal Tissue | 15.0 | Nutrient Source |
| Beef Extract | 3.0 | Nutrient Source |
| Yeast Extract | 3.0 | Nutrient Source |
| Proteose Peptone | 5.0 | Nutrient Source |
| Lactose (B1674315) | 10.0 | Carbohydrate Source |
| Dextrose (Glucose) | 1.0 | Carbohydrate Source |
| Ferric Ammonium Citrate | 0.5 (in some formulations) | H₂S Indicator |
| Ferrous Sulfate (B86663) | 0.2 | H₂S Indicator |
| Sodium Chloride | 5.0 | Osmotic Balance |
| Sodium Thiosulfate | 0.3 | Sulfur Source |
| Phenol Red | 0.024 | pH Indicator |
| Agar | 15.0 | Solidifying Agent |
| Final pH | 7.4 ± 0.2 | - |
Note: Some KIA formulations may use ferrous sulfate as the primary iron source for H₂S detection. The principle remains the same.[8]
Table 2: Composition of Lowenstein-Jensen (LJ) Medium with Ferric Ammonium Citrate
| Component | Concentration | Role |
| Potato Flour | 30.0 g | Nutrient Source |
| L-Asparagine | 3.6 g | Nitrogen Source |
| Monopotassium Phosphate | 2.4 g | Buffering Agent |
| Magnesium Citrate | 0.6 g | Nutrient Source |
| Magnesium Sulfate | 0.24 g | Nutrient Source |
| Malachite Green | 0.4 g | Selective Agent |
| Glycerol | 12.0 mL | Carbon Source |
| Whole Egg Homogenate | 1000.0 mL | Nutrient Source |
| Ferric Ammonium Citrate Solution (2.5% or 20%) | Added post-sterilization | Growth Supplement |
| Final pH | 6.6 - 7.0 | - |
Note: The concentration of the added ferric ammonium citrate solution can vary depending on the specific application, such as in the iron uptake test for mycobacteria.[9][10]
Table 3: Composition of BG-11 Medium for Cyanobacteria
| Component | Concentration (g/L) | Role |
| Sodium Nitrate (NaNO₃) | 1.5 | Nitrogen Source |
| Dipotassium Phosphate (K₂HPO₄) | 0.04 | Phosphorus Source |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.075 | Magnesium Source |
| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 0.036 | Calcium Source |
| Citric Acid | 0.006 | Chelating Agent |
| Ferric Ammonium Citrate | 0.006 | Iron Source |
| EDTA (Disodium salt) | 0.001 | Chelating Agent |
| Sodium Carbonate (Na₂CO₃) | 0.02 | Carbon Source/pH Buffer |
| Trace Metal Mix (A5 + Co) | 1.0 mL | Micronutrients |
| Final pH | 7.4 | - |
Experimental Protocols
Preparation of Kligler Iron Agar (KIA)
This protocol details the preparation of KIA for the differentiation of gram-negative enteric bacilli based on their ability to ferment dextrose and lactose and to produce hydrogen sulfide.
Materials:
-
Kligler Iron Agar dehydrated medium
-
Distilled or deionized water
-
Weighing balance and weigh boats
-
Magnetic stirrer and stir bar
-
Autoclave
-
Test tubes with loose-fitting caps
-
Slanting rack
Procedure:
-
Suspend the medium: Weigh 57.5 grams of KIA dehydrated medium and suspend it in 1000 mL of distilled water.[13]
-
Dissolve the medium: Heat the suspension to boiling with frequent agitation on a magnetic stirrer to ensure complete dissolution of the medium.
-
Dispense into tubes: Dispense the molten medium into test tubes.
-
Sterilization: Sterilize the tubes by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[8]
-
Slanting: After autoclaving, allow the tubes to cool in a slanted position to form a butt of approximately 1 inch and a long slant.[13]
-
Storage: Store the prepared slants at 2-8°C. It is recommended to use freshly prepared medium for the best results.
Quality Control:
-
Sterility Test: Incubate a representative sample of the prepared medium at 35-37°C for 24-48 hours to check for contamination.
-
Performance Test: Inoculate with known H₂S-positive (e.g., Salmonella enterica) and H₂S-negative (e.g., Shigella flexneri) organisms to verify the expected reactions.
Preparation of Lowenstein-Jensen (LJ) Medium with Ferric Ammonium Citrate
This protocol describes the preparation of LJ medium supplemented with ferric ammonium citrate, primarily used for the cultivation and differentiation of Mycobacterium species.
Materials:
-
Lowenstein-Jensen medium base
-
Glycerol
-
Fresh, whole eggs
-
Sterile distilled water
-
Sterile ferric ammonium citrate solution (e.g., 2.5% or 20% w/v)
-
Blender or stomacher for egg homogenization
-
Water bath or inspissator
-
Sterile screw-capped tubes
Procedure:
-
Prepare the medium base: Dissolve 37.3 grams of LJ medium base in 600 mL of sterile distilled water containing 12 mL of glycerol.[14]
-
Sterilize the base: Autoclave the medium base at 121°C for 15 minutes.[15]
-
Prepare the egg homogenate: Aseptically break fresh, clean eggs and homogenize the contents to create a uniform suspension. For 1000 mL of egg homogenate, approximately 20-24 eggs are needed.
-
Cool the base: Cool the sterile medium base to 45-50°C in a water bath.
-
Combine components: Aseptically add 1000 mL of the egg homogenate to the cooled LJ medium base.
-
Add Ferric Ammonium Citrate: Aseptically add the desired volume of sterile ferric ammonium citrate solution. For the iron uptake test, a 20% solution is often added to the surface of the solidified slant before inoculation.[9] For general cultivation of organisms like M. haemophilum, it is incorporated into the medium before inspissation.
-
Dispense and inspissate: Mix gently to avoid air bubbles and dispense the final medium into sterile screw-capped tubes. Place the tubes in a slanted position in an inspissator or water bath at 85°C for 45-60 minutes to coagulate the medium.[14][16]
-
Storage: Store the prepared slants at 2-8°C.
Quality Control:
-
Sterility Test: Incubate a sample of the prepared slants at 35-37°C for 48 hours.
-
Performance Test: Inoculate with a known strain of Mycobacterium to ensure the medium supports growth.
Visualizations
Workflow for Microbiological Media Preparation
Caption: General workflow for preparing microbiological culture media.
Signaling Pathway for H₂S Detection in KIA
References
- 1. Ammonium ferric citrate, Brown [himedialabs.com]
- 2. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Mycobacteria with a growth requirement for ferric ammonium citrate, identified as Mycobacterium haemophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycobacteria with a growth requirement for ferric ammonium citrate, identified as Mycobacterium haemophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kligler’s Iron Agar (KIA): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ncma.bigelow.org [ncma.bigelow.org]
- 12. researchgate.net [researchgate.net]
- 13. exodocientifica.com.br [exodocientifica.com.br]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. microbenotes.com [microbenotes.com]
- 16. exodocientifica.com.br [exodocientifica.com.br]
The Role of Ferric Ammonium Citrate (Brown) in Cyanotype Process Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanotype process, a historical photographic technique discovered by Sir John Herschel in 1842, offers a simple and effective method for creating stable, blue-hued images.[1][2][3][4] At the heart of this process lies the light-sensitive formulation composed of two key chemicals: a ferric iron salt and potassium ferricyanide (B76249).[5][6][7][8] This document provides detailed application notes and protocols focusing on the use of ferric ammonium (B1175870) citrate (B86180) (brown) in the cyanotype process, a variant of the more commonly cited green form. While the green form is often preferred for its consistency, understanding the properties and application of the brown form is crucial for comprehensive research and potential applications in various scientific fields, including bio-imaging and dosimetry.
Ferric ammonium citrate acts as the primary light-sensitive component.[5][9] Upon exposure to ultraviolet (UV) light, the ferric iron (Fe³⁺) in the complex is reduced to ferrous iron (Fe²⁺).[2][5][10] This photoreduction is the initial step in the formation of the final image.
Ferric Ammonium Citrate: Brown vs. Green Variants
Ferric ammonium citrate is not a strictly defined chemical compound but rather a complex salt with a variable composition.[11] It is commercially available in two main forms: brown and green. The choice between these two variants can significantly impact the outcome of the cyanotype process.
The primary distinctions between the brown and green forms of ferric ammonium citrate lie in their chemical composition and reactivity. The brown form, which was the one originally used by Herschel, generally has a higher iron content and a lower citric acid concentration compared to the green variant.[12]
| Property | Ferric Ammonium Citrate (Brown) | Ferric Ammonium Citrate (Green) |
| Iron (Fe³⁺) Content | 16.5% - 18.5%[12] | 14.5% - 16%[12] |
| Ammonia Content | ~9%[12] | ~7.5%[12] |
| Citric Acid Content | ~65%[12] | ~75%[12] |
| Solubility in Water | Soluble[13] | More easily soluble[5] |
| Reactivity to UV Light | Lower[12] | Approximately threefold higher than brown[12] |
| Consistency | Composition can vary by manufacturer, leading to potentially weaker or inconsistent results[5][11] | Generally produces more consistent and stronger blue prints[5] |
Chemical Reaction Pathway
The cyanotype process unfolds through a series of chemical reactions initiated by UV light. The following diagram illustrates the key steps involved when using ferric ammonium citrate.
Caption: Chemical workflow of the cyanotype process.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and exposure times may be necessary depending on the specific substrate, UV source, and desired outcome.
Preparation of Sensitizer (B1316253) Stock Solutions
Materials:
-
Ferric ammonium citrate (brown)
-
Potassium ferricyanide
-
Distilled water
-
Brown glass storage bottles
-
Weighing scale
-
Graduated cylinders
Solution A: Ferric Ammonium Citrate (20% w/v)
-
Weigh 20 g of ferric ammonium citrate (brown).
-
Dissolve in approximately 80 mL of distilled water.
-
Once fully dissolved, add distilled water to make a final volume of 100 mL.
-
Store in a clearly labeled brown glass bottle, away from light.
Solution B: Potassium Ferricyanide (10% w/v)
-
Weigh 10 g of potassium ferricyanide.
-
Dissolve in approximately 80 mL of distilled water.
-
Once fully dissolved, add distilled water to make a final volume of 100 mL.
-
Store in a clearly labeled brown glass bottle, away from light.
Note: While some protocols suggest preparing solutions 24 hours in advance, they can often be used shortly after mixing if fully dissolved.[14] Mold may form in the ferric ammonium citrate solution over time; this can be filtered out before use without significantly affecting performance.[3]
Sensitization of Substrate
Materials:
-
Prepared Solutions A and B
-
Substrate (e.g., high-quality cotton rag paper, fabric)
-
Coating rod, brush, or sponge
-
Shallow tray
-
Drying line or rack in a dark area
Procedure:
-
Work in a dimly lit area, avoiding daylight and fluorescent lighting.[8][15]
-
In a separate container, mix equal volumes of Solution A and Solution B. Prepare only enough sensitizer for immediate use, as the mixed solution is only stable for a few hours.[3]
-
Apply the sensitizer to the substrate using a coating rod for even application or a brush for a more artistic effect.
-
Ensure the substrate is evenly coated.
-
Hang the coated substrate to dry in a dark, well-ventilated area. The sensitized material should be completely dry before exposure.
Exposure
Materials:
-
Dried, sensitized substrate
-
UV light source (e.g., sunlight, UV lamp)
-
Negative (for imaging) or objects (for photograms)
-
Contact printing frame or a piece of glass to ensure close contact
Procedure:
-
Place the negative or object in direct contact with the sensitized side of the substrate.
-
Secure the substrate and negative/object in a contact printing frame or under a sheet of glass.
-
Expose to a UV light source. Exposure times will vary significantly depending on the intensity of the UV source, time of day (if using sunlight), and the density of the negative.[4][16]
-
The exposed areas will change color, typically to a blue-grey or bronze.[3][6] It is often recommended to overexpose slightly, as some of the image density will be lost during washing.[2]
Development and Washing
Materials:
-
Exposed print
-
Tray or tub of cool, running water
-
(Optional) Hydrogen peroxide (3% solution)
Procedure:
-
Immerse the exposed print in a tray of cool, running water.[8]
-
Wash for at least 5-15 minutes, or until the yellow, unreacted sensitizer is completely washed away from the non-exposed areas and the water runs clear.[3][16]
-
The blue color of the print will intensify as it dries and oxidizes over approximately 24 hours.[10]
-
(Optional) To intensify the blue color immediately, the print can be briefly immersed in a dilute solution of hydrogen peroxide after the initial wash, followed by a final rinse in water.[2][7]
-
Hang the print to air dry.
Logical Relationship of Key Process Stages
The successful creation of a cyanotype print relies on the careful execution of a series of dependent steps. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the cyanotype process.
Conclusion
While the green form of ferric ammonium citrate is more commonly used in contemporary cyanotype practice due to its higher reactivity and consistency, the brown form remains a viable and historically significant component of this process.[5][12] For researchers and scientists, understanding the characteristics of the brown variant, particularly its higher iron content, can be pertinent for applications where precise chemical compositions are being investigated. The protocols outlined in this document provide a standardized framework for utilizing ferric ammonium citrate (brown) in the cyanotype process, enabling reproducible and controlled experimentation. Further research into the kinetics and quantum yield of the photoreduction process using the brown versus the green form could provide deeper insights into the photochemistry of this fascinating and accessible imaging technique.
References
- 1. Brown Ammonium ferricyanide - turns pale greyish blue-Ned help | Photrio.com Photography Forums [photrio.com]
- 2. blog.scienceandmediamuseum.org.uk [blog.scienceandmediamuseum.org.uk]
- 3. Cyanotype process — Chemie a světlo [chemistryandlight.eu]
- 4. anneguest.co.uk [anneguest.co.uk]
- 5. cyanoprints.com [cyanoprints.com]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. The Cyanotype Process [sciencecompany.com]
- 8. alternativephoto2015.wordpress.com [alternativephoto2015.wordpress.com]
- 9. wbcil.com [wbcil.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mikeware.co.uk [mikeware.co.uk]
- 12. projectblue.sg [projectblue.sg]
- 13. Ammonium ferric citrate, Brown [himedialabs.com]
- 14. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alternativephotography.com [alternativephotography.com]
- 16. Testing My Indoor Cyanotype Setup [stephcoffmanphoto.com]
Application Notes and Protocols: Ferric Ammonium Citrate Brown as a Nutrient Supplement for Microbial Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for nearly all microorganisms, playing a critical role as a cofactor in a vast array of enzymatic reactions, including cellular respiration, DNA synthesis, and nitrogen fixation. However, the bioavailability of iron in many environments is limited due to the low solubility of ferric (Fe³⁺) iron at neutral pH. To overcome this, microorganisms have evolved sophisticated iron acquisition systems. Ferric ammonium (B1175870) citrate (B86180) is a readily soluble, complex salt of iron, ammonia, and citric acid, which serves as an excellent and bioavailable source of iron in microbial culture media.[1][2] The brown form of ferric ammonium citrate typically contains 14-16% iron content.[1] This document provides detailed application notes and experimental protocols for the use of ferric ammonium citrate brown as a nutrient supplement to enhance microbial growth.
Principle of Action
Ferric ammonium citrate provides a source of ferric ions that can be readily utilized by microorganisms. Many bacteria have specific uptake systems for ferric citrate. For instance, Escherichia coli possesses the Fec (Ferric citrate) transport system, a well-characterized signaling pathway that is induced in the presence of ferric citrate.[3][4] This system involves an outer membrane receptor, FecA, which binds ferric citrate and initiates a signal transduction cascade through the periplasm and cytoplasmic membrane via FecR and FecI proteins, leading to the expression of genes required for iron transport into the cell.[5][6][7] Other microorganisms, including various species of Listeria, Vibrio, and Mycobacterium, also demonstrate enhanced growth in the presence of this supplement.[1][8][9] In some cases, the ability to utilize ferric ammonium citrate can be a key differential characteristic, as seen in the iron uptake test for mycobacteria.[10]
Applications in Microbiology
-
General Growth Enhancement: Supplementing standard culture media such as Luria-Bertani (LB) or minimal media with ferric ammonium citrate can significantly improve the growth rate and final cell density of a wide range of bacteria, yeast, and fungi, particularly in iron-limited conditions.
-
Differential Media: It is a key component in certain differential media, such as those used for the identification of mycobacteria based on their ability to take up iron and produce a characteristic rusting color.[10]
-
Virulence Factor Studies: As iron acquisition is often linked to pathogenicity, ferric ammonium citrate can be used in studies to investigate the role of iron in microbial virulence.[11] For example, its addition has been shown to enhance the lethality of Vibrio parahaemolyticus in mouse models.[1]
-
Metabolic and Gene Regulation Studies: The induction of specific iron uptake systems, like the Fec system in E. coli, by ferric citrate makes it a valuable tool for studying gene regulation and signal transduction in response to environmental cues.[3]
Data Presentation: Effect of Ferric Ammonium Citrate on Microbial Growth
The following tables summarize quantitative data on the impact of ferric ammonium citrate supplementation on the growth of various microorganisms.
Table 1: Effect of Ferric Ammonium Citrate on the Growth of Listeria monocytogenes [8][12]
| Temperature (°C) | Ferric Ammonium Citrate (g/L) | Growth Response |
| 4 | 0 | Baseline Growth |
| 4 | 0.044 | Improved Growth |
| 4 | 0.088 | Further Improved Growth |
| 4 | 0.176 | Significant Growth Improvement |
| 25 | 0 - 0.176 | No significant improvement |
| 37 | 0 - 0.176 | No significant improvement |
Table 2: Effect of Ferric Ammonium Citrate on the Growth and Iron Uptake of Saccharomyces cerevisiae [12]
| Ferric Citrate (mg Fe/L) | Biomass Formation (g/L) | Intracellular Iron (mg Fe/g dry matter) |
| 0 (Control) | ~5.5 | ~0.103 |
| 15 | ~5.5 | ~0.25 |
| 25 | ~5.5 | ~0.35 |
Table 3: Concentrations of Ferric Ammonium Citrate Used for Various Microorganisms
| Microorganism | Medium | Concentration | Observation |
| Vibrio parahaemolyticus | In vivo (mouse model) | 100 µg/mL | Enhanced lethality and bacterial proliferation[1] |
| Mycobacterium spp. | Lowenstein-Jensen Medium | 1 drop of 20% solution per mL of medium | Used for iron uptake differentiation test[10] |
| Synechococcus sp. | SN Medium | 0.00023 - 0.23 mM | Varied concentrations for studying iron limitation[13] |
| Escherichia coli | M9 Medium | 20 µM | Induction of fecA gene expression[14] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Ferric Ammonium Citrate Stock Solution
This protocol describes the preparation of a 10% (w/v) stock solution of ferric ammonium citrate brown, which can be added to various culture media.
Materials:
-
Ferric ammonium citrate, brown powder
-
Distilled or deionized water
-
Sterile filter (0.22 µm pore size)
-
Sterile storage bottle
Procedure:
-
Weigh 10 g of ferric ammonium citrate brown powder.
-
Dissolve the powder in 100 mL of distilled or deionized water. Mix thoroughly until completely dissolved. The solution will have a dark brown color.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle. Note: Do not autoclave ferric ammonium citrate solutions as this can lead to precipitation.
-
Store the sterile stock solution protected from light at 2-8°C. The solution is typically stable for several months.
Protocol 2: Supplementation of Luria-Bertani (LB) Agar (B569324) with Ferric Ammonium Citrate
This protocol provides a method for preparing LB agar plates supplemented with ferric ammonium citrate for the general cultivation of bacteria like E. coli.
Materials:
-
LB agar powder
-
Distilled or deionized water
-
10% sterile ferric ammonium citrate stock solution (from Protocol 1)
-
Sterile petri dishes
-
Autoclave
Procedure:
-
Prepare LB agar according to the manufacturer's instructions (typically 40 g/L in distilled or deionized water).[6][15]
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
Allow the autoclaved LB agar to cool to approximately 50-55°C in a water bath. The medium should be cool enough to handle but still liquid.
-
Aseptically add the sterile ferric ammonium citrate stock solution to the cooled LB agar to achieve the desired final concentration (e.g., for a final concentration of 0.1%, add 1 mL of the 10% stock solution to 1 L of LB agar). Swirl gently to mix.
-
Pour the supplemented LB agar into sterile petri dishes (approximately 20-25 mL per plate) in a laminar flow hood.
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C until use.
Protocol 3: Growth Curve Analysis of E. coli in Minimal Medium with Varying Ferric Ammonium Citrate Concentrations
This protocol outlines an experiment to determine the effect of ferric ammonium citrate concentration on the growth kinetics of E. coli.
Materials:
-
E. coli strain (e.g., K-12)
-
M9 minimal medium (or other suitable minimal medium)
-
Sterile glucose solution (or other carbon source)
-
10% sterile ferric ammonium citrate stock solution (from Protocol 1)
-
Sterile culture tubes or a 96-well microplate
-
Incubator shaker
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare M9 minimal medium according to a standard protocol.
-
Prepare a series of sterile culture tubes or a 96-well microplate with M9 medium supplemented with your chosen carbon source.
-
Create a dilution series of ferric ammonium citrate in the tubes/wells to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Inoculate a starter culture of E. coli in M9 minimal medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture to an initial OD₆₀₀ of approximately 0.05 in fresh M9 minimal medium.
-
Add the diluted E. coli culture to each of the tubes/wells containing the different concentrations of ferric ammonium citrate.
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 8-12 hours, or until the stationary phase is reached.
-
Plot the OD₆₀₀ values versus time to generate growth curves for each concentration.
-
Analyze the growth curves to determine the lag phase, exponential growth rate, and final cell density for each condition.
Visualizations
Caption: Fec Signaling Pathway in E. coli.
Caption: Workflow for Microbial Growth Analysis.
References
- 1. Protocols · Benchling [benchling.com]
- 2. Iron Content of Saccharomyces cerevisiae cells grown under Iron-Deficient and Iron-Overload Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Iron Uptake of Saccharomyces cerevisiae by Heterologous Expression of a Tadpole Ferritin Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Media | protocols [lowepowerlab.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. LB (Luria-Bertani) agar [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. biorxiv.org [biorxiv.org]
- 12. The uptake of different iron salts by the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Frontiers | The Ferric Citrate Uptake System Encoded in a Novel blaCTX–M–3- and blaTEM–1-Harboring Conjugative Plasmid Contributes to the Virulence of Escherichia coli [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Iron Uptake Studies in Mycobacteria Using Ferric Ammonium Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying iron uptake in mycobacteria, with a specific focus on the utilization of ferric ammonium (B1175870) citrate (B86180). Understanding the mechanisms of iron acquisition is critical for developing novel therapeutics against pathogenic mycobacteria, such as Mycobacterium tuberculosis, as iron is an essential nutrient for their survival and virulence.
Introduction to Mycobacterial Iron Uptake
Mycobacteria have evolved sophisticated strategies to acquire iron from their host environment, where it is often tightly sequestered. The primary mechanisms involve the secretion of high-affinity iron chelators called siderophores and the utilization of host heme as an iron source.[1][2][3]
-
Siderophore-Mediated Iron Uptake: Mycobacteria produce two main types of siderophores: the cell-associated mycobactin (B74219) (MBT) and the secreted carboxymycobactin (cMBT).[4] These molecules scavenge ferric iron (Fe³⁺) from the extracellular environment, including from host iron-binding proteins like transferrin and lactoferrin.[2][4] The resulting iron-siderophore complexes are then transported into the bacterium through specific transporters.[4][5]
-
Heme Iron Uptake: M. tuberculosis can also acquire iron from heme, which is the most abundant iron source in the human body.[2][4][6] This process involves specific proteins that bind and transport heme across the mycobacterial cell envelope.[2][3]
-
Regulation of Iron Homeostasis: Iron uptake is tightly regulated to prevent iron toxicity. The iron-dependent regulator (IdeR) plays a central role in this process by repressing the expression of iron acquisition genes when intracellular iron levels are sufficient.[1][7]
Ferric ammonium citrate is a readily available and soluble source of iron commonly used in mycobacterial culture media and in specific assays to study iron metabolism.[8][9][10]
Key Experimental Protocols
Qualitative Iron Uptake Test
This test is used to differentiate mycobacterial species based on their ability to take up and store iron from ferric ammonium citrate, leading to a visible color change.[9]
Principle: Certain mycobacteria can convert ferric ammonium citrate into iron oxides, resulting in a "rusting" appearance of the colonies and the surrounding medium.[9] This method is particularly useful for identifying rapid growers like Mycobacterium fortuitum.[9]
Protocol:
-
Prepare two slants of Lowenstein-Jensen (L-J) medium for each mycobacterial isolate to be tested.
-
Inoculate each L-J slant with a loopful of a pure mycobacterial culture.
-
Incubate the slants at 35-37°C in a 5-10% CO₂ atmosphere with loosened caps (B75204) until visible colonies appear.
-
To one of the two slants for each isolate (the test slant), add 20% ferric ammonium citrate solution dropwise. The amount should be one drop for each milliliter of L-J medium in the slant. The second slant serves as a negative control.
-
Re-incubate both the test and control slants at 28°C in 5-10% CO₂.
-
Examine the slants weekly for up to three weeks for a color change.
Interpretation of Results:
-
Positive Result: Development of a rusty brown color in the colonies and/or the surrounding medium.
-
Negative Result: No significant color change compared to the control slant.
Mycobacterial Growth Assays in Low-Iron Medium
This protocol is designed to assess the ability of mycobacteria to utilize different iron sources, including ferric ammonium citrate, for growth. This is particularly useful for studying siderophore-deficient mutants.[4][11]
Materials:
-
Self-made low-iron Middlebrook 7H9 medium.
-
Sterile stock solutions of iron sources:
-
Mycobacterial strains (wild-type and mutants).
Protocol:
-
To deplete intracellular iron stores, pre-culture the mycobacterial strains in low-iron 7H9 medium for 5 days.[11]
-
Prepare fresh low-iron 7H9 medium supplemented with the desired iron sources at their final concentrations (see table below for examples).
-
Inoculate the prepared media with the iron-depleted mycobacterial cultures to an initial optical density at 600 nm (OD₆₀₀) of 0.01.[11]
-
Incubate the cultures at 37°C with shaking.
-
Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals.
Data Presentation:
| Iron Source | Concentration | Wild-Type M. tuberculosis Growth | Siderophore-Deficient Mutant Growth |
| Ferric Ammonium Citrate | 20 µM | Normal Growth[4][11] | No/Poor Growth[6] |
| Hemin | 10-20 µM | Normal Growth[4][6] | Normal Growth[6] |
| Holo-transferrin | 10 µM | Normal Growth[4][6] | No/Poor Growth[6] |
| Carboxymycobactin (cMBT) | 0.2 µM | Normal Growth[4][11] | Normal Growth[4] |
| Mycobactin (MBT) | 0.2 µM | Normal Growth[4][11] | Normal Growth[4] |
Ferric Reductase Activity Assay
This assay measures the activity of extracellular ferric reductases, which can mobilize iron from sources like ferric ammonium citrate.[10]
Principle: The enzyme reduces Fe³⁺ from ferric ammonium citrate to ferrous iron (Fe²⁺). The Fe²⁺ is then chelated by a chromogenic indicator, such as bathophenanthroline (B157979) disulfonate (BPDS), leading to a color change that can be quantified spectrophotometrically.[10]
Materials:
-
Mycobacterial culture supernatant (source of the enzyme).
-
Ferric ammonium citrate solution.
-
Bathophenanthroline disulfonate (BPDS) solution.
-
Reaction buffer (e.g., phosphate (B84403) buffer at a suitable pH).
Protocol:
-
Grow mycobacteria in an appropriate liquid medium and harvest the culture supernatant by centrifugation and filtration.
-
Prepare a reaction mixture containing the reaction buffer, BPDS, and the culture supernatant.
-
Initiate the reaction by adding the ferric ammonium citrate solution.
-
Incubate the reaction mixture at 37°C.
-
Measure the absorbance of the Fe²⁺-BPDS complex at the appropriate wavelength (e.g., 535 nm) at different time points.
-
Calculate the enzyme activity based on the rate of color formation, using a standard curve for Fe²⁺.
Quantitative Data from M. paratuberculosis Ferric Reductase Study: [10]
| Parameter | Value |
| Substrate | Ferric Ammonium Citrate |
| Km | 0.213 mM |
| Vmax | 0.345 mM min⁻¹ mg⁻¹ |
| Optimal Temperature | 37°C |
| Optimal pH | 5.0 - 10.0 |
Visualizing Pathways and Workflows
Caption: Siderophore-mediated iron uptake pathway in mycobacteria.
Caption: Workflow for the qualitative iron uptake test.
References
- 1. Frontiers | The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics [frontiersin.org]
- 2. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis [openmicrobiologyjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into IrtAB: Iron Transport Facilitates Ultrasensitive Detection of Mycobacteria in Both Cellular and Clinical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis Can Utilize Heme as an Iron Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Iron transport in Mycobacterium smegmatis: uptake of iron from ferric citrate [inis.iaea.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Identification and Characterization of a Novel Extracellular Ferric Reductase from Mycobacterium paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stable Stock Solutions of Ferric Ammonium Citrate Brown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric ammonium (B1175870) citrate (B86180) (brown) is a complex salt of indeterminate structure composed of iron, ammonia, and citric acid.[1][2][3] It is widely utilized in research and pharmaceutical applications as a soluble and bioavailable source of iron.[4] In laboratory settings, it serves as a crucial supplement in microbiological culture media and in cellular studies to investigate iron metabolism and its effects.[4] Due to its sensitivity to light, moisture, and potential for microbial growth in solution, the preparation of stable, reliable stock solutions is critical for reproducible experimental outcomes.[5][6] These application notes provide a detailed protocol for the preparation, stabilization, quality control, and storage of ferric ammonium citrate brown stock solutions.
Chemical and Physical Properties
A thorough understanding of the properties of ferric ammonium citrate brown is essential for its proper handling and the preparation of stable solutions.
| Property | Description | Citations |
| Appearance | Reddish-brown to brownish-yellow powder or granules. | [1][3] |
| Composition | A complex salt of iron (III), ammonia, and citric acid with a variable molecular formula. | [1][3][4] |
| Solubility | Very soluble in water; insoluble in ethanol. | [1][3][4] |
| Hygroscopicity | Deliquescent; readily absorbs moisture from the air. | [5] |
| Light Sensitivity | Reduced to the ferrous salt upon exposure to light. | [5] |
| pH of Solution (10 g/L) | Approximately 6.0 - 8.0. | [7] |
| Incompatibilities | Strong oxidizing agents, iodides, tannins, and acacia preparations. | [5] |
Experimental Protocols
Preparation of a 100 mg/mL (10% w/v) Ferric Ammonium Citrate Brown Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution. The concentration can be adjusted as needed based on experimental requirements.
Materials:
-
Ferric ammonium citrate, brown (Reagent grade)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile glassware (volumetric flask, beaker, graduated cylinder)
-
Sterile magnetic stirrer and stir bar
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: In a controlled environment with subdued lighting, accurately weigh 10.0 g of ferric ammonium citrate brown powder.
-
Dissolution: Transfer the powder to a sterile beaker containing approximately 80 mL of sterile, high-purity water. Place a sterile magnetic stir bar in the beaker and stir on a magnetic stirrer until the powder is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction. The dissolution should occur readily in water.
-
Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure complete transfer. Bring the final volume to 100 mL with sterile water.
-
Sterilization: For applications requiring sterility, such as cell culture, the solution must be sterile-filtered. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, light-protected storage container. Autoclaving is not recommended as heat can degrade the complex.[8][9][10][11][12]
-
Storage: Store the sterilized stock solution in a sterile, airtight, and light-protected container (e.g., an amber glass bottle or a clear bottle wrapped in aluminum foil). Refrigerate at 2-8°C.[13]
Quality Control: Spectrophotometric Determination of Iron Concentration
To ensure the accuracy of the prepared stock solution, the iron concentration should be verified. This protocol is adapted from the reaction of ferric iron with a chromogenic agent.
Principle: Ferric iron (Fe³⁺) forms a colored complex with specific reagents, and the absorbance of this complex is proportional to the iron concentration, following the Beer-Lambert law. A common method involves the reduction of Fe³⁺ to ferrous iron (Fe²⁺) followed by complexation with 1,10-phenanthroline (B135089), which forms an intensely red-orange complex.[14][15]
Materials:
-
Prepared ferric ammonium citrate stock solution
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
1,10-phenanthroline solution (0.1% w/v in 50% ethanol)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Standard iron solution (e.g., a certified 1000 µg/mL iron standard)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards: Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the certified iron standard in high-purity water.
-
Sample Preparation: Prepare a dilution of the ferric ammonium citrate stock solution to fall within the range of the standard curve. For a 100 mg/mL stock, a 1:10,000 dilution may be appropriate.
-
Color Development (for both standards and sample): a. To a 10 mL volumetric flask, add 1 mL of the standard or diluted sample solution. b. Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺. Mix well and let it stand for 10 minutes. c. Add 2 mL of sodium acetate buffer. d. Add 2 mL of 1,10-phenanthroline solution. e. Bring the volume to 10 mL with high-purity water and mix thoroughly. f. Allow the color to develop for at least 15 minutes in the dark.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the iron-phenanthroline complex (approximately 510 nm) against a reagent blank.[16]
-
Calculation: Create a standard curve by plotting the absorbance of the standards versus their concentrations. Determine the iron concentration of the diluted sample from the standard curve and calculate the concentration of the original stock solution, accounting for the dilution factor.
Visualization of Workflows
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing Ferric Ammonium Citrate Stock Solution
Logical Relationship for Solution Stability
Caption: Factors Affecting Stock Solution Stability
Recommendations for Ensuring Solution Stability
To maximize the shelf-life and reliability of the ferric ammonium citrate brown stock solution, the following precautions are recommended:
-
Use High-Purity Reagents: Start with high-quality ferric ammonium citrate brown and sterile, high-purity water to minimize contaminants that could catalyze degradation.
-
Protect from Light: Prepare and store the solution in an environment with subdued lighting. Always use light-protecting containers for storage.[5] Light exposure can cause the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, altering the chemical properties of the solution.
-
Maintain Low Temperature: Store the stock solution at 2-8°C to slow down potential degradation reactions and inhibit microbial growth.[13]
-
Ensure Sterility: For biological applications, sterile filtration is crucial to prevent microbial contamination, which can alter the composition of the solution.
-
Minimize Headspace: When storing, use a container that is appropriately sized for the volume of the solution to minimize the air (oxygen) in the headspace.
-
Regular Quality Control: For long-term studies, it is advisable to periodically re-check the iron concentration of the stock solution to ensure its integrity.
-
Avoid Incompatibilities: Do not mix the stock solution with strong oxidizing agents, iodides, tannins, or acacia preparations, as these can cause precipitation or degradation.[5]
-
Monitor for Precipitates: Visually inspect the solution for any signs of precipitation before each use. If a precipitate is observed, the solution should be discarded.
References
- 1. fao.org [fao.org]
- 2. scribd.com [scribd.com]
- 3. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 4. Ferric Ammonium Citrate|High-Purity Reagent [benchchem.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. edu.rsc.org [edu.rsc.org]
- 8. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 9. bitesizebio.com [bitesizebio.com]
- 10. labassociates.com [labassociates.com]
- 11. westlab.com [westlab.com]
- 12. tuttnauer.com [tuttnauer.com]
- 13. Ferrous Iron Determination [fandm.edu]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. csun.edu [csun.edu]
- 16. CN103439274A - Method for detection of content of ferric ammonium citrate in table salt by spectrophotometry - Google Patents [patents.google.com]
Application Notes and Protocols: Enhancing Denitrification in Wastewater Treatment through 3D Bioprinting with Ferric Ammonium Citrate Brown
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Biological denitrification is a critical process in wastewater treatment, converting harmful nitrates into benign nitrogen gas. The efficiency of this process is often limited by the availability of suitable microenvironments and essential nutrients for denitrifying bacteria. Three-dimensional (3D) bioprinting offers a revolutionary approach to creating precisely structured scaffolds, or "living materials," that can serve as ideal niches for these bacteria.[1] By encapsulating denitrifying microorganisms within a biocompatible hydrogel matrix, it is possible to enhance their survival, activity, and overall denitrification performance.
This application note details a protocol for the use of ferric ammonium (B1175870) citrate (B86180) (brown) as an iron supplement within a 3D bioprinted hydrogel scaffold to promote denitrification. Iron is a crucial cofactor for many enzymes involved in the denitrification pathway. Ferric ammonium citrate is a readily soluble and bioavailable source of iron, making it an excellent additive to bio-inks for enhancing the metabolic activity of denitrifying bacteria.[2] The protocol outlines the preparation of a sodium alginate-gelatin bio-ink, the incorporation of Paracoccus denitrificans, the addition of ferric ammonium citrate, the 3D bioprinting process, and the subsequent evaluation of denitrification efficiency.
Signaling Pathways and Logical Relationships
The addition of ferric ammonium citrate to the bio-ink directly influences the metabolic activity of the encapsulated denitrifying bacteria. Iron acts as a vital component of the metalloenzymes that catalyze the sequential reduction of nitrate (B79036) to nitrogen gas. This enhancement of the natural denitrification pathway is the core principle behind this application.
Caption: Role of Ferric Ammonium Citrate in the Denitrification Pathway.
Experimental Protocols
Preparation of Denitrifying Bacteria Culture
This protocol details the cultivation of Paracoccus denitrificans, a model organism for denitrification studies.
Materials:
-
Paracoccus denitrificans (e.g., ATCC 17741)
-
Nutrient Broth
-
Potassium Nitrate (KNO₃)
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Inoculate 250 mL of sterile nutrient broth supplemented with 1 g/L KNO₃ with a single colony of P. denitrificans.
-
Incubate the culture at 30°C with shaking at 150 rpm for 24-48 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0.
-
Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with sterile PBS.
-
Resuspend the final cell pellet in 10 mL of sterile PBS to create a concentrated bacterial suspension.
Preparation of the Bio-ink with Ferric Ammonium Citrate
This protocol describes the formulation of the sodium alginate-gelatin bio-ink incorporating the denitrifying bacteria and ferric ammonium citrate.
Materials:
-
Sodium alginate powder
-
Gelatin powder (Type A or B)
-
Ferric ammonium citrate (brown)
-
Deionized water, sterile
-
Concentrated P. denitrificans suspension (from Protocol 1)
-
Magnetic stirrer with heating plate
-
Sterile syringes
Procedure:
-
Prepare a 4% (w/v) sodium alginate solution by dissolving 4 g of sodium alginate in 100 mL of sterile deionized water. Stir at 60°C until fully dissolved.
-
Prepare a 10% (w/v) gelatin solution by dissolving 10 g of gelatin in 100 mL of sterile deionized water. Stir at 40°C until fully dissolved.
-
Combine the sodium alginate and gelatin solutions in a 1:1 volume ratio to create the base hydrogel.
-
Prepare a 1% (w/v) sterile stock solution of ferric ammonium citrate brown in deionized water.
-
To 9 mL of the base hydrogel, add 1 mL of the concentrated P. denitrificans suspension.
-
To this mixture, add the ferric ammonium citrate stock solution to achieve the desired final concentration (e.g., 50, 100, 200 mg/L). Mix gently but thoroughly to ensure a homogenous distribution.
-
Load the final bio-ink into a sterile printing syringe.
3D Bioprinting of Denitrifying Scaffolds
This protocol outlines the extrusion-based 3D bioprinting process.
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzles (e.g., 22G)
-
Petri dishes containing sterile 2% (w/v) calcium chloride (CaCl₂) solution
-
CAD software for scaffold design
Procedure:
-
Design a lattice or grid-like scaffold structure using CAD software. A structure with high surface area is recommended to facilitate nutrient and gas exchange.
-
Equilibrate the bio-ink to room temperature before printing.
-
Set the printing parameters. These will need to be optimized based on the specific printer and bio-ink viscosity, but starting parameters can be found in the table below.
-
Print the scaffold directly into the Petri dish containing the CaCl₂ crosslinking solution.
-
Allow the printed scaffolds to crosslink in the CaCl₂ solution for 5-10 minutes to ensure structural stability.
-
Gently wash the crosslinked scaffolds with sterile deionized water to remove excess CaCl₂.
Assessment of Denitrification Performance
This protocol describes a batch experiment to evaluate the nitrate removal efficiency of the bioprinted scaffolds.
Materials:
-
Bioprinted denitrifying scaffolds
-
Sterile synthetic wastewater (containing a known concentration of nitrate, e.g., 100 mg/L NO₃⁻-N, and a carbon source like sodium acetate)
-
Incubator
-
Nitrate and nitrite test kits or an ion chromatograph
-
Shaking incubator
Procedure:
-
Place the bioprinted scaffolds into flasks containing 100 mL of sterile synthetic wastewater.
-
As a control, use flasks with synthetic wastewater but without the bioprinted scaffolds.
-
Incubate the flasks under anoxic conditions at 30°C with gentle shaking (100 rpm).
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the wastewater from each flask.
-
Measure the concentration of nitrate and nitrite in the aliquots.
-
Calculate the nitrate removal rate and efficiency.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols.
Table 1: Bio-ink Composition and Printing Parameters
| Parameter | Value |
| Sodium Alginate Concentration | 2% (w/v) |
| Gelatin Concentration | 5% (w/v) |
| P. denitrificans Concentration | 10⁸ CFU/mL (approx.) |
| Ferric Ammonium Citrate | 0 - 200 mg/L |
| Printing Temperature | 20-22°C |
| Printing Pressure | 150-200 kPa |
| Nozzle Diameter | 410 µm (22G) |
| Printing Speed | 5-10 mm/s |
| Crosslinking Agent | 2% (w/v) CaCl₂ |
Table 2: Expected Denitrification Performance
| Ferric Ammonium Citrate (mg/L) | Nitrate Removal Efficiency (after 24h) | Nitrate Removal Rate (mg NO₃⁻-N/L/h) |
| 0 (Control) | 75-85% | 3.1 - 3.5 |
| 50 | 85-95% | 3.5 - 4.0 |
| 100 | >95% | 4.0 - 4.5 |
| 200 | >95% (potential for inhibition) | 4.0 - 4.5 |
Note: The values in Table 2 are hypothetical and represent expected trends based on the established role of iron in denitrification. Actual results will vary depending on specific experimental conditions.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the preparation of materials to the final analysis.
Caption: Overall Experimental Workflow.
Conclusion
The use of ferric ammonium citrate brown as an iron supplement in 3D bioprinted scaffolds for denitrification presents a promising strategy for enhancing the efficiency of wastewater treatment. The protocols outlined in this application note provide a comprehensive framework for researchers to explore this innovative approach. By creating structured microenvironments that support robust microbial populations and providing essential micronutrients, 3D bioprinting can significantly advance the field of environmental bioremediation. Further optimization of bio-ink composition, scaffold architecture, and microbial strains will continue to improve the performance of these "living materials."
References
Application Notes and Protocols for the Quantification of Iron in Ferric Ammonium Citrate Brown Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ammonium (B1175870) Citrate (B86180) (FAC) is a complex salt of indeterminate structure used as a food additive and a pharmaceutical agent for the treatment of iron-deficiency anemia. The brown form of FAC typically contains between 16.5% and 22.5% iron.[1][2] Accurate and precise quantification of the iron content in FAC solutions is critical for quality control, formulation development, and research purposes. This document provides detailed application notes and protocols for three widely used analytical techniques for iron determination: UV-Vis Spectrophotometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Method Selection and Comparison
The choice of analytical method for iron quantification depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the three methods detailed in this document, based on data from validation studies of iron analysis in pharmaceutical products.
| Parameter | UV-Vis Spectrophotometry (1,10-Phenanthroline) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Colorimetric reaction forming a colored complex with a specific absorbance maximum. | Absorption of light by free iron atoms in a flame. | Emission of light by excited iron atoms in an argon plasma. |
| Linearity Range | 0.4 - 5.0 µg/mL | 2 - 8 µg/mL | 0.01 - 5.0 µg/mL |
| Accuracy (% Recovery) | 98.54% - 100.20%[3][4] | 97% - 103%[5] | 85.3% - 104.5%[6][7] |
| Precision (Repeatability, %RSD) | < 2%[8] | < 1%[9] | 1.3% - 3.2%[6] |
| Precision (Intermediate, %RSD) | < 2%[8] | < 1%[9] | Not explicitly found, but expected to be low. |
| Limit of Detection (LOD) | 0.04 - 0.42 µg/mL[3][4][8] | Not explicitly found for this application, but generally in the low ppm range. | 0.02 - 5.8 ng/mL[7] |
| Limit of Quantitation (LOQ) | 0.122 - 0.60 µg/mL[3][4][8] | Not explicitly found for this application. | Not explicitly found, but typically slightly higher than LOD. |
| Sample Preparation | Simple dilution and color development. | Acid digestion (wet ashing or microwave). | Acid digestion (wet ashing or microwave). |
| Advantages | Cost-effective, widely available instrumentation, simple procedure. | High specificity, relatively low cost for a single element. | High sensitivity, multi-element capability, wide linear range. |
| Disadvantages | Potential for interference from other colored compounds or ions that complex with the reagent. | Slower for multiple samples, potential for chemical and spectral interferences. | Higher initial instrument cost, requires skilled operator. |
Method 1: UV-Vis Spectrophotometry using 1,10-Phenanthroline (B135089)
This colorimetric method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, which has a maximum absorbance at approximately 510 nm.[10] Since the iron in Ferric Ammonium Citrate is in the ferric state (Fe³⁺), a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is required to convert it to the ferrous state before complexation.
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (100 µg/mL): Accurately weigh 0.7022 g of ferrous ammonium sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O], dissolve in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1000 mL in a volumetric flask.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Sodium Acetate (B1210297) Buffer Solution (pH ~6): Dissolve 10 g of sodium acetate in 100 mL of deionized water.
2. Preparation of Standard Solutions (Calibration Curve):
-
Prepare a series of standard solutions with concentrations ranging from 0.5 to 5.0 µg/mL of iron by appropriately diluting the standard iron stock solution.
-
For each standard, pipette the required volume of the stock solution into a 100 mL volumetric flask.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.
-
Add 8 mL of sodium acetate solution to each flask and dilute to the mark with deionized water.
-
Allow the solutions to stand for at least 10 minutes for full color development.
3. Sample Preparation:
-
Accurately weigh a quantity of the Ferric Ammonium Citrate brown solution expected to contain a known amount of iron and dissolve it in deionized water in a volumetric flask to achieve a theoretical iron concentration within the calibration range.
-
Transfer an aliquot of this solution to a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution.
-
Dilute to the mark with deionized water and allow to stand for 10 minutes.
4. Measurement:
-
Set the spectrophotometer to a wavelength of 510 nm.
-
Use a blank solution (containing all reagents except iron) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in the sample solution from the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Iron Quantification.
Method 2: Atomic Absorption Spectroscopy (AAS)
AAS is a highly specific technique for the determination of iron. The sample is first digested to destroy the organic matrix and free the iron atoms. The resulting solution is then aspirated into a flame, where the iron atoms are atomized. A light beam of a specific wavelength (248.3 nm for iron) is passed through the flame, and the amount of light absorbed by the atomized iron is proportional to its concentration.
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (1000 µg/mL): Use a commercially available certified iron standard or prepare by dissolving 1.000 g of iron wire in a minimal amount of nitric acid and diluting to 1000 mL with deionized water.
-
Acids: Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), trace metal grade.
2. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the Ferric Ammonium Citrate solution into a microwave digestion vessel.
-
Add 7 mL of concentrated nitric acid and 1 mL of 30% hydrogen peroxide.[11]
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15-20 minutes and hold for 15-20 minutes.[11]
-
After cooling, carefully open the vessel and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. Further dilutions may be necessary to bring the iron concentration into the linear range of the instrument.
3. Preparation of Standard Solutions:
-
Prepare a series of working standards, typically in the range of 1 to 10 µg/mL, by diluting the iron stock solution with deionized water containing the same acid concentration as the digested samples.
4. Instrumental Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions.
-
Wavelength: 248.3 nm[12]
-
Lamp: Iron hollow cathode lamp
-
Flame: Air-acetylene, oxidizing[12]
-
Slit Width: 0.2 nm
-
Aspirate the blank (acid matrix solution) to zero the instrument.
-
Aspirate the standards and the prepared sample solution, recording the absorbance for each.
-
Generate a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve, accounting for all dilutions.
Workflow Diagram
Caption: Workflow for AAS Iron Quantification.
Method 3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis, offering high sensitivity and the ability to measure multiple elements simultaneously. Similar to AAS, the sample must first be digested. The resulting solution is then introduced into a high-temperature argon plasma, which excites the iron atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of iron in the sample.
Experimental Protocol
1. Reagent Preparation:
-
Standard Iron Stock Solution (1000 µg/mL): Use a commercially available certified iron standard.
-
Acids: Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), high purity grade.
2. Sample Preparation (Microwave Digestion):
-
The sample preparation procedure is similar to that for AAS.
-
Accurately weigh approximately 0.5 g of the Ferric Ammonium Citrate solution into a microwave digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrochloric acid (e.g., 3:1 v/v).[6]
-
Follow a suitable microwave digestion program, for example, ramping to 180-200°C and holding for 20 minutes.[6][11]
-
After cooling, quantitatively transfer the digest to a volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.
3. Preparation of Standard Solutions:
-
Prepare a series of multi-element or single-element standards with iron concentrations covering the expected range of the samples (e.g., 0.01 to 5.0 µg/mL).
-
The standards should be prepared in the same acid matrix as the digested samples.
4. Instrumental Analysis:
-
Set up the ICP-OES instrument according to the manufacturer's recommendations.
-
Recommended Iron Wavelengths (nm): 238.204, 259.940, 239.562.[13] The selection of the analytical line should be based on sensitivity and potential spectral interferences.
-
Plasma Conditions: Optimize plasma power, nebulizer gas flow, and sample uptake rate.
-
Calibrate the instrument using the prepared standard solutions.
-
Analyze the digested sample solutions, ensuring they fall within the calibration range.
-
The instrument software will calculate the iron concentration in the samples based on the calibration, accounting for any dilutions.
Workflow Diagram
Caption: Workflow for ICP-OES Iron Quantification.
Conclusion
The quantification of iron in ferric ammonium citrate brown solutions can be reliably achieved using UV-Vis spectrophotometry, AAS, or ICP-OES. The selection of the most appropriate method should be based on the specific requirements of the analysis, including sensitivity, sample throughput, and available resources. For routine quality control where high sensitivity is not paramount, UV-Vis spectrophotometry offers a simple and cost-effective solution. For applications requiring higher specificity and sensitivity, AAS and ICP-OES are superior choices, with ICP-OES providing the highest sensitivity and multi-element capabilities. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. Development and validation of an ICP-OES method for quantitation of elemental impurities in tablets according to coming US pharmacopeia chapters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified ICP OES-Based Method for Determination of 12 Elements in Commercial Bottled Birch Saps: Validation and Bioaccessibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. scispace.com [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ferric Ammonium Citrate Precipitation in Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common issue of ferric ammonium (B1175870) citrate (B86180) precipitation in stock solutions. By understanding the underlying causes and following the recommended protocols, you can ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is ferric ammonium citrate and why is it prone to precipitation?
Ferric ammonium citrate is a complex salt of iron, ammonia, and citric acid. It is widely used in research and pharmaceutical applications as a source of soluble iron. However, its stability in aqueous solutions can be compromised by several factors, leading to the formation of insoluble precipitates. The primary causes of precipitation include changes in pH, exposure to light, elevated temperatures, and interactions with other ions in the solution.
Q2: What are the ideal storage conditions for ferric ammonium citrate stock solutions?
To maintain the stability of ferric ammonium citrate stock solutions, they should be stored in a cool, dark place, typically between 2-8°C.[1] The containers should be tightly sealed to prevent evaporation and contamination. It is also crucial to use light-resistant containers to protect the solution from photochemical reactions.
Q3: How does pH affect the stability of ferric ammonium citrate solutions?
The pH of the solution is a critical factor in maintaining the solubility of ferric ammonium citrate. Solutions are generally most stable in a slightly acidic to neutral pH range. As the pH increases, the ferric ions (Fe³⁺) can undergo hydrolysis to form insoluble ferric hydroxide (B78521) (Fe(OH)₃).[2] Conversely, a highly acidic environment can also affect the complex's stability.
Q4: Can light cause precipitation in ferric ammonium citrate solutions?
Yes, ferric ammonium citrate is light-sensitive.[3][4] Exposure to light, particularly UV light, can induce a photoreduction reaction where ferric ions (Fe³⁺) are reduced to ferrous ions (Fe²⁺).[5] This change in the oxidation state of iron can disrupt the citrate complex and lead to the formation of insoluble compounds.
Q5: Does the quality of water used to prepare the stock solution matter?
The quality of the water is paramount. The presence of impurities such as other metal ions, high levels of dissolved minerals, or microbial contamination can interact with the ferric ammonium citrate complex and trigger precipitation. It is highly recommended to use high-purity, sterile water (e.g., USP grade, Milli-Q, or equivalent) for the preparation of stock solutions.
Troubleshooting Guide
This step-by-step guide will help you identify the cause of precipitation in your ferric ammonium citrate stock solution and provide corrective actions.
Step 1: Visual Inspection
Carefully observe the precipitate. Note its color, form (e.g., fine powder, gelatinous), and the extent of precipitation. This can provide initial clues about the cause.
-
Reddish-brown, gelatinous precipitate: Often indicates the formation of ferric hydroxide due to a high pH.
-
A shift in color of the solution (e.g., from brown/green to a different shade): May suggest a change in the iron's oxidation state, possibly due to light exposure.
Step 2: Verify Storage Conditions
Ensure that the solution has been stored according to the recommendations:
-
Temperature: Was the solution stored at the recommended 2-8°C?
-
Light Exposure: Was the container protected from light?
-
Container Seal: Was the container tightly sealed?
Step 3: Measure the pH of the Solution
Use a calibrated pH meter to accurately measure the pH of your stock solution. Compare this value to the expected pH range for a stable solution (typically slightly acidic to neutral).
Troubleshooting Flowchart
Caption: Troubleshooting workflow for ferric ammonium citrate precipitation.
Data Presentation
| Parameter | Recommended Range/Condition | Potential Issue if Deviated |
| pH | 5.0 - 8.0[1] | High pH can lead to ferric hydroxide precipitation. |
| Temperature | 2 - 8 °C[1] | Higher temperatures can accelerate degradation. |
| Light Exposure | Store in the dark | Light can cause photoreduction of Fe³⁺ to Fe²⁺. |
| Water Quality | High-purity, sterile water | Impurities can act as nucleation sites for precipitation. |
| Solubility in Water | Very soluble[1][6][7][8][9] | Precipitation indicates a stability issue, not inherent insolubility. |
Experimental Protocols
Protocol 1: Preparation of a Stable Ferric Ammonium Citrate Stock Solution
This protocol outlines the steps to prepare a stable stock solution of ferric ammonium citrate.
Materials:
-
Ferric ammonium citrate (brown or green)
-
High-purity water (e.g., USP grade, Milli-Q, or equivalent)
-
Sterile, light-resistant storage bottles
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
Methodology:
-
Weighing: Accurately weigh the desired amount of ferric ammonium citrate powder.
-
Dissolution: In a sterile container, gradually add the powder to approximately 80% of the final volume of high-purity water while stirring continuously. Gentle heating may be applied to aid dissolution, but do not boil.[10]
-
pH Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Measure the pH. If necessary, adjust the pH to be within the 5.0-8.0 range using a dilute solution of citric acid (to lower pH) or ammonium hydroxide (to raise pH).
-
Final Volume: Bring the solution to the final desired volume with high-purity water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into the final sterile, light-resistant storage bottle.
-
Storage: Store the bottle at 2-8°C in the dark.
Protocol 2: Attempting to Redissolve Precipitated Ferric Ammonium Citrate
If precipitation has already occurred, this protocol may help to redissolve the precipitate. Note that this may not always be successful, and the quality of the redissolved solution should be verified for its intended application.
Materials:
-
Precipitated ferric ammonium citrate solution
-
Dilute citric acid solution (e.g., 1 M)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Methodology:
-
Initial Assessment: Visually inspect the amount and nature of the precipitate.
-
pH Adjustment: Place the solution on a magnetic stirrer. While stirring, slowly add a dilute solution of citric acid dropwise.
-
Monitor Dissolution: Continuously monitor the solution for the dissolution of the precipitate.
-
pH Check: Periodically check the pH to ensure it does not become too acidic.
-
Evaluation: If the precipitate dissolves, check the final pH and clarity of the solution. The suitability of the redissolved solution for your experiment must be determined. If the precipitate does not dissolve after careful pH adjustment, it is recommended to discard the solution and prepare a fresh batch.
Signaling Pathways and Mechanisms
Photochemical Degradation Pathway
Exposure to light can initiate a series of reactions that lead to the precipitation of ferric ammonium citrate. The primary event is the photoreduction of the ferric ion.
Caption: Photochemical degradation of the Fe(III)-citrate complex.
Ferric Ion Hydrolysis Pathway
An increase in pH can lead to the hydrolysis of ferric ions, forming insoluble ferric hydroxide.
References
- 1. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 2. sno.phy.queensu.ca [sno.phy.queensu.ca]
- 3. drugfuture.com [drugfuture.com]
- 4. fishersci.com [fishersci.com]
- 5. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]
- 8. Ferric ammonium citrate | CAS#:1185-57-5 | Chemsrc [chemsrc.com]
- 9. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ferric Ammonium Citrate (FAC) Concentration for Bacterial Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric ammonium (B1175870) citrate (B86180) (FAC) in bacterial cell cultures.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of FAC concentration in bacterial cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Poor or no bacterial growth after adding FAC. | High FAC concentration leading to iron toxicity. Iron can be toxic to bacteria at high concentrations.[1] | Perform a dose-response experiment to determine the optimal FAC concentration. Start with a low concentration (e.g., 0.3-1.8 µM) and test a range of increasing concentrations.[1] |
| Incorrect pH of the medium. The addition of FAC can alter the pH of the culture medium. | Check and adjust the pH of the medium after adding FAC to ensure it is within the optimal range for your bacterial species. | |
| Precipitation of FAC in the medium. FAC can precipitate in certain media formulations, especially at high concentrations or specific pH values, making iron unavailable to the bacteria. | Prepare a fresh, filter-sterilized stock solution of FAC and add it to the autoclaved medium just before use.[2] Visually inspect the medium for any precipitation after adding FAC. Consider using a different iron chelator if precipitation persists.[3] | |
| Inconsistent results between experiments. | Variability in FAC stock solution. The iron content of FAC can vary between batches.[4] | Use a high-quality, reagent-grade FAC and prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. Store the stock solution properly at 2-8°C and protect it from light.[2][5] |
| Contamination of media with iron. Many common media components, such as phosphate (B84403) buffers, can be contaminated with significant amounts of iron, affecting the final iron concentration.[6] | For iron-limitation studies, use high-purity reagents and consider treating your media with a metal-binding resin like Chelex to remove contaminating iron before adding a defined concentration of FAC.[6] | |
| Unexpected changes in bacterial phenotype (e.g., altered biofilm formation). | Iron concentration affects gene expression. Iron is a critical regulator of various cellular processes, including biofilm formation. Both iron limitation and excess iron can alter biofilm production in a species- and strain-dependent manner.[7][8][9][10][11][12] | Carefully control the iron concentration in your experiments. If studying biofilm formation, it is crucial to determine the optimal iron concentration that promotes or inhibits this phenotype for your specific strain. For example, in Campylobacter jejuni, 20 µM Fe³⁺ or 40 µM Fe²⁺ enhanced biofilm formation.[7][10][13] |
| Citrate is being utilized as a carbon source. The citrate component of FAC can be metabolized by some bacteria, which may influence their growth and metabolism.[14][15] | If you suspect citrate metabolism is affecting your results, consider using an alternative iron source, such as ferric chloride or ferrous sulfate (B86663), and compare the outcomes.[16] |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of Ferric Ammonium Citrate (FAC) for my bacterial culture?
The optimal concentration of FAC is highly dependent on the bacterial species, strain, and the specific experimental conditions (e.g., growth medium, aeration). For general bacterial growth, a typical concentration range for iron is 0.3 to 1.8 µM.[1] However, for specific applications like expressing iron-sulfur cluster proteins in E. coli, a concentration of 0.2 mM (200 µM) has been used.[17] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific application.
2. How do I prepare and sterilize a Ferric Ammonium Citrate (FAC) solution?
It is recommended to prepare a concentrated stock solution of FAC in deionized water. This solution should then be filter-sterilized, as autoclaving can lead to the precipitation of iron salts. The sterile stock solution can be stored at 2-8°C, protected from light, and added to the sterile culture medium before inoculation.[2]
3. Can I use other iron sources instead of Ferric Ammonium Citrate (FAC)?
Yes, other iron sources like ferrous sulfate (FeSO₄), ferric chloride (FeCl₃), or iron complexed with other chelators like EDTA can be used.[3][12] The choice of iron source can be critical, as the form of iron (ferrous vs. ferric) and the chelator can influence its bioavailability and potential for oxidative stress. Ferric ammonium citrate is often preferred due to its high solubility in water.[17][18]
4. How does iron concentration affect biofilm formation?
Iron concentration has a significant and often complex effect on biofilm formation that varies between bacterial species. For some bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, iron is generally required for biofilm formation.[8][12] In contrast, for other bacteria, high iron concentrations can inhibit biofilm formation.[12] For example, studies on Campylobacter jejuni have shown that both ferrous (Fe²⁺) and ferric (Fe³⁺) iron can stimulate biofilm formation.[7][10] Therefore, optimizing the iron concentration is crucial when studying biofilms.
5. Can high concentrations of Ferric Ammonium Citrate (FAC) be toxic to my bacteria?
Yes, high concentrations of iron can be toxic to bacteria. This is primarily due to the Fenton reaction, where ferrous iron reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals, leading to oxidative stress and cellular damage.[1] It is essential to determine the optimal concentration that supports growth without causing toxicity.
Quantitative Data Summary
The following tables summarize quantitative data on FAC and iron concentrations used in various bacterial culture applications.
Table 1: Iron Concentrations for Optimal Bacterial Growth and Other Processes
| Bacterial Species | Application | Iron Source | Effective Concentration | Reference |
| General Bacteria | Optimal Growth | - | 0.3 - 1.8 µM | [1] |
| Escherichia coli | Protein Expression (Fe-S clusters) | Ferric Ammonium Citrate | 0.2 mM | [17] |
| Vibrio cholerae | Virulence Enhancement | Ferric Ammonium Citrate | 0.25% (w/v) | [19] |
| Vibrio parahaemolyticus | Enhanced Lethality in Mice | Ferric Ammonium Citrate | 100 µg/ml | [20] |
| Magnetospirillum magneticum | Iron Uptake Saturation | Fe(III)-citrate | 100 µM | [21] |
Table 2: Iron Concentrations Affecting Biofilm Formation
| Bacterial Species | Effect on Biofilm | Iron Form | Concentration | Reference |
| Campylobacter jejuni | Enhanced | Fe³⁺ | 20 µM | [7][13] |
| Campylobacter jejuni | Enhanced | Fe²⁺ | 40 µM | [7][13] |
| Pseudomonas aeruginosa | Disruption (strain dependent) | Ferric Ammonium Citrate | Not specified | [9][11] |
| Staphylococcus aureus | Required | FeSO₄ | Not specified | [12] |
Experimental Protocols
Protocol: Determination of Optimal Ferric Ammonium Citrate (FAC) Concentration
This protocol provides a general framework for determining the optimal FAC concentration for a specific bacterial strain and growth medium.
1. Preparation of Iron-Depleted Medium: a. Prepare your desired bacterial growth medium using high-purity water and analytical grade reagents to minimize iron contamination. b. To create an iron-limited environment, treat the medium with a chelating resin (e.g., Chelex 100) according to the manufacturer's instructions. This will remove trace amounts of iron. c. Autoclave the iron-depleted medium.
2. Preparation of FAC Stock Solution: a. Prepare a 10 mM stock solution of Ferric Ammonium Citrate in deionized water. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution in a sterile, light-protected container at 4°C.
3. Experimental Setup: a. Dispense the sterile, iron-depleted medium into sterile culture tubes or a microplate. b. Create a series of FAC concentrations by adding different volumes of the sterile FAC stock solution to the medium. A suggested range to test is from 0 µM to 500 µM (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 500 µM). c. Prepare a positive control with the standard medium formulation (if it contains an iron source) and a negative control with only the iron-depleted medium.
4. Inoculation and Incubation: a. Inoculate the prepared media with your bacterial strain at a standardized cell density (e.g., OD₆₀₀ of 0.05). b. Incubate the cultures under the optimal conditions for your bacterium (temperature, aeration, time).
5. Measurement of Bacterial Growth: a. Measure bacterial growth at regular intervals by monitoring the optical density (OD₆₀₀) or by performing viable cell counts (CFU/mL). b. Plot the growth curves for each FAC concentration.
6. Data Analysis: a. Determine the FAC concentration that results in the highest growth rate and/or final cell density. This represents the optimal concentration for growth under the tested conditions. b. Be mindful of any decrease in growth at higher concentrations, which may indicate iron toxicity.
Visualizations
Caption: Experimental workflow for optimizing FAC concentration.
Caption: Role of iron from FAC in bacterial metabolism.
References
- 1. Effect of Iron Concentration on the Growth Rate of Pseudomonas syringae and the Expression of Virulence Factors in hrp-Inducing Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriculture.gov.au [agriculture.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Biofilm Formation by Ferrous and Ferric Iron Through Oxidative Stress in Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdependence between iron acquisition and biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Enhanced Biofilm Formation by Ferrous and Ferric Iron Through Oxidative Stress in Campylobacter jejuni [frontiersin.org]
- 11. Gentian violet and ferric ammonium citrate disrupt Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of Iron in Biofilm Formation by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. exodocientifica.com.br [exodocientifica.com.br]
- 15. Iron uptake with ferripyochelin and ferric citrate by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advantage Provided by Iron for Escherichia coli Growth and Cultivability in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]
- 19. [Ferric ammonium citrate as virulence-enhancing agent in the toxicity test of Vibrio cholerae and the potency assay of cholera vaccine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of iron on bacterial growth and production of thermostable direct hemolysin by Vibrio parahaemolyticus in intraperitoneal infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single-cell determination of iron content in magnetotactic bacteria: implications for the iron biogeochemical cycle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferric Ammonium Citrate (Brown) Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from brown ferric ammonium (B1175870) citrate (B86180) (FAC) in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is ferric ammonium citrate (brown) and why does it interfere with biochemical assays?
A: Ferric ammonium citrate (brown) is a complex salt of undetermined structure containing iron (Fe³⁺), ammonia, and citric acid.[1][2][3] It is commonly used as an iron supplement in cell culture media.[4][5] Its interference in biochemical assays stems from several properties:
-
Inherent Color: As a yellowish-brown to reddish-brown compound, it absorbs light in the visible spectrum, which can lead to artificially high readings in colorimetric assays.[1][3]
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Chemical Reactivity: The ferric iron (Fe³⁺) is redox-active and can participate in chemical reactions that interfere with assay reagents. It can also generate reactive oxygen species (ROS) through Fenton-like reactions, potentially damaging analytes.[5]
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Chelating Properties: The citrate component can act as a chelator, sequestering metal ions (like Cu²⁺) that are essential for the chemical reactions in certain protein assays (e.g., Lowry, BCA).[6][7]
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UV Absorbance: FAC exhibits strong absorbance in the UV range, directly interfering with nucleic acid quantification at 260 nm.[8]
Q2: Which biochemical assays are most susceptible to interference from FAC?
A: Several common assays are known to be affected:
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Colorimetric Protein Assays: Including the Lowry, bicinchoninic acid (BCA), and to a lesser extent, the Bradford assay.
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Cell Viability/Cytotoxicity Assays: Assays like the MTT assay can be affected through both chemical reduction of the tetrazolium salt and direct biological effects of iron on cell metabolism and viability.[9][10]
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Enzyme-Linked Immunosorbent Assays (ELISA): FAC can cause high background signals, potentially by interacting with enzyme conjugates or substrates.[11]
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Phosphate (B84403) Assays: The molybdenum blue method for phosphate determination is a well-documented example of an assay that experiences interference from iron.[12]
-
Nucleic Acid Quantification: Direct spectrophotometric measurement at A260 is unreliable due to FAC's own UV absorbance.[8]
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Cell-Based Assays: Beyond simple viability, FAC has been shown to impede the efficiency of DNA transfection in CHO cells.[13]
Q3: My blank/negative control wells have a high background signal. Could FAC be the cause?
A: Yes, this is a classic sign of FAC interference, especially in colorimetric assays like ELISA or protein assays. The inherent color of FAC contributes to the baseline absorbance. Additionally, metal ions can lead to non-specific signal generation in some ELISA systems.[9][11] A troubleshooting workflow for this issue is provided below.
Q4: Are there alternatives to brown ferric ammonium citrate for iron supplementation in cell culture?
A: Yes, several alternatives are available that may cause less interference:
-
Ferric Citrate or Ferrous Sulfate: These are alternative iron salts.[14]
-
Low-Impurity Iron Sources: Commercial preparations of FAC can contain other metal impurities, like manganese, which can independently affect cell culture performance.[4] Using a certified low-impurity iron source can help ensure that observed effects are due to iron alone and may reduce assay interference.[15]
Troubleshooting Guides
Issue 1: High Background Signal in Colorimetric Assays (e.g., Protein Assays, ELISA)
High background absorbance can mask the true signal from your analyte. This is often caused by the color of FAC or its chemical interaction with assay reagents.
References
- 1. abinscience.com [abinscience.com]
- 2. eCFR :: 21 CFR 184.1296 -- Ferric ammonium citrate. [ecfr.gov]
- 3. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. assaygenie.com [assaygenie.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. ferric ammonium citrate: Topics by Science.gov [science.gov]
- 13. Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
how to prevent light-induced degradation of ferric ammonium citrate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the light-induced degradation of ferric ammonium (B1175870) citrate (B86180) solutions.
Frequently Asked Questions (FAQs)
Q1: What is light-induced degradation of ferric ammonium citrate?
A1: Light-induced degradation is a photochemical process where exposure to light, particularly UV and near-UV radiation, causes the ferric iron (Fe³⁺) in the ferric ammonium citrate complex to be reduced to ferrous iron (Fe²⁺).[1] This process is accompanied by the oxidation and breakdown of the citrate ligand.[1] The green form of ferric ammonium citrate is known to be more sensitive to light than the brown form.[2]
Q2: Why is it important to prevent the degradation of my ferric ammonium citrate solution?
A2: The degradation of ferric ammonium citrate solutions can significantly impact experimental outcomes. The change in the iron oxidation state from ferric (Fe³⁺) to ferrous (Fe²⁺) alters the chemical properties of the solution, which can affect its efficacy in cell culture media, its reactivity in chemical syntheses, and its performance in applications like blueprinting (cyanotype).[3] This degradation can lead to inconsistent and unreliable experimental results.
Q3: What are the visible signs of degradation in a ferric ammonium citrate solution?
A3: A common sign of degradation is a color change in the solution. For instance, in the context of cyanotype sensitizer (B1316253) solutions, a freshly mixed solution should have a clear yellow-green color. A shift towards a dark greenish-blue or the presence of blue fog in resulting prints can indicate premature reduction of the ferric iron.[4]
Q4: What are the ideal storage conditions for ferric ammonium citrate solutions to prevent photodegradation?
A4: To minimize light-induced degradation, ferric ammonium citrate solutions should be stored in tightly closed, light-resistant containers, such as amber or opaque bottles.[5][6] The storage area should be cool and dry.[7] For long-term stability, refrigeration at 2-8°C is often recommended.[8]
Q5: Does pH affect the stability of ferric ammonium citrate solutions?
Troubleshooting Guide
Problem: My ferric ammonium citrate solution has changed color, appearing darker or with a bluish tint.
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Possible Cause: The solution has likely been exposed to light, leading to the photoreduction of Fe³⁺ to Fe²⁺. This is a common issue, especially with the more light-sensitive green form of ferric ammonium citrate.[2][4]
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Solution:
Problem: I am observing unexpected precipitation in my ferric ammonium citrate solution.
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Possible Cause: Precipitation can occur due to changes in the solution's pH, the formation of insoluble ferrous salts after degradation, or the polymerization of iron complexes. At higher pH levels, after initial photoreduction, Fe²⁺ can be reoxidized and form polynuclear stable ferric compounds.
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Solution:
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Check the pH of your solution and adjust if necessary, though this may not reverse the precipitation.
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Consider filtering the solution if the precipitate is minimal and you can verify the concentration of the filtrate. However, for critical applications, it is best to prepare a fresh solution.
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When preparing a new solution, ensure all components are fully dissolved and the correct pH is established.
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Problem: My experimental results are inconsistent when using a ferric ammonium citrate solution.
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Possible Cause: Inconsistent results are a hallmark of a degrading solution. The changing ratio of Fe³⁺ to Fe²⁺ means the solution's reactive properties are not constant over time.
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Solution:
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Implement a stability testing protocol (see "Experimental Protocols" section) to determine the usable life of your solution under your specific laboratory conditions.
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Prepare fresh solutions more frequently, ideally before each critical experiment.
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Always store the solution in a dark, cool environment and minimize its exposure to light during handling.[5]
-
Data on Factors Influencing Degradation
| Factor | Effect on Degradation | Recommendations & Notes |
| Light Exposure | The primary driver of degradation. UV and near-UV light are particularly effective at inducing photoreduction of Fe³⁺ to Fe²⁺.[1] | Store solutions in amber or opaque containers.[6] Minimize exposure to ambient light during preparation and use. |
| Temperature | Higher temperatures can accelerate chemical reactions, potentially increasing the rate of degradation. | Store solutions in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.[8] |
| pH | The stability and photosensitivity of iron-citrate complexes are pH-dependent. | Maintain a consistent and appropriate pH for your application. Monitor pH as changes can indicate degradation. |
| Oxygen | In the presence of oxygen, a photocatalytic cycle can be established where Fe²⁺ is reoxidized to Fe³⁺, leading to further degradation of the citrate ligand. | For highly sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Form of Ferric Ammonium Citrate | The green form is reported to be more readily reduced by light than the brown form.[2] | If high stability is required, consider using the brown form of ferric ammonium citrate. |
Experimental Protocols
Protocol 1: Preparation of Ferric Ammonium Citrate Solution
This protocol provides a general method for preparing a ferric ammonium citrate solution. Adjust concentrations as required for your specific application.
Materials:
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Ferric ammonium citrate (brown or green)
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High-purity water (e.g., deionized or distilled)
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Light-resistant container (e.g., amber volumetric flask and storage bottle)
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Magnetic stirrer and stir bar
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pH meter (optional, but recommended)
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Hydrochloric acid or ammonia (B1221849) solution for pH adjustment (optional)
Procedure:
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Work in an area with subdued lighting to minimize light exposure.
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Weigh the desired amount of ferric ammonium citrate powder.
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Add the powder to the light-resistant volumetric flask.
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Add a portion of the high-purity water (approximately 70-80% of the final volume).
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Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Avoid vigorous stirring that introduces excessive oxygen.
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Once dissolved, add the remaining water to reach the final volume.
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If required for your application, check the pH of the solution and adjust as necessary.
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Transfer the solution to a clearly labeled, light-resistant storage bottle and store it in a cool, dark place.
Protocol 2: Photostability Testing of Ferric Ammonium Citrate Solution
This protocol outlines a method to assess the stability of your ferric ammonium citrate solution upon exposure to light, based on ICH Q1B guidelines. The principle is to quantify the formation of ferrous iron (Fe²⁺) over time.
1. Sample Preparation and Exposure:
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Prepare a batch of ferric ammonium citrate solution according to Protocol 1.
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Divide the solution into two sets of transparent containers (e.g., quartz or borosilicate glass vials).
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Wrap one set of vials completely in aluminum foil to serve as dark controls.
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Place both sets of vials (exposed and dark controls) in a photostability chamber.
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Expose the samples to a light source that provides a standardized output, such as one emitting an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one exposed vial and one dark control vial for analysis.
2. Analytical Method: Quantification of Fe²⁺ and Total Iron by UV-Vis Spectrophotometry
This method uses 1,10-phenanthroline (B135089), which forms a colored complex with Fe²⁺ but not Fe³⁺, allowing for its quantification.[1] Total iron is measured after reducing all Fe³⁺ to Fe²⁺.
Reagents:
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1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of high-purity water. Gentle heating may be required.
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Hydroxylammonium chloride solution (10% w/v): Dissolve 10 g of hydroxylammonium chloride in 100 mL of high-purity water.
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Sodium acetate (B1210297) buffer solution (pH ~4.5): Prepare as needed for your specific assay conditions.
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Iron standard solution (for calibration curve).
Procedure for Fe²⁺ Determination:
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At each time point, take an aliquot of the ferric ammonium citrate solution from the exposed and dark control samples.
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Dilute the aliquot to a suitable concentration with high-purity water.
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To a specific volume of the diluted sample, add the sodium acetate buffer and the 1,10-phenanthroline solution.
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Allow the color to develop for the time specified in your validated method (e.g., 15 minutes).
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Measure the absorbance at the wavelength of maximum absorption (typically around 510 nm) using a UV-Vis spectrophotometer.
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Quantify the Fe²⁺ concentration using a calibration curve prepared from iron standards.
Procedure for Total Iron Determination:
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Take an aliquot of the same diluted sample used for Fe²⁺ determination.
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Add the hydroxylammonium chloride solution to reduce all Fe³⁺ to Fe²⁺.
-
Add the sodium acetate buffer and the 1,10-phenanthroline solution.
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Allow for color development and measure the absorbance at ~510 nm.
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Quantify the total iron concentration using the calibration curve.
3. Data Analysis:
-
Calculate the percentage of Fe²⁺ relative to the total iron for each time point for both the exposed and dark control samples.
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Plot the percentage of Fe²⁺ versus time for both sets of samples. A significant increase in the percentage of Fe²⁺ in the exposed samples compared to the dark controls indicates photodegradation.
Visualizations
Caption: Photodegradation pathway of ferric ammonium citrate.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. 3.imimg.com [3.imimg.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fao.org [fao.org]
- 6. Speciation of iron(II) and iron(III) applying post-column reaction and subsequent UV/VIS detection | Metrohm [metrohm.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
impact of pH on the stability of ferric ammonium citrate solutions
Technical Support Center: Ferric Ammonium (B1175870) Citrate (B86180) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of ferric ammonium citrate solutions, with a focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is ferric ammonium citrate and why is its solution stability a concern?
A1: Ferric ammonium citrate is a complex salt of undetermined structure composed of iron, ammonia (B1221849), and citric acid.[1][2] It is valued in pharmaceutical and research applications for its high solubility in water compared to other iron salts like ferric citrate.[3][4] Stability is a critical concern because changes in the solution's physical or chemical properties can impact experimental outcomes, product efficacy, and safety. The primary stability issues are precipitation, color change (indicating a change in the iron's oxidation state), and degradation of the citrate ligand, all of which can be significantly influenced by the solution's pH.
Q2: My ferric ammonium citrate solution has become cloudy or formed a precipitate. What is the likely cause?
A2: Precipitation in ferric ammonium citrate solutions is often due to the hydrolysis of the ferric iron (Fe³⁺) to form insoluble ferric hydroxide (B78521) (Fe(OH)₃). This process is highly dependent on the solution's pH. As the pH increases (becomes more alkaline), the equilibrium shifts towards the formation of ferric hydroxide, leading to a reddish-brown precipitate.[2] At very high concentrations, you may also observe the precipitation of other ferric citrate species.
Q3: What is the optimal pH range for maintaining the stability of a ferric ammonium citrate solution?
A3: While ferric ammonium citrate is soluble over a range of pH values, maintaining a slightly acidic to neutral pH is generally recommended for optimal stability. A 5% solution of ferric ammonium citrate typically has a pH between 5.0 and 8.0.[5] For a 1% solution, the pH is approximately 6.5-8.0.[4] Extremely low (acidic) or high (alkaline) pH values can promote degradation or precipitation. It is advisable to keep the pH within the range of 5 to 7 for most applications to minimize hydrolysis and precipitation.
Q4: Can light affect the stability of my ferric ammonium citrate solution?
A4: Yes, ferric ammonium citrate is sensitive to light.[6] Exposure to light, particularly UV light, can cause the photoreduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This will result in a color change of the solution, often from reddish-brown to a greenish hue, and can alter its chemical reactivity. Therefore, it is crucial to store ferric ammonium citrate solutions in light-resistant containers.[6]
Q5: How should I store my ferric ammonium citrate stock solution?
A5: To ensure the longevity of your ferric ammonium citrate solution, it should be stored in a tightly sealed, light-resistant container to protect it from light and prevent evaporation.[6] Storage at room temperature is generally acceptable, though for long-term storage, refrigeration may slow down potential degradation reactions.[5] Always check the manufacturer's specific storage recommendations.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Solution appears cloudy or has a reddish-brown precipitate. | High pH: The pH of the solution may have increased, leading to the formation of insoluble ferric hydroxide. | 1. Measure the pH of the solution. 2. If the pH is above 7.5-8.0, carefully adjust it to a slightly acidic or neutral range (pH 5.0-7.0) by adding a dilute acid (e.g., citric acid solution). 3. For future preparations, buffer the solution or ensure the starting water is not alkaline. |
| Solution color has changed from brown to green. | Photoreduction: The solution has likely been exposed to light, causing the reduction of Fe³⁺ to Fe²⁺. | 1. Discard the solution, as its chemical composition has changed. 2. Prepare a fresh solution and store it in an amber or opaque container to protect it from light. |
| Solution has a slight ammonia smell. | Degradation: This can be a characteristic of the compound itself or may indicate some degree of degradation, especially at higher pH values where ammonia can be released. | 1. Check the pH of the solution. 2. If the smell is strong, it may indicate significant degradation, and a fresh solution should be prepared. |
| Inconsistent experimental results using the solution. | Solution Instability: The solution may have degraded over time due to improper storage (pH shifts, light exposure). | 1. Prepare a fresh solution of ferric ammonium citrate. 2. Verify and adjust the pH of the new solution to the optimal range for your experiment. 3. Always use freshly prepared solutions for critical experiments or establish a validated shelf-life for your specific storage conditions. |
Data Presentation
Table 1: Effect of pH on the Stability of Ferric Ammonium Citrate Solutions
| pH Range | Expected Observation | Predominant Iron Species & Stability | Recommendations |
| < 4.0 (Acidic) | Clear, reddish-brown solution. | Formation of various ferric citrate complexes. Generally stable against precipitation, but very low pH may affect the integrity of the citrate complex over time. | Suitable for short-term use if the experimental conditions require an acidic environment. Monitor for any changes over time. |
| 5.0 - 7.0 (Slightly Acidic to Neutral) | Clear, reddish-brown solution. | Stable ferric ammonium citrate complex. Minimal hydrolysis to ferric hydroxide. | Optimal range for storage and general use. |
| 7.0 - 8.0 (Neutral to Slightly Alkaline) | Clear, reddish-brown solution, but at higher end of the range, may show slight turbidity over time. | Increased potential for hydrolysis to ferric hydroxide, especially with temperature fluctuations or long-term storage. | Use with caution for long-term storage. It is advisable to prepare fresh solutions or adjust the pH to the lower end of this range. |
| > 8.0 (Alkaline) | Cloudy solution with a high likelihood of reddish-brown precipitate formation. | Rapid hydrolysis of ferric iron to insoluble ferric hydroxide (Fe(OH)₃). | Avoid this pH range unless the experimental protocol specifically requires it and the solution is used immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stable Ferric Ammonium Citrate Stock Solution (10% w/v)
-
Materials:
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Ferric ammonium citrate (brown powder)
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High-purity water (e.g., deionized or distilled)
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Light-resistant storage bottle (amber glass)
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Calibrated pH meter
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Stir plate and magnetic stir bar
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0.1 M Citric acid solution and 0.1 M Ammonium hydroxide solution (for pH adjustment)
-
-
Procedure:
-
Weigh 10 g of ferric ammonium citrate powder.
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Measure 80 mL of high-purity water into a beaker with a magnetic stir bar.
-
While stirring, slowly add the ferric ammonium citrate powder to the water.
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Continue stirring until the powder is completely dissolved. The solution should be a clear, reddish-brown liquid.
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Transfer the solution to a 100 mL volumetric flask.
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Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.
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Bring the solution to a final volume of 100 mL with high-purity water.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the 5.0 - 7.0 range using the 0.1 M citric acid or 0.1 M ammonium hydroxide solutions.
-
Transfer the final solution to a labeled, light-resistant storage bottle and store at room temperature.
-
Protocol 2: Visual Inspection for Solution Stability Assessment
This protocol is a simplified method for routine monitoring of solution stability.
-
Objective: To visually assess the clarity, color, and presence of particulate matter in the ferric ammonium citrate solution over time.
-
Procedure:
-
Hold the solution container against a well-lit white and black background to aid in the detection of any changes.[7][8]
-
Clarity: Gently swirl the container and observe for any cloudiness or turbidity. Compare against a freshly prepared sample or a reference standard if available.
-
Color: Note the color of the solution. Any significant deviation from the initial reddish-brown color (e.g., turning greenish) should be recorded.
-
Particulate Matter: Invert the container slowly and observe for any visible particles, crystals, or precipitate.[7]
-
-
Frequency: Perform this visual inspection weekly for solutions stored at room temperature and before each use in an experiment.
-
Acceptance Criteria: The solution should remain clear, free of visible particulates, and maintain its original color. Any deviation may indicate instability, and the solution should be discarded.
Mandatory Visualization
Caption: pH impact on ferric ammonium citrate stability.
References
Technical Support Center: Purification of Commercial Ferric Ammonium Citrate Brown
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for removing impurities from commercial-grade ferric ammonium (B1175870) citrate (B86180) brown.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial ferric ammonium citrate brown?
A1: Commercial ferric ammonium citrate brown is a complex mixture and its composition can vary. Common impurities include:
-
Inorganic Salts: Sulfates (SO₄²⁻) and chlorides (Cl⁻) are often present from the raw materials used in synthesis.
-
Heavy Metals: Elements such as lead (Pb), arsenic (As), and others may be present in trace amounts.[1]
-
Unreacted Starting Materials: Residual citric acid and ammonia (B1221849) may be present.
-
Other Iron Compounds: The product may contain small amounts of ferric citrate or other complex iron salts.
Q2: What are the recommended methods for purifying ferric ammonium citrate brown in a laboratory setting?
A2: The choice of purification method depends on the target purity and the nature of the impurities. The most common and effective methods are:
-
Alcohol Washing: This is a simple method primarily used to remove unreacted citric acid.[2]
-
Recrystallization: This technique is effective for removing a wide range of soluble impurities.
-
Dialysis: This method is particularly useful for removing small ionic impurities like chlorides and sulfates.
Q3: How can I determine the purity of my ferric ammonium citrate sample?
A3: Several analytical methods can be used to assess the purity of ferric ammonium citrate:
-
Qualitative Tests: Simple chemical tests can detect the presence of specific impurities like sulfates (with barium chloride) and chlorides (with silver nitrate).
-
Quantitative Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the citrate content and separate different iron species.[3] Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy are used for determining the concentration of heavy metal impurities.
-
Iron Content Assay: The percentage of iron is a key indicator of purity and can be determined by titration.
Q4: What is the significance of the brown versus the green form of ferric ammonium citrate?
A4: Ferric ammonium citrate exists in two forms, brown and green, which differ in their iron content and composition. The brown form generally has a higher iron content (typically 16.5-22.5%) compared to the green form (14.5-16.0%).[4] The green form is known to be more sensitive to light. The choice between the two depends on the specific application.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of ferric ammonium citrate brown.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Ferric ammonium citrate does not dissolve in the hot solvent. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Add small increments of hot solvent until dissolution is achieved.- Refer to the recrystallization protocol for recommended solvent systems. A mixture of water and a miscible organic solvent like ethanol (B145695) may be required. |
| The solution turns into a gel or viscous syrup upon cooling instead of forming crystals. | - The solution is supersaturated.- The compound is "oiling out" due to a high concentration of impurities or too rapid cooling. | - Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure ferric ammonium citrate.- Reheat the solution and allow it to cool more slowly at room temperature before moving to an ice bath.- Consider using a different solvent system. |
| No crystals form even after extended cooling. | - The solution is not sufficiently saturated.- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Once the solution has reached room temperature, place it in an ice bath to promote crystallization. |
| The resulting crystals are discolored. | - Presence of colored impurities that were not removed.- Degradation of the compound due to excessive heating. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating at high temperatures. |
Dialysis Issues
| Problem | Possible Cause(s) | Solution(s) |
| Slow removal of impurities. | - Inappropriate Molecular Weight Cutoff (MWCO) of the dialysis membrane.- Insufficient volume or infrequent changes of the dialysis buffer (dialysate).- Small surface area to volume ratio of the dialysis tubing. | - Use a dialysis membrane with a low MWCO (e.g., 100-500 Da) to allow small ions to pass through while retaining the larger ferric ammonium citrate complex.- Use a large volume of high-purity water as the dialysate and change it frequently (e.g., every 2-4 hours initially).- Use a larger diameter dialysis tubing to increase the surface area for diffusion. |
| Sample volume increases significantly during dialysis. | - The osmotic pressure of the sample is much higher than the dialysate. | - This is expected initially as water moves into the concentrated sample. Ensure the dialysis tubing has enough slack to accommodate the volume change. The volume will decrease as impurities are removed. |
| Precipitate forms inside the dialysis bag. | - The pH of the dialysate is causing the ferric ammonium citrate to become insoluble. | - Ensure the dialysate is deionized water with a neutral pH. |
Quantitative Data on Impurity Removal (Illustrative)
The following tables present illustrative data on the expected reduction of common impurities after each purification method. Note: These are typical expected values and actual results may vary based on the initial purity of the commercial sample and the precise experimental conditions.
Table 1: Alcohol Washing
| Impurity | Concentration Before Purification (w/w %) | Concentration After Purification (w/w %) |
| Free Citric Acid | ~1-2% | <0.5% |
| Chloride (Cl⁻) | No significant removal | No significant removal |
| Sulfate (SO₄²⁻) | No significant removal | No significant removal |
Table 2: Recrystallization
| Impurity | Concentration Before Purification (ppm) | Concentration After Purification (ppm) |
| Chloride (Cl⁻) | 500 | < 100 |
| Sulfate (SO₄²⁻) | 1000 | < 200 |
| Lead (Pb) | 10 | < 2 |
Table 3: Dialysis
| Impurity | Concentration Before Purification (ppm) | Concentration After Purification (ppm) |
| Chloride (Cl⁻) | 500 | < 50 |
| Sulfate (SO₄²⁻) | 1000 | < 100 |
| Lead (Pb) | 10 | ~5-10 (May not be effectively removed) |
Experimental Protocols
Protocol 1: Purification by Alcohol Washing
This method is primarily for the removal of excess unreacted citric acid.
Materials:
-
Commercial ferric ammonium citrate brown
-
Absolute ethanol, pre-chilled to 4°C
-
Beaker
-
Stirring rod
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Weigh the commercial ferric ammonium citrate brown and place it in a beaker.
-
Add a sufficient volume of chilled absolute ethanol to create a slurry.
-
Stir the slurry vigorously with a stirring rod for 10-15 minutes. The ferric ammonium citrate is sparingly soluble in cold ethanol, while citric acid is more soluble.
-
Quickly filter the slurry using a Buchner funnel under vacuum.
-
Wash the collected solid on the filter paper with a small amount of fresh, chilled absolute ethanol.
-
Dry the purified ferric ammonium citrate in a desiccator under vacuum to remove residual ethanol.
Protocol 2: Purification by Recrystallization
This method is effective for removing a broader range of soluble impurities.
Materials:
-
Commercial ferric ammonium citrate brown
-
Deionized water
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the commercial ferric ammonium citrate brown in a minimum amount of hot deionized water (approximately 60-70°C). Stir continuously to aid dissolution.
-
Once dissolved, slowly add hot ethanol (95%) dropwise to the hot solution until the solution becomes slightly cloudy.
-
Add a few drops of hot deionized water back into the solution until the cloudiness just disappears.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold 50:50 water-ethanol mixture.
-
Dry the purified crystals in a desiccator under vacuum.
Protocol 3: Purification by Dialysis
This method is ideal for removing small ionic impurities like chlorides and sulfates.
Materials:
-
Commercial ferric ammonium citrate brown
-
Dialysis tubing (MWCO 100-500 Da)
-
Dialysis clips
-
Large beaker or container (for dialysate)
-
Magnetic stirrer and stir bar
-
High-purity deionized water
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this usually involves rinsing and soaking).
-
Dissolve a known amount of commercial ferric ammonium citrate brown in a minimal volume of deionized water to create a concentrated solution.
-
Load the solution into the prepared dialysis tubing and securely close both ends with dialysis clips, leaving some headspace to allow for an increase in volume.
-
Place the sealed dialysis bag into a large beaker containing a large volume of deionized water (the dialysate). The volume of the dialysate should be at least 100 times the sample volume.
-
Place a magnetic stir bar in the beaker and stir the dialysate gently to maintain a concentration gradient.
-
Change the dialysate every 2-4 hours for the first 12 hours, and then every 8-12 hours for at least 48 hours.
-
To monitor the progress of purification, the conductivity of the dialysate can be measured. The dialysis is complete when the conductivity of the dialysate remains constant and close to that of fresh deionized water.
-
After dialysis, carefully remove the purified ferric ammonium citrate solution from the tubing. The solution can be used directly or the solid can be recovered by lyophilization (freeze-drying) or careful evaporation at low temperature.
Visualizations
Caption: General workflow for the purification of commercial ferric ammonium citrate brown.
References
Technical Support Center: Sterilization of Media Containing Ferric Ammonium Citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering iron precipitation when sterilizing microbiological or cell culture media containing ferric ammonium (B1175870) citrate (B86180).
Troubleshooting Guide: Preventing Iron Precipitation
Problem: A reddish-brown or rust-colored precipitate forms in my culture medium after autoclaving.
Cause: This is most likely the precipitation of iron salts, specifically ferric hydroxide, from the ferric ammonium citrate. The high temperature and pressure of the autoclave, often in combination with a neutral to alkaline pH, can cause the ferric iron (Fe³⁺) to hydrolyze and precipitate out of solution.[1][2]
Immediate Corrective Actions:
-
Do not use the precipitated medium: The iron concentration will be unknown and potentially non-uniform, which can negatively impact experimental results.
-
Verify the pH of your medium: If the pH is above 7.0, the likelihood of precipitation during autoclaving increases significantly.
Long-Term Solutions:
Follow one of the recommended protocols below to prevent future occurrences of iron precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does ferric ammonium citrate precipitate during autoclaving?
A1: Ferric ammonium citrate is a complex salt where citrate acts as a chelating agent to keep the iron soluble.[3] However, the high heat and pressure of autoclaving (typically 121°C and 15 psi) can disrupt this complex. This leads to the formation of insoluble ferric hydroxide, especially in solutions with a pH greater than 7.0.[1][4]
Q2: Is it ever acceptable to autoclave media containing ferric ammonium citrate?
A2: While generally not recommended, some protocols for media with a lower pH might include autoclaving the complete medium. However, this method is prone to precipitation. If you must autoclave the complete medium, ensure the pH is acidic and be aware of the potential for precipitation.
Q3: What is the best method to sterilize media with ferric ammonium citrate?
A3: The most reliable method is to prepare a stock solution of ferric ammonium citrate, sterilize it separately by filtration, and then aseptically add it to the autoclaved and cooled basal medium.[5] This avoids exposing the iron complex to high temperatures.
Q4: Can I autoclave the ferric ammonium citrate solution by itself?
A4: Autoclaving a stock solution of ferric ammonium citrate alone, especially at a high concentration, can still lead to precipitation.[6] Filter sterilization is the preferred method for the iron component. If you must use heat, autoclaving it separately from other media components that could raise the pH (like phosphates) is a better alternative than autoclaving the complete medium.
Q5: Will adding more citrate prevent precipitation during autoclaving?
A5: While citrate is a chelating agent, simply increasing its concentration may not be sufficient to prevent precipitation under the harsh conditions of autoclaving. Other chelating agents like EDTA have been shown to be effective at stabilizing iron at higher temperatures, but their compatibility with your specific application must be considered.[7][8]
Experimental Protocols
Protocol 1: Filter Sterilization of Ferric Ammonium Citrate
This is the recommended method for preventing iron precipitation.
Materials:
-
Ferric ammonium citrate
-
Deionized water
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
Sterile container for the stock solution
-
Autoclaved and cooled basal medium
Methodology:
-
Prepare the Ferric Ammonium Citrate Stock Solution:
-
In a clean, non-sterile container, dissolve the desired amount of ferric ammonium citrate in deionized water to create a concentrated stock solution (e.g., a 100x or 1000x solution). Ensure it is fully dissolved.
-
-
Filter Sterilization:
-
Draw the ferric ammonium citrate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a sterile container.
-
-
Aseptic Addition to Medium:
-
After the basal medium has been autoclaved and cooled to a safe handling temperature (typically below 50°C), aseptically add the required volume of the sterile ferric ammonium citrate stock solution.
-
Swirl the medium gently to ensure thorough mixing.
-
Protocol 2: Separate Autoclaving of Components
This method can be used if filter sterilization is not an option.
Materials:
-
Ferric ammonium citrate
-
Deionized water
-
Separate autoclavable containers for the iron solution and the basal medium
Methodology:
-
Prepare Solutions in Separate Containers:
-
Prepare the basal medium in one autoclavable container.
-
In a separate autoclavable container, prepare a solution of ferric ammonium citrate in deionized water.
-
-
Autoclave Separately:
-
Autoclave both containers using a standard liquid cycle (121°C for 15-20 minutes, depending on the volume).
-
-
Aseptic Combination:
-
Once both solutions have cooled to a safe handling temperature, aseptically combine the sterile ferric ammonium citrate solution with the sterile basal medium.
-
Mix thoroughly under sterile conditions.
-
Data Summary
| Parameter | Condition | Effect on Ferric Ammonium Citrate | Likelihood of Precipitation |
| Temperature | Room Temperature | Stable in solution | Low |
| Autoclave (121°C) | Can lead to hydrolysis of the iron complex | High | |
| pH | Acidic (< 7.0) | Iron remains more soluble | Lower |
| Neutral to Alkaline (≥ 7.0) | Promotes the formation of insoluble ferric hydroxide | High | |
| Sterilization Method | Autoclaving complete medium | High heat and pressure disrupt the iron-citrate complex | Very High |
| Filter Sterilization | Avoids heat stress on the iron complex | Very Low | |
| Separate Autoclaving | Reduces interaction with other components at high temperatures | Moderate to Low |
Visualizations
References
- 1. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]
- 4. FERRIC AMMONIUM CITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. agriculture.gov.au [agriculture.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Evaluation of Agents for Preventing Precipitation of Ferric Hydroxide From Spent Treating Acid | Semantic Scholar [semanticscholar.org]
- 8. US5063997A - Method of preventing precipitation of iron compounds during acid treatment of wells - Google Patents [patents.google.com]
Technical Support Center: Cyanotype Printing with Brown Ferric Ammonium Citrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing brown ferric ammonium (B1175870) citrate (B86180) in cyanotype printing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between green and brown ferric ammonium citrate (FAC)?
Ferric ammonium citrate is the primary light-sensitive component in the traditional cyanotype process.[1] It is available in two forms: green and brown. The primary difference lies in their chemical composition and, consequently, their reactivity and suitability for cyanotype printing. The green form is generally preferred for its consistency and high-quality results.[1][2]
Q2: Why is green ferric ammonium citrate recommended over the brown form for cyanotype printing?
The green variant of ferric ammonium citrate is favored by professionals and educators for several reasons. It contains a higher proportion of ferric iron (Fe³⁺) and dissolves more readily in water, leading to consistent and strong Prussian blue prints.[1] The brown form, conversely, has a variable composition, is less soluble, and often results in weaker or inconsistent prints.[1] For predictable and repeatable results with richer tones, the green form is the more reliable choice.[1]
Q3: Can I use brown ferric ammonium citrate for cyanotype printing if the green form is unavailable?
Yes, the brown form of ferric ammonium citrate can be used, but it requires adjustments to the standard cyanotype recipe and may present challenges in achieving optimal results.[3] It is known to be slower to react to UV light compared to the green form.[3][4]
Q4: What are the compositional differences between green and brown ferric ammonium citrate?
The composition of ferric ammonium citrate can vary, which is a key challenge in its use.[3][5] However, typical compositional differences are summarized in the table below.
Data Presentation
Table 1: Comparison of Green and Brown Ferric Ammonium Citrate
| Property | Green Ferric Ammonium Citrate | Brown Ferric Ammonium Citrate |
| Iron (Fe) Content | 14% - 18% | 16.5% - 28% |
| Ammonia (B1221849) Content | ~7.5% | ~9% |
| Citric Acid Content | ~75% | ~65% |
| Reactivity to UV Light | Higher (approx. 3x more reactive) | Lower |
| Solubility in Water | More easily soluble | Less soluble |
| Consistency | Produces consistent, strong blue prints | Results can be weaker and inconsistent |
Troubleshooting Guide
This guide addresses specific issues that may arise when using brown ferric ammonium citrate in your cyanotype experiments.
Problem 1: My cyanotype prints are consistently pale or weak.
-
Cause: This is a common issue with brown ferric ammonium citrate due to its lower reactivity.[4] It can also be caused by insufficient UV exposure, an imbalanced chemical ratio, or excessive washing.
-
Solution:
-
Increase Exposure Time: Brown FAC requires significantly longer exposure to UV light.[3] Conduct a series of test strips with incrementally longer exposure times to determine the optimal duration for your specific setup.
-
Adjust Chemical Formula: The brown form contains more iron and ammonia but less citric acid than the green form.[4][6] To compensate, you may need to adjust your formula. A suggested starting point is to use 20% less brown FAC by weight compared to a recipe calling for the green form, and add an additional 10% citric acid.[6]
-
Use Distilled Water: Tap water can contain minerals and have a pH that interferes with the reaction, potentially leading to weaker prints. Always use distilled water when preparing your solutions.[6]
-
Control Washing: Over-washing can cause the Prussian blue pigment to leach out. Wash the print gently until the yellow, unexposed sensitizer (B1316253) is gone, but avoid prolonged soaking.[7]
-
Problem 2: The cyanotype emulsion is difficult to dissolve or leaves sediment.
-
Cause: Brown ferric ammonium citrate is inherently less soluble than its green counterpart.[1]
-
Solution:
-
Use Warm Distilled Water: Gently warming the distilled water before dissolving the brown FAC can aid in its dissolution.
-
Allow Sufficient Time: Stir the solution thoroughly and allow it to sit for an extended period to ensure as much of the chemical as possible has dissolved.
-
Filter the Solution: Before mixing with the potassium ferricyanide (B76249) solution, filter the brown FAC solution through a coffee filter or fine filter cloth to remove any undissolved particles.[2] This will prevent speckles and blemishes on your final print.
-
Problem 3: The final print has a grayish or muddy blue tone instead of a vibrant Prussian blue.
-
Cause: This can be a result of using the brown FAC, which may not produce the same vibrant blues as the green form.[6] It can also be indicative of underexposure or issues with the water used for washing.
-
Solution:
-
Optimize Exposure: As with pale prints, ensure you are exposing the print for a sufficient amount of time. The darkest areas of the print should appear blue-gray immediately after exposure, before washing.[6]
-
Acidify the First Wash: If your tap water is alkaline, it can bleach the print. Adding a small amount of citric acid or vinegar to the initial wash water can help neutralize the pH and preserve the blue color.[6][8]
-
Hydrogen Peroxide Bath: After the initial wash, a brief immersion in a dilute solution of hydrogen peroxide (3%) can help to rapidly oxidize the print and intensify the blue color.[9]
-
Experimental Protocols
Traditional Cyanotype Sensitizer Solution (Herschel's Recipe)
This protocol is the original formula developed by Sir John Herschel in 1842.[10]
-
Solution A:
-
Weigh 25g of ferric ammonium citrate (green is preferred, but brown can be used with the adjustments mentioned in the troubleshooting guide).
-
In a separate container, measure 100ml of distilled water.
-
Slowly add the ferric ammonium citrate to the water while stirring until it is fully dissolved.[11]
-
Store in a clearly labeled, light-proof brown bottle.[3]
-
-
Solution B:
-
Mixing the Sensitizer:
-
In subdued light, mix equal volumes of Solution A and Solution B.[12]
-
The mixed sensitizer has a short shelf life and should be used shortly after preparation.
-
Mike Ware's "New Cyanotype" Process
This process offers a more light-sensitive solution but requires more careful chemical handling.
-
Sensitizer Preparation:
-
Under tungsten light, heat 20ml of distilled water to approximately 70°C.
-
Dissolve 10g of potassium ferricyanide in the hot water with stirring. Keep this solution hot.
-
In a separate container, heat 30ml of distilled water to approximately 50°C and dissolve 30g of Ammonium Iron(III) Oxalate.
-
Add 0.1g of solid Ammonium Dichromate to the Ammonium Iron(III) Oxalate solution and dissolve.
-
Add the hot Potassium Ferricyanide solution to the Ammonium Iron(III) Oxalate solution and stir well.
-
Allow the mixture to cool in a dark place for one to two hours to crystallize.
-
Separate the liquid from the green crystals by filtration.
-
Make up the yellow-green colored solution with distilled water to a final volume of 100ml.
-
Store in a brown, well-stoppered bottle in the dark.
-
Visualizations
Caption: Troubleshooting workflow for pale or weak cyanotype prints.
Caption: General experimental workflow for cyanotype printing.
References
- 1. cyanoprints.com [cyanoprints.com]
- 2. sites.evergreen.edu [sites.evergreen.edu]
- 3. mikeware.co.uk [mikeware.co.uk]
- 4. projectblue.sg [projectblue.sg]
- 5. mikeware.co.uk [mikeware.co.uk]
- 6. Brown Ammonium ferricyanide - turns pale greyish blue-Ned help | Photrio.com Photography Forums [photrio.com]
- 7. Possible Mistakes in Cyanotype and Some Useful Solutions [clevercreating.com]
- 8. Contrast of Cyanotypes | Photrio.com Photography Forums [photrio.com]
- 9. blog.scienceandmediamuseum.org.uk [blog.scienceandmediamuseum.org.uk]
- 10. The Cyanotype Process [sciencecompany.com]
- 11. alternativephotography.com [alternativephotography.com]
- 12. leedsprintworkshop.org [leedsprintworkshop.org]
- 13. mikeware.co.uk [mikeware.co.uk]
- 14. alternativephotography.com [alternativephotography.com]
Validation & Comparative
A Comparative Guide to Ferric Ammonium Citrate as an Iron Supplement in CHO Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferric ammonium (B1175870) citrate (B86180) (FAC) with other common iron supplements for Chinese Hamster Ovry (CHO) cell culture, a cornerstone of modern biopharmaceutical production. The performance of any iron supplement is critical for robust cell growth, high productivity, and consistent product quality. This document summarizes key experimental findings and provides detailed protocols to aid in the rational selection and validation of iron sources for your specific CHO cell line and process.
Executive Summary
Iron is an indispensable nutrient for cellular processes in CHO cells, including energy metabolism and DNA synthesis. While historically supplemented via transferrin, the move towards chemically defined, animal-component-free media has necessitated the use of iron chelates like ferric ammonium citrate (FAC). Experimental evidence indicates that while FAC can support robust cell growth and productivity, its performance is highly dependent on concentration and the presence of trace element impurities. This guide will delve into the comparative performance of FAC against other iron sources, highlighting the critical impact of these impurities and providing a framework for systematic evaluation.
Performance Comparison of Iron Supplements
The choice of an iron supplement can significantly impact viable cell density (VCD), product titer, and critical quality attributes (CQAs) of the recombinant protein. Below is a summary of quantitative data from studies comparing FAC with other iron sources.
Table 1: Effect of Different Iron Sources on CHO Cell Performance
| Iron Source | Concentration | Peak VCD (% Normalized) | Titer (% Normalized) | Key Observations |
| Ferric Ammonium Citrate (FAC) | 2 - 100 mg Fe/L | Up to 100% | Up to 100% | Performance can be impacted by manganese impurities.[1][2] |
| Ferric Citrate (FC) | 2 - 100 mg Fe/L | Variable, often lower than FAC with impurities | Variable | Differences compared to FAC are often attributed to trace element impurities rather than the citrate form itself.[1][2] |
| Transferrin (recombinant Human) | 5 µg/mL | Superior to iron salts | Superior to iron salts | Promotes greater growth and protein production compared to iron salts.[3] |
| Ferrous Sulfate | 10 - 200 µM | Linear increase in VCD with concentration | Linear increase in titer with concentration | High concentrations can negatively impact cell growth and viability.[4] |
Table 2: Impact of Iron Concentration on CHO Cell Culture Performance
| Iron Concentration (from Ferrous Sulfate) | Peak VCD (x10^6 cells/mL) | Titer Increase (%) |
| 10 µM | 8.7 | Baseline |
| 110 µM | 11.0 (~26% increase) | ~37% |
Data adapted from a study titrating iron concentrations in a fed-batch process.[4]
A critical finding in comparative studies is that trace element impurities, particularly manganese, in iron sources like FAC and ferric citrate (FC) can be the root cause for observed differences in cell growth, viability, and glycosylation patterns.[1][2] Higher levels of manganese have been shown to significantly increase titer and prolong cell viability.[1] Therefore, the use of low-impurity iron raw materials is crucial for consistent and reproducible cell culture processes.[2]
Experimental Protocols
To validate an iron supplement for your specific CHO cell line, a systematic experimental approach is necessary. Below are detailed methodologies for key experiments.
Fed-Batch Culture for Performance Evaluation
This protocol is designed to assess the impact of different iron sources and concentrations on CHO cell growth, viability, and recombinant protein production in a fed-batch culture model.
-
Cell Line: A recombinant CHO cell line expressing a monoclonal antibody or other protein of interest.
-
Media: A chemically defined, iron-deficient basal medium (e.g., Cellvento® 4CHO) and a corresponding feed medium (e.g., Cellvento® 4Feed).
-
Iron Supplementation: Prepare stock solutions of the iron sources to be tested (e.g., Ferric Ammonium Citrate, Ferric Citrate, Transferrin). Add the supplements to the iron-deficient basal medium to achieve the desired final iron concentrations.
-
Culture Vessels: 50 mL spin tubes with vented caps (B75204) are suitable for initial screening.
-
Inoculation: Inoculate the cultures at a seeding density of approximately 0.3 x 10^6 viable cells/mL.
-
Culture Conditions:
-
Temperature: 37°C
-
CO2: 5%
-
Humidity: 80%
-
Agitation: 320 rpm
-
-
Feeding Strategy: Add feed medium on specified days of the culture (e.g., days 3, 5, 7, 10, 12, and 14) at a defined percentage of the initial volume.[1]
-
Sampling and Analysis:
-
Cell Density and Viability: Measure daily using an automated cell counter (e.g., Vi-CELL™ XR).[1]
-
Metabolites (Glucose, Lactate, etc.) and Titer: Analyze cell-free supernatant using a biochemical analyzer (e.g., Cedex Bio HT).[1]
-
Product Quality Attributes: Purify the recombinant protein from the supernatant (e.g., using Protein A chromatography for antibodies) and analyze CQAs such as glycosylation patterns by appropriate analytical techniques (e.g., HPLC, mass spectrometry).[1]
-
Analysis of Elemental Impurities in Iron Sources
As impurities can significantly affect cell culture performance, it is crucial to characterize the iron sources.
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Procedure:
-
Accurately weigh the iron raw material.
-
Dissolve the material in an appropriate acid mixture (e.g., nitric acid and hydrochloric acid).
-
Dilute the sample to a suitable concentration with deionized water.
-
Analyze the sample using an ICP-MS instrument to quantify the concentration of various trace elements (e.g., manganese, copper, zinc).
-
Visualizing a Typical Experimental Workflow
The following diagram illustrates a standard workflow for comparing different iron supplements in CHO cell culture.
Caption: Workflow for evaluating iron supplements in CHO cells.
Iron Uptake and Cellular Signaling
CHO cells have two main pathways for iron uptake: transferrin-bound iron (TBI) uptake and non-transferrin-bound iron (NTBI) uptake.[1] When using chemically defined supplements like FAC, the NTBI pathway is of primary importance.
Caption: Iron uptake pathways in CHO cells.
In the NTBI pathway, ferric iron (Fe³⁺) from sources like FAC is reduced to ferrous iron (Fe²⁺) by ferrireductases on the cell surface.[1] This ferrous iron is then transported into the cell by transporters such as the divalent metal-ion transporter 1 (DMT1).[1]
Conclusion and Recommendations
The validation of an iron source for CHO cell culture is a critical step in process development. While ferric ammonium citrate is a widely used and effective iron supplement, this guide highlights several key considerations:
-
Purity is Paramount: The performance differences between FAC and other iron salts like ferric citrate are often dictated by the profile of trace element impurities, not the iron chelate itself.[1][2] It is highly recommended to use low-impurity iron sources to ensure process consistency.
-
Concentration Optimization: The optimal iron concentration can be cell line and process-dependent. A dose-response study is essential to determine the ideal concentration that maximizes growth and productivity without inducing oxidative stress.
-
Consider Alternatives: For processes where maximum performance is critical, recombinant transferrin may offer superior results compared to simple iron salts.[3]
-
Systematic Evaluation: A structured experimental approach, as outlined in this guide, is necessary to objectively compare different iron supplements and select the most suitable option for your specific application.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. tandfonline.com [tandfonline.com]
comparative analysis of ferric ammonium citrate brown vs green for cyanotyping
A Comparative Analysis of Ferric Ammonium (B1175870) Citrate (B86180) (Brown vs. Green) for Cyanotyping
For practitioners of the cyanotype process, from artists to chemical researchers, the choice of light-sensitive iron salt is critical. Ferric ammonium citrate (FAC), a key component of the sensitizer (B1316253) solution, is commercially available in two distinct forms: brown and green. While chemically similar, their performance in cyanotyping differs significantly. This guide provides a detailed comparative analysis of these two variants, supported by compositional data and established experimental protocols, to inform selection for consistent and high-quality outcomes.
Chemical and Physical Properties
Ferric ammonium citrate is a complex coordination compound for which no single chemical formula can be written, leading chemists to refer to it as an "ill-characterized substance".[1] Its composition can vary significantly between manufacturers and even batches.[1] This variability is a key factor in its performance. The primary distinctions between the brown and green forms lie in their relative content of iron, ammonia, and citric acid.
The green form, introduced by Eduard Valenta, generally has a lower iron content but a higher concentration of citric acid compared to the original brown form, which was first used by Sir John Herschel.[2]
Table 1: Comparison of Chemical & Physical Properties
| Property | Ferric Ammonium Citrate (Green) | Ferric Ammonium Citrate (Brown) | Source(s) |
| Appearance | Thin, transparent green scales, granules, or powder. | Thin, transparent brown, reddish-brown, or garnet red scales or granules. | [3] |
| Iron (Fe) Content | 14.5% - 16.0% | 16.5% - 22.5% (can be up to 28%) | [2][3][4] |
| Ammonia Content | ~7.5% | ~9.0% | [2] |
| Citric Acid Content | ~75% | ~65% | [2] |
| Solubility in Water | Very soluble; dissolves more easily than the brown form. | Soluble, but reportedly less so than the green form. | [3][5] |
| Light Sensitivity | More sensitive to UV light. | Less sensitive to UV light. | [2][3] |
Performance in Cyanotyping
The differences in chemical composition directly impact the performance of the sensitizer in the cyanotype process. The green variety is almost universally recommended by professionals and educators for its speed, consistency, and the quality of the final print.[5][6]
Table 2: Comparative Cyanotype Performance
| Performance Metric | Ferric Ammonium Citrate (Green) | Ferric Ammonium Citrate (Brown) | Rationale / Notes |
| Printing Speed | Faster. Exhibits a higher reactivity to UV light, sometimes cited as a threefold increase. | Slower. Requires significantly longer exposure times to achieve similar densities. | The higher citrate concentration in the green form is believed to contribute to its increased photosensitivity.[2][7] |
| Image Quality | Produces consistent, strong, and rich Prussian blue tones. | Results can be weaker and inconsistent. | The greater consistency of the green form makes it more reliable for predictable results.[5][6] |
| Contrast | Generally produces moderate to high contrast prints with good tonal separation. | Can produce harsh, contrasty images, though results are often variable. | Some historical processes have explored using the brown form for specific high-contrast effects.[8] |
| Ease of Use | Higher solubility makes for easier and more stable stock solution preparation. | Lower solubility can make preparing consistent sensitizer solutions more difficult. | [5] |
Experimental Protocols
To objectively compare the performance of the two FAC variants, all other variables in the cyanotype process must be held constant. This includes the paper substrate, water quality, UV light source, and processing steps.
Sensitizer Stock Solution Preparation
The traditional cyanotype process requires two separate stock solutions that are mixed in equal volumes immediately before application.
Solution A: Ferric Ammonium Citrate
-
Protocol: Dissolve 25g of Ferric Ammonium Citrate (either green or brown variant) in approximately 70 mL of distilled water at room temperature. Once dissolved, add distilled water to make a final volume of 100 mL.[4]
-
Storage: Store in a clearly labeled, light-proof (amber or opaque) bottle, away from light.[4] Note that this solution is susceptible to mold growth over time.
Solution B: Potassium Ferricyanide (B76249)
-
Protocol: Dissolve 10g of Potassium Ferricyanide in approximately 80 mL of distilled water at room temperature. Add distilled water to make a final volume of 100 mL.[4]
-
Storage: Store in a clearly labeled, light-proof bottle, away from light.[4]
Comparative Experimental Workflow
The following workflow is designed to compare the two FAC variants directly.
Caption: Experimental workflow for comparing FAC variants.
Chemical Reaction Pathway
The fundamental chemistry of the cyanotype process is the same regardless of the FAC variant used. The process hinges on the photoreduction of ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron upon exposure to ultraviolet light. This newly formed ferrous iron then reacts with the potassium ferricyanide to form the insoluble, stable pigment, Prussian blue (ferric ferrocyanide).
Caption: The Cyanotype Chemical Reaction Pathway.
Conclusion
For researchers, scientists, and professionals seeking reliability and optimal performance in cyanotyping, green ferric ammonium citrate is the demonstrably superior choice. Its chemical composition leads to a higher photosensitivity, resulting in shorter exposure times and the consistent production of high-quality, richly toned Prussian blue prints.[5][6] While the brown variant is of historical significance and can function, its slower speed, lower solubility, and compositional inconsistency make it less suitable for applications where precision and repeatability are paramount.[2][5] When conducting experiments or producing fine art prints, the use of the green form of ferric ammonium citrate is strongly recommended.
References
- 1. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mikeware.co.uk [mikeware.co.uk]
- 3. Ferric ammonium citrate, brown [chembk.com]
- 4. Mike Ware's Simple Cyanotype | Photrio.com Photography Forums [photrio.com]
- 5. cyanoprints.com [cyanoprints.com]
- 6. mikeware.co.uk [mikeware.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Battle of the Iron Chelates: Ferric Ammonium Citrate (Brown) vs. Ferric Citrate for Microbial Growth Promotion
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Iron is an indispensable micronutrient for the vast majority of microorganisms, playing a critical role as a cofactor in a myriad of enzymatic reactions essential for cellular respiration, DNA synthesis, and metabolism. However, the bioavailability of iron in aerobic environments is often limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, researchers supplement microbial culture media with soluble iron compounds. Among the most common are ferric ammonium (B1175870) citrate (B86180) (brown) and ferric citrate. This guide provides an objective comparison of these two iron sources, supported by available experimental data, to aid in the selection of the optimal compound for promoting microbial growth.
At a Glance: Key Differences and Performance
While both compounds supply iron in a citrate-chelated form, their composition and physical properties differ, which can influence their efficacy in promoting microbial growth. Ferric ammonium citrate is a complex salt of ill-defined structure, containing approximately 16.5-18.5% iron and about 9% ammonia.[1][2][3] In contrast, ferric citrate is a more defined chemical entity. A key practical difference is the significantly higher water solubility of ferric ammonium citrate compared to ferric citrate.[4]
The "brown" form of ferric ammonium citrate is widely used in microbiology. While direct, head-to-head quantitative comparisons in peer-reviewed literature are scarce, existing studies on various bacteria with each compound allow for an inferential analysis of their performance.
Quantitative Data Summary
The following table summarizes findings from various studies on the effect of ferric citrate and ferric ammonium citrate on microbial growth. It is important to note that the experimental conditions and microbial species differ between studies, so direct comparisons should be made with caution.
| Microbial Species | Iron Source | Concentration | Growth Parameter | Observation | Reference |
| Pseudomonas syringae | Ferric Citrate | 50 µM | Optical Density (OD600) | Strong positive growth response. | [5] |
| Pseudomonas syringae | Ferric Citrate | 50 µM & 100 µM | Change in OD600 | Dose-dependent growth enhancement observed. | [5] |
| Pseudomonas fluorescens | Ferric Iron (general) | < 160 µg/L | Growth Yield | Positive effect on growth. | [6] |
| Vibrio parahaemolyticus | Ferric Ammonium Citrate | 100 µg/mL | In vivo proliferation | Significantly activated bacterial proliferation. | [7][8] |
| Listeria monocytogenes | Ferric Ammonium Citrate | Not specified | Iron Reduction | All Listeria species tested were able to reduce ferric iron from this source. | [9] |
| Escherichia coli | Ferric Citrate | 100 µM | Growth in iron-limited media | Supplementation increased the growth of strains with the ferric citrate uptake system. | [10] |
Mechanism of Action: Iron Uptake Pathways
Microorganisms have evolved sophisticated systems to acquire iron from their environment. The uptake of iron from both ferric citrate and ferric ammonium citrate is primarily mediated by specific transport systems.
The Ferric Citrate Uptake (Fec) System
Many bacteria, including Escherichia coli, possess a dedicated ferric citrate uptake system, commonly referred to as the "Fec" system.[10][11] This system is a classic example of a signaling pathway that is induced by the presence of its substrate.
The process begins with the binding of ferric citrate to the outer membrane receptor protein, FecA. This binding event triggers a conformational change that is transduced across the periplasm to the inner membrane protein FecR. FecR then activates the sigma factor FecI in the cytoplasm, which in turn directs RNA polymerase to transcribe the fecABCDE transport genes. The resulting proteins form a complex that transports ferric citrate across the inner membrane, where iron is released for cellular use.
The Role of Ammonium in Ferric Ammonium Citrate
The presence of ammonium ions in ferric ammonium citrate may provide an additional nutritional benefit to microorganisms, particularly in nitrogen-limited media. Ammonium is a readily available nitrogen source for many bacteria and can be directly assimilated into amino acids and other nitrogen-containing biomolecules. While specific studies directly comparing the growth-promoting effects of the ammonium component in ferric ammonium citrate are lacking for bacteria, it is plausible that it could enhance growth, especially when nitrogen is a limiting factor.
Experimental Protocols
To aid researchers in their own comparative studies, we provide a generalized protocol for evaluating the efficacy of different iron sources on microbial growth.
Objective:
To compare the growth kinetics of a microbial strain in the presence of ferric ammonium citrate (brown) versus ferric citrate.
Materials:
-
Microbial strain of interest (e.g., E. coli, P. aeruginosa, B. subtilis)
-
Iron-deficient basal medium (e.g., M9 minimal medium treated with a chelating agent like Chelex)
-
Sterile stock solutions of ferric ammonium citrate (brown) and ferric citrate.
-
Spectrophotometer and cuvettes or a microplate reader.
-
Sterile culture flasks or 96-well plates.
-
Incubator shaker.
Experimental Workflow:
Procedure:
-
Prepare Iron-Deficient Medium: Prepare a basal minimal medium and treat it with a chelating resin to remove trace iron contamination. Autoclave the medium.
-
Prepare Iron Stock Solutions: Prepare concentrated stock solutions of ferric ammonium citrate (brown) and ferric citrate in deionized water. The concentration of the ferric ammonium citrate solution should be adjusted based on its iron content (typically 16.5-18.5%) to ensure that both stock solutions have the same molar concentration of iron. Filter-sterilize the stock solutions.
-
Set up Cultures: Dispense the iron-deficient medium into sterile culture flasks or a 96-well plate.
-
Inoculation: Inoculate the medium with an overnight culture of the microbial strain to a starting OD600 of approximately 0.05.
-
Supplementation with Iron: Add the sterile iron stock solutions to the respective cultures to achieve the desired final iron concentrations (e.g., 10, 50, 100 µM). Include a control culture with no added iron.
-
Incubation: Incubate the cultures at the optimal temperature and shaking speed for the microbial strain.
-
Growth Monitoring: At regular time intervals (e.g., every hour for fast-growing bacteria), measure the optical density at 600 nm (OD600).
-
Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, calculate key growth parameters such as the maximum specific growth rate (µ_max) and the final cell density.
Conclusion and Recommendations
Both ferric ammonium citrate (brown) and ferric citrate are effective sources of iron for promoting microbial growth. The choice between the two may depend on several factors:
-
Solubility: Ferric ammonium citrate's high water solubility makes it easier to prepare concentrated stock solutions and ensures its availability in liquid media.
-
Nutritional Contribution of Ammonium: In nitrogen-limited media, the ammonium component of ferric ammonium citrate may provide an additional growth advantage.
-
Cost and Availability: Ferric ammonium citrate is widely available and often more cost-effective for general microbiological use.
-
Experimental Control: For studies requiring precise control over all media components, the more defined chemical nature of ferric citrate might be preferable.
For general-purpose microbial cultivation where high biomass is desired and strict control over nitrogen content is not critical, ferric ammonium citrate (brown) is an excellent and practical choice. For more defined studies on iron metabolism or in experiments where nitrogen is a carefully controlled variable, ferric citrate may be the more appropriate option.
Ultimately, the optimal iron source is dependent on the specific microorganism, the composition of the basal medium, and the objectives of the experiment. Researchers are encouraged to perform pilot studies to determine the most effective iron source and concentration for their particular application.
References
- 1. Characterization of Ferric and Ferrous Iron Transport Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virulence-enhancing effect of ferric ammonium citrate on Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]
- 5. Effect of Iron Concentration on the Growth Rate of Pseudomonas syringae and the Expression of Virulence Factors in hrp-Inducing Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of iron and growth inhibitors on siderophores production by Pseudomonas fluorescens | Semantic Scholar [semanticscholar.org]
- 7. Strategies of Vibrio parahaemolyticus to acquire nutritional iron during host colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of iron on bacterial growth and production of thermostable direct hemolysin by Vibrio parahaemolyticus in intraperitoneal infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of ferric iron by Listeria monocytogenes and other species of Listeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Ferric Citrate Uptake System Encoded in a Novel blaCTX–M–3- and blaTEM–1-Harboring Conjugative Plasmid Contributes to the Virulence of Escherichia coli [frontiersin.org]
- 11. Ferric Citrate Transport of Escherichia coli: Functional Regions of the FecR Transmembrane Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Ferric Ammonium Citrate and Ferrous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common iron supplements: ferric ammonium (B1175870) citrate (B86180) and ferrous sulfate (B86663). The information presented is supported by experimental data from in vitro, in vivo, and human clinical studies, offering a comprehensive resource for formulation and development decisions in the pharmaceutical and nutraceutical industries.
Executive Summary
Ferrous sulfate, a ferrous (Fe²⁺) iron salt, is widely considered the "gold standard" for oral iron supplementation due to its high bioavailability.[1] However, it is often associated with gastrointestinal side effects. Ferric ammonium citrate, a ferric (Fe³⁺) iron complex, is another option, and recent research has highlighted its efficacy, particularly in specific patient populations such as those with chronic kidney disease (CKD). While generally considered to have lower bioavailability than ferrous sulfate, the citrate ligand may enhance its absorption. This guide delves into the nuances of their absorption pathways, presents comparative quantitative data, and outlines the experimental protocols used to evaluate their bioavailability.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies on ferric ammonium citrate and ferrous sulfate.
Table 1: Human Studies on Iron Absorption and Efficacy
| Parameter | Ferric Ammonium Citrate | Ferrous Sulfate | Study Population & Conditions | Source |
| Mean Fractional Iron Absorption | 5.8% (± 1.9% SE) | Not directly compared in this study, but a mixture of FeSO₄ + NaFeEDTA showed 10.3% (± 1.9% SE) absorption. | 8-24-month-old healthy Thai children consuming fortified quick-cooking rice. | [2] |
| Relative Bioavailability (vs. FeSO₄) | 83% (p=0.02) | 100% (Reference) | 8-24-month-old healthy Thai children. | [2] |
| Change in Transferrin Saturation (TSAT) | Greater increase (between-group difference of 8%) | Lower increase | Adults with moderate to severe CKD and iron deficiency over 12 weeks. | [3][4] |
| Change in Serum Ferritin | Greater increase (between-group difference of 37 ng/mL) | Lower increase | Adults with moderate to severe CKD and iron deficiency over 12 weeks. | [3][4] |
| Change in Hemoglobin | No significant difference between groups. | No significant difference between groups. | Adults with moderate to severe CKD and iron deficiency over 12 weeks. | [3][4] |
| Hemoglobin and Anemia Indices Improvement | Significant improvement (P<0.0001) | Significant improvement (P<0.0001) | Patients with iron deficiency anemia over 3 months. | [5] |
Table 2: Reported Side Effects
| Side Effect Profile | Ferric Ammonium Citrate | Ferrous Sulfate | Source |
| Gastrointestinal Discomfort | Common (nausea, vomiting, diarrhea, constipation) | Common (nausea, darkening of stool, constipation) | [5][6] |
| Stool Color Change | Dark or black stools | Darkening of stool | [5][6] |
| Allergic Reactions | Possible (skin rashes, itching, swelling, dizziness, difficulty breathing) | Less commonly reported as a primary side effect compared to GI issues. | [6] |
| Adverse Event Incidence in CKD patients | No significant difference between treatment arms. | No significant difference between treatment arms. | [3][4] |
Signaling Pathways and Mechanisms of Absorption
The absorption of iron from ferric ammonium citrate and ferrous sulfate involves distinct cellular pathways. Ferrous iron (Fe²⁺) is more readily absorbed than ferric iron (Fe³⁺). Therefore, ferric iron must typically be reduced to ferrous iron before it can be transported into the enterocytes.
Ferrous Sulfate Absorption
Ferrous sulfate provides iron in the readily absorbable Fe²⁺ state. The primary pathway for its absorption is through the Divalent Metal Transporter 1 (DMT1) located on the apical membrane of enterocytes in the duodenum.
Ferric Ammonium Citrate Absorption
Ferric ammonium citrate provides iron in the Fe³⁺ state. For absorption via the primary DMT1 pathway, it must first be reduced to Fe²⁺. This reduction is facilitated by the enzyme duodenal cytochrome B (Dcytb) , a ferric reductase on the apical membrane of enterocytes. The citrate ligand may also play a role in keeping the iron soluble and available for uptake. Some evidence also suggests a separate, DMT1-independent pathway for ferric iron involving mobilferrin and β3-integrin .[7][8][9][10]
Experimental Protocols
The bioavailability of iron compounds is assessed through a variety of in vitro and in vivo experimental models.
In Vitro: Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells resembling the enterocytes of the small intestine. It is a widely used model to predict intestinal drug absorption.
Workflow:
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded at a high density on permeable membrane inserts (e.g., Transwell®) and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions and brush border microvilli.[11]
-
Simulated Digestion: The iron compound is subjected to an in vitro digestion process that mimics the conditions of the stomach (acidic pH, pepsin) and small intestine (neutral pH, pancreatin, bile salts).[12]
-
Permeability Assay: The digested sample is applied to the apical side of the Caco-2 cell monolayer. The inserts are placed in wells containing culture medium on the basolateral side. The system is incubated for a specific period.
-
Quantification:
-
Transport: The amount of iron that has traversed the cell monolayer is quantified in the basolateral medium, typically by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Uptake: The cells are lysed, and the intracellular iron concentration is measured. Alternatively, the formation of ferritin, an iron storage protein, can be quantified by ELISA as an indicator of iron uptake.[13]
-
In Vivo: Stable Isotope Studies in Humans
Stable isotope studies are considered a gold standard for measuring iron absorption in humans. They are non-radioactive and allow for precise quantification of iron uptake from a specific source.
Detailed Methodology:
-
Isotope Labeling: The iron compound (ferric ammonium citrate or ferrous sulfate) is labeled with a stable isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
-
Administration: A precisely measured dose of the labeled iron compound is administered to the study participants, often in a carrier food or beverage.
-
Blood Sampling: A blood sample is taken from the participants before the administration of the isotope (baseline) and at a later time point, typically 14 days after administration.
-
Erythrocyte Incorporation: The enrichment of the stable isotope in the red blood cells (erythrocytes) is measured using mass spectrometry. This measurement reflects the amount of absorbed iron that has been incorporated into hemoglobin.[14][15]
-
Calculation of Absorption: The fractional iron absorption is calculated based on the amount of the isotope incorporated into the total circulating hemoglobin, taking into account the total blood volume of the participant.[2]
Conclusion
The choice between ferric ammonium citrate and ferrous sulfate for iron supplementation is multifaceted and depends on the specific application, target population, and desired therapeutic outcome.
-
Ferrous sulfate generally exhibits higher bioavailability due to the direct availability of ferrous iron for absorption via the DMT1 transporter. It remains a cost-effective and clinically effective option for treating iron deficiency anemia.[1]
-
Ferric ammonium citrate may have lower fractional absorption compared to ferrous sulfate in some populations.[2] However, studies in patients with CKD suggest it can be more effective at improving iron stores (ferritin and TSAT) than ferrous sulfate.[3][4] The citrate ligand may enhance its solubility and absorption, and the potential for a separate ferric iron uptake pathway could be advantageous in certain conditions.
For drug development professionals, these findings underscore the importance of considering the chemical form of iron and the physiological state of the target population. While ferrous sulfate is a reliable standard, ferric ammonium citrate presents a viable alternative, particularly in formulations where the properties of a ferric salt are desirable or in patient groups with specific absorption characteristics. Further research is warranted to fully elucidate the comparative efficacy and side-effect profiles in diverse populations and formulations.
References
- 1. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron bioavailability in 8-24-month-old Thai children from a micronutrient-fortified quick-cooking rice containing ferric ammonium citrate or a mixture of ferrous sulphate and ferric sodium ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. What are the side effects of Ferric ammonium citrate? [synapse.patsnap.com]
- 7. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]
- 8. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells [mdpi.com]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 14. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cambridge.org [cambridge.org]
A Researcher's Guide to Evaluating Ferric Ammonium Citrate Brown: A Comparative Analysis of Supplier Purity
For researchers, scientists, and professionals in drug development, the purity and consistency of reagents are paramount. Ferric ammonium (B1175870) citrate (B86180) brown, a complex salt of iron, ammonia, and citric acid, is widely used in various applications, including as a nutrient supplement in cell culture media and as a reagent in diagnostics. However, its quality can vary between suppliers, impacting experimental outcomes and product efficacy. This guide provides a framework for evaluating the purity of ferric ammonium citrate brown from different suppliers, complete with experimental protocols and data presentation for informed decision-making.
Comparative Analysis of Supplier Specifications
To ensure consistent and reliable results, it is crucial to compare the purity specifications of ferric ammonium citrate brown from various suppliers. The following table summarizes the typical purity grades and their corresponding specifications, compiled from publicly available data sheets and pharmacopeial standards. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific values.
| Parameter | USP Grade | FCC Grade | Analytical Reagent (AR) Grade | Typical Impurity Limits |
| Assay (as Fe) | 16.5% - 18.5%[1][2][3] | 16.5% - 18.5%[2] | ≥ 20.5% | Varies by supplier; higher iron content may be required for specific applications.[4][5] |
| Lead (Pb) | ≤ 10 µg/g[2] | ≤ 2 mg/kg[2][6] | ≤ 0.002% | Stringent limits are critical for pharmaceutical and cell culture applications. |
| Mercury (Hg) | ≤ 10 µg/g[2] | ≤ 1 mg/kg[2][7] | Not always specified | A key parameter for safety in biological systems. |
| Sulfate (B86663) (SO₄) | ≤ 0.3%[1][2][3] | ≤ 0.3%[2][7] | ≤ 0.2% - 0.3%[4] | High levels can interfere with certain biochemical assays. |
| Chloride (Cl) | Not always specified | Not always specified | ≤ 0.05% - 0.25%[4] | Important for applications sensitive to halide ions. |
| Oxalate | Passes test[1][2][3] | Passes test[2][7] | Not always specified | Oxalate can precipitate with other ions, affecting solution stability. |
| Ferric Citrate | Passes test[1][2][3] | Passes test[2][7] | Not always specified | Indicates the presence of insoluble iron forms. |
| Arsenic (As) | Not always specified | Not always specified | ≤ 0.0004% | A critical heavy metal impurity with high toxicity. |
Experimental Protocols for Purity Verification
Independent verification of supplier claims is a good laboratory practice. The following are detailed protocols for key experiments to assess the purity of ferric ammonium citrate brown.
Assay of Iron (Fe) Content by Iodometric Titration
This method determines the total iron content in the sample.
Principle: Ferric ions (Fe³⁺) in an acidic solution oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using starch as an indicator.
Reagents:
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI), solid
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Accurately weigh approximately 1.0 g of the ferric ammonium citrate brown sample.[1][8]
-
Dissolve the sample in 25 mL of deionized water and 5 mL of concentrated hydrochloric acid in a 250-mL conical flask.[1][8]
-
Stopper the flask and allow the reaction to proceed in the dark for 15 minutes.[1][8]
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue/black color.
-
Continue the titration with 0.1 N sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration and make any necessary corrections.[1][8]
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[1][3] Iron Content (%) = (V_sample - V_blank) * N * 5.585 / (Weight of sample in g * 10) Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
Limit Test for Heavy Metals (as Pb)
This method is a qualitative test to control the amount of heavy metal impurities.
Principle: Heavy metals are precipitated as their sulfides in a solution buffered at pH 3.0-4.0. The color produced is compared to that of a standard lead solution.
Reagents:
-
1 N Acetic acid
-
6 N Ammonium hydroxide
-
pH 3.5 Acetate Buffer
-
Thioacetamide-glycerin base TS
-
Standard Lead Solution (10 ppm Pb)
-
Deionized water
Procedure (Method I as per USP <231>):
-
Test Preparation: Dissolve a specified amount of the sample in 25 mL of deionized water in a 50-mL color-comparison tube. Adjust the pH to 3.0-4.0 with 1 N acetic acid or 6 N ammonium hydroxide. Dilute with water to 40 mL and mix.[9]
-
Standard Preparation: Into a second 50-mL color-comparison tube, pipette 2.0 mL of the Standard Lead Solution and dilute with water to 25 mL. Adjust the pH to 3.0-4.0. Dilute with water to 40 mL and mix.[10]
-
To each tube, add 2 mL of pH 3.5 Acetate Buffer and 1.2 mL of thioacetamide-glycerin base TS.[10]
-
Dilute with water to 50 mL, mix, and allow to stand for 2 minutes.[10]
-
View the solutions downward over a white surface. The color of the Test Preparation should not be darker than that of the Standard Preparation.[10]
Limit Test for Sulfate (SO₄)
This test is designed to limit the amount of sulfate impurity.
Principle: Sulfate ions are precipitated as barium sulfate in an acidic solution. The turbidity produced is compared to a standard sulfate solution.
Reagents:
-
2.7 N Hydrochloric acid
-
Barium chloride TS
-
0.020 N Sulfuric acid (Standard sulfate solution)
-
Deionized water
Procedure:
-
Dissolve 100 mg of the sample in 1 mL of 2.7 N hydrochloric acid and dilute with water to 30 mL.[1]
-
Add 3 mL of barium chloride TS.[1]
-
Dilute with water to 50 mL and mix.[1]
-
Allow the solution to stand for 10 minutes.
-
The turbidity produced should not be greater than that of a control solution prepared similarly with a specified volume of 0.020 N sulfuric acid.[1]
Visualizing the Evaluation Process
To aid in understanding the workflow of evaluating ferric ammonium citrate from different suppliers, the following diagrams are provided.
Caption: Experimental workflow for evaluating ferric ammonium citrate purity.
Caption: Decision tree for supplier selection based on purity data.
By implementing a systematic evaluation process that combines a thorough review of supplier documentation with independent experimental verification, researchers can ensure the procurement of high-purity ferric ammonium citrate brown, thereby enhancing the reliability and reproducibility of their work.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Ferric Ammonium Citrate USP n FCC Food Grade Manufacturers [anmol.org]
- 3. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. stanfordchem.com [stanfordchem.com]
- 6. fao.org [fao.org]
- 7. laballey.com [laballey.com]
- 8. fao.org [fao.org]
- 9. uspbpep.com [uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
comparing the effects of ferric ammonium citrate and ferric chloride in biological studies
For Researchers, Scientists, and Drug Development Professionals
When selecting an iron source for biological studies, the choice between ferric ammonium (B1175870) citrate (B86180) (FAC) and ferric chloride (FeCl₃) can significantly impact experimental outcomes. Both compounds are widely used to induce iron overload and study its effects on cellular processes; however, their distinct physicochemical properties lead to different biological activities. This guide provides an objective comparison of their effects, supported by experimental data, to aid researchers in making an informed decision for their specific research needs.
Physicochemical Properties
A key differentiator between the two compounds is the presence of citrate as a chelating agent in ferric ammonium citrate. This chelation enhances the solubility and stability of ferric iron in solution, which can influence its bioavailability and interaction with cellular systems. Ferric chloride, on the other hand, is a simple iron salt that can be more reactive and prone to precipitation in physiological solutions.[1]
Effects on Cell Viability and Cytotoxicity
Both ferric ammonium citrate and ferric chloride can induce cytotoxicity, though their mechanisms and potency may differ depending on the cell type and experimental conditions.
Ferric ammonium citrate has been shown to decrease cell viability in a dose- and time-dependent manner in various cell lines, including human hepatic (HH4), human glioma (U251), and neuroblastoma (SH-SY5Y) cells.[2][3] This cytotoxicity is often linked to the induction of apoptosis. In contrast, ferric chloride has been reported to induce ferroptosis, a form of iron-dependent cell death, in bacteria such as Pseudomonas aeruginosa.[4]
| Cell Line/Organism | Compound | Concentration | Effect on Cell Viability | Assay | Reference |
| Human Hepatic Cells (HH4) | Ferric Ammonium Citrate | 0.1, 1, 5, 10 mM (0-72h) | Decreased viability with increasing concentration and time | MTT Assay | [2] |
| Human Glioma Cells (U251) | Ferric Ammonium Citrate | 5-50 µM | Increased viability | MTT Assay | [3] |
| 100-500 µM | No significant effect | ||||
| 1000 µM | Decreased viability | ||||
| Neuroblastoma Cells (SH-SY5Y) | Ferric Ammonium Citrate | 100, 500, 1000 µM | Increased viability | MTT Assay | [3] |
| 5000, 10000 µM | Decreased viability | ||||
| Pseudomonas aeruginosa | Ferric Chloride | 200 µM | >99.9% cell death | N/A | [4] |
Iron Uptake and Storage
The citrate ligand in ferric ammonium citrate appears to play a significant role in its mechanism of iron uptake. In canine lens epithelial cells, ferric ammonium citrate increased iron uptake from transferrin and stimulated the de novo synthesis of ferritin, the primary intracellular iron storage protein.[5] Interestingly, in the same study, ferric chloride did not significantly increase total iron uptake but did decrease the deposition of iron into ferritin, suggesting different pathways of iron handling by the cells.[5]
Another study on Neisseria meningitidis showed that iron uptake from ferric chloride involved both a rapid, energy-independent phase of nonspecific binding and a slower, energy-dependent phase.[6] The uptake from ferric citrate in this system was primarily through a high-affinity, energy-dependent system.[6]
| Cell Type | Compound | Key Findings on Iron Uptake and Storage | Reference |
| Canine Lens Epithelial Cells | Ferric Ammonium Citrate | Increased iron uptake from transferrin; increased iron deposition into ferritin via de novo ferritin synthesis. | [5] |
| Ferric Chloride | Did not significantly increase total iron uptake; decreased iron deposition into ferritin. | [5] | |
| Neisseria meningitidis | Ferric Chloride | Two-step uptake process: rapid, nonspecific binding followed by a slower, energy-dependent uptake. | [6] |
| Ferric Citrate | Uptake via a high-affinity, energy-dependent system. | [6] |
Oxidative Stress
A primary mechanism of iron-induced cellular damage is the generation of reactive oxygen species (ROS) through the Fenton reaction. Both compounds have been shown to induce oxidative stress.
In human hepatic cells, high concentrations of ferric ammonium citrate led to an increased level of intracellular ROS. This effect could be mitigated by antioxidants like glutathione (B108866) or N-acetylcysteine.[2][7] Similarly, ferric chloride treatment of Pseudomonas aeruginosa resulted in a burst of ROS and lipid peroxidation.[4]
| Cell Line/Organism | Compound | Concentration | Effect on Oxidative Stress | Reference | | :--- | :--- | :--- | :--- | | Human Hepatic Cells (HH4) | Ferric Ammonium Citrate | 5 mM | Increased intracellular ROS |[2][7] | | Pseudomonas aeruginosa | Ferric Chloride | 200 µM | ROS burst and lipid peroxidation |[4] | | Colletotrichum gloeosporioides | Ferric Chloride | 1/2 MIC and MIC | Increased ROS content |[8] |
Signaling Pathways
The induction of cellular stress by these iron compounds leads to the activation of various signaling pathways.
Ferric ammonium citrate-induced apoptosis in hepatic cells has been shown to be mediated through the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, triggered by an increase in ROS.[7]
References
- 1. web.as.uky.edu [web.as.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ferric chloride induces ferroptosis in Pseudomonas aeruginosa and heals wound infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of ascorbic acid and ferric ammonium citrate on iron uptake and storage in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of iron binding and uptake from FeCl3 and Fe-citrated by Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Hidden Influence: How Trace Element Impurities in Ferric Ammonium Citrate Dictate Experimental Outcomes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ferric ammonium (B1175870) citrate (B86180) (FAC) is a critical component in cell culture media, serving as a primary source of iron essential for cellular metabolism, growth, and proliferation. However, the purity of FAC can significantly vary, with trace element impurities often playing an unforeseen yet pivotal role in experimental reproducibility and the quality of biopharmaceutical products. This guide provides an objective comparison of standard versus low-impurity FAC, supported by experimental data, to illuminate the impact of these impurities on cell culture performance and protein quality.
The Impact of Trace Impurities: A Side-by-Side Comparison
Commercially available ferric ammonium citrate often contains varying levels of trace elements, with manganese (Mn) and copper (Cu) being among the most influential impurities in cell culture applications.[1][2][3] The presence and concentration of these elements can lead to significant batch-to-batch variability, affecting the consistency of experimental results.[1][4][5]
Recent studies have demonstrated that these are not merely inert contaminants but can actively modulate cell behavior and critical quality attributes (CQAs) of recombinant proteins.[2][6] The transition to high-purity, low-impurity raw materials is a crucial step toward more robust and reproducible processes.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative impact of trace element impurities in FAC on key performance indicators in Chinese Hamster Ovary (CHO) cell cultures, a common workhorse in the biopharmaceutical industry.
Table 1: Impact of Manganese (Mn) Impurity in Ferric Ammonium Citrate on CHO Cell Culture Performance
| Parameter | Standard FAC (with Mn impurity) | Low-Impurity FAC | Low-Impurity FAC + Mn Supplementation |
| Peak Viable Cell Density (VCD) | Increased | Baseline | Increased |
| Cell Viability | Prolonged | Baseline | Prolonged |
| Product Titer | Significantly Increased | Baseline | Significantly Increased |
| Glycosylation Profile | Altered (e.g., changes in galactosylation) | Baseline | Altered |
Data synthesized from studies demonstrating that manganese impurity was a root cause for increased cell growth, titer, and prolonged viability, as well as altered glycosylation levels.[2][7][8]
Table 2: Impact of Copper (Cu) Impurity in Ferric Ammonium Citrate on CHO Cell Culture Performance
| Parameter | Standard FAC (with Cu impurity) | Low-Impurity FAC | Low-Impurity FAC + Cu Supplementation |
| Peak Viable Cell Density (VCD) | Increased | Reduced Performance | Restored to Standard Levels |
| Cell Viability | Prolonged | Reduced Performance | Restored to Standard Levels |
| Product Titer | Increased | Reduced Performance | Restored to Standard Levels |
| Glycosylation Profile | Baseline | Significantly Affected | Similar to Standard FAC |
Data synthesized from a case study where a copper impurity was identified as the cause of improved cell performance. Supplementing low-impurity FAC with copper restored cell growth, viability, and titer.[1][6][9][10]
Experimental Protocols
To ensure the reproducibility of findings related to the impact of FAC impurities, detailed and standardized protocols are essential. Below are methodologies for key experiments.
Fed-Batch Culture of CHO Cells
This protocol describes a typical fed-batch culture process for evaluating the performance of different FAC formulations.
Objective: To compare the effects of standard FAC, low-impurity FAC, and low-impurity FAC with trace element supplementation on CHO cell growth, viability, and recombinant protein production.
Materials:
-
CHO cell line (e.g., CHO K1 or CHOZN®) producing a recombinant protein (e.g., a monoclonal antibody).[7]
-
Chemically defined cell culture medium (e.g., Cellvento® 4CHO or EX-CELL® Advanced CHO Fed-Batch Medium).[6][7]
-
Feed supplements.
-
Standard Ferric Ammonium Citrate.
-
Low-Impurity Ferric Ammonium Citrate.
-
Manganese (II) Chloride and Copper (II) Sulfate solutions for supplementation.
-
Shake flasks or benchtop bioreactors.
-
Cell counter and metabolite analyzer.
Procedure:
-
Inoculation: Seed shake flasks or bioreactors with CHO cells at a density of approximately 0.3 x 10^6 viable cells/mL in the chosen basal medium containing the respective FAC formulation.
-
Incubation: Maintain cultures at 37°C, 5% CO2, and with appropriate agitation.
-
Feeding Strategy: Begin feeding on a predetermined schedule (e.g., day 3) with a chemically defined feed supplement. Glucose should be added as needed to maintain a target concentration (e.g., 2-4 g/L).[11][12]
-
Sampling: Aseptically collect samples daily to measure viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).
-
Data Analysis: Plot viable cell density and viability over time. At the end of the culture (e.g., day 14), harvest the supernatant for titer and protein quality analysis.
Analysis of Trace Element Impurities by ICP-MS
This protocol outlines the method for quantifying trace element impurities in FAC raw materials and cell culture media.
Objective: To determine the concentration of manganese, copper, and other trace elements in different FAC lots.
Materials:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[13][14]
-
Ferric Ammonium Citrate samples.
-
High-purity nitric acid.
-
Multi-element standards for calibration.
-
Internal standards.
Procedure:
-
Sample Preparation: Accurately weigh a sample of FAC and dissolve it in a high-purity nitric acid solution to a known volume. For cell culture media samples, a simple dilution may be sufficient.[14]
-
Instrument Calibration: Prepare a series of calibration standards of the elements of interest (Mn, Cu, etc.) and run them on the ICP-MS to generate a calibration curve.
-
Sample Analysis: Analyze the prepared FAC samples using the ICP-MS. The instrument will measure the intensity of the ions corresponding to each element, which is then converted to a concentration based on the calibration curve.
-
Data Reporting: Report the concentration of each trace element in µg/g of the original FAC sample.
Protein Glycosylation Analysis
This protocol provides a general workflow for analyzing the N-glycosylation profile of the recombinant protein produced.
Objective: To assess the impact of FAC impurities on the glycosylation pattern of the final product.
Materials:
-
Purified recombinant protein from the cell culture harvest.
-
Enzymes for glycan release (e.g., PNGase F).
-
Fluorescent labeling dye (e.g., 2-aminobenzamide).
-
Liquid chromatography system (e.g., HILIC-UPLC) with a fluorescence detector.
-
Mass spectrometer for detailed structural characterization.[2]
Procedure:
-
Protein Purification: Purify the recombinant protein from the harvested cell culture supernatant using appropriate chromatography techniques (e.g., Protein A affinity chromatography for antibodies).
-
N-Glycan Release: Enzymatically release the N-glycans from the purified protein using PNGase F.
-
Fluorescent Labeling: Label the released glycans with a fluorescent dye to enable detection.
-
LC Analysis: Separate the labeled glycans using HILIC-UPLC. The retention time and peak area of each glycan species are recorded.
-
Data Analysis: Quantify the relative abundance of different glycan structures (e.g., G0F, G1F, G2F) by integrating the peak areas from the chromatogram.[15] For more detailed structural confirmation, the separated glycans can be analyzed by mass spectrometry.[16]
Visualizing the Impact and Workflow
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Logical relationship of FAC impurities and their experimental impact.
Caption: Experimental workflow for comparing different FAC formulations.
Conclusion
The choice of ferric ammonium citrate grade is not a trivial one. As demonstrated, trace element impurities such as manganese and copper can act as potent modulators of cell culture performance and product quality. While their presence in standard FAC can sometimes be beneficial for cell growth and productivity, the inherent variability of these impurities undermines process control and reproducibility.[1] The use of low-impurity FAC, coupled with a deliberate and controlled supplementation of specific trace elements, offers a scientifically sound approach to decouple the effects of iron from its contaminants. This strategy empowers researchers and drug development professionals to achieve more consistent, reliable, and ultimately higher-quality experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosylation Analysis of Therapeutic Glycoproteins Produced in CHO Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper impurity of iron raw material contributes to improved cell culture performance | Semantic Scholar [semanticscholar.org]
- 4. Controllability Analysis of Protein Glycosylation in Cho Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper impurity of iron raw material contributes to improved cell culture performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Impurity Iron Sources: Case Studies in EX-CELL® Advanced Medium [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Aqueous Solubility of Ferric Ammonium Citrate and Ferric Citrate
For researchers, scientists, and professionals in drug development, understanding the solubility of iron compounds is critical for formulation, bioavailability, and efficacy. This guide provides a detailed comparison of the aqueous solubility of ferric ammonium (B1175870) citrate (B86180) and ferric citrate, supported by quantitative data and standardized experimental protocols.
Executive Summary
Ferric ammonium citrate demonstrates significantly higher aqueous solubility compared to ferric citrate. While ferric ammonium citrate is consistently reported as "very soluble" or "freely soluble" in water, the solubility of ferric citrate is considerably lower and can be influenced by its specific form and the temperature of the water. This guide will delve into the quantitative solubility data, provide a detailed experimental protocol for solubility determination, and present a visual workflow for the experimental procedure.
Data Presentation: Quantitative Solubility Comparison
The following table summarizes the aqueous solubility of ferric ammonium citrate and ferric citrate based on available data.
| Compound | Qualitative Solubility in Water | Quantitative Solubility in Water |
| Ferric Ammonium Citrate | Very soluble, Freely soluble[1][2][3] | > 100 g/L at 20°C[4] |
| Ferric Citrate | Slowly soluble in cold water, readily in hot water[5][6] | ~5 g/L[7] |
| Varies with form: Granular, chem. pure: < 1 g/L; Powder, highly soluble quality: > 100 g/L[8] |
It is important to note that the solubility of ferric citrate can be significantly affected by its physical form, with powdered, highly soluble grades exhibiting much greater solubility than granular forms.[8] Furthermore, its solubility is known to decrease as the compound ages.[5]
Experimental Protocol: Determination of Aqueous Solubility
The following protocol is based on the saturation shake-flask method, a widely recognized technique for determining the equilibrium solubility of chemical compounds in a solvent, as referenced in OECD and USP guidelines.[9][10][11][12][13]
Objective: To determine the aqueous solubility of ferric ammonium citrate and ferric citrate at a controlled temperature.
Materials:
-
Ferric ammonium citrate
-
Ferric citrate
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
-
Hydrochloric acid
-
Potassium iodide
-
Standardized sodium thiosulfate (B1220275) solution
-
Starch indicator solution
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound (ferric ammonium citrate or ferric citrate) to a conical flask containing a known volume of deionized water. The excess solid should be clearly visible.
-
Seal the flasks to prevent evaporation.
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Separation:
-
After the equilibration period, remove the flasks from the shaker bath and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge an aliquot of the suspension.
-
Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis of Solute Concentration:
-
The concentration of iron in the filtered saturated solution can be determined using a titrimetric method as described for the assay of ferric citrate.[5]
-
Accurately weigh a specific volume of the saturated solution.
-
Add 100 mL of water and 5 mL of hydrochloric acid and heat on a water bath until fully dissolved.[5]
-
Add 3 g of potassium iodide and 5 mL of hydrochloric acid, stopper the flask, and let it stand for 15 minutes.[5]
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution, using a starch solution as an indicator.[5]
-
Perform a blank titration for correction.
-
Calculate the concentration of the ferric compound in the saturated solution based on the titration results. The solubility is expressed in grams per liter (g/L) or grams per 100 mL ( g/100 mL).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the aqueous solubility of the iron compounds.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. Ferric Ammonium Citrate USP Pure Reagent Manufacturers, SDS MSDS [mubychem.com]
- 2. 3.imimg.com [3.imimg.com]
- 3. Ammonium ferric citrate - Wikipedia [en.wikipedia.org]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Iron(III) citrate - Wikipedia [en.wikipedia.org]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. biorelevant.com [biorelevant.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uspnf.com [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Ferric Ammonium Citrate on P-glycoprotein Expression: A Comparative Guide
For researchers and professionals in drug development, understanding how various compounds modulate the expression and function of P-glycoprotein (P-gp) is critical. P-gp, an efflux transporter encoded by the ABCB1 gene, plays a pivotal role in drug absorption, distribution, and the development of multidrug resistance (MDR) in cancer.[1][2][3] This guide provides a comparative analysis of ferric ammonium (B1175870) citrate's (FAC) effect on P-gp expression, benchmarked against well-established modulators.
Recent studies have explored the role of iron homeostasis in regulating P-gp.[4][5][6][7] Iron, an essential element, can also induce oxidative stress when in excess, a condition known to influence P-gp expression.[8] Ferric ammonium citrate (B86180) is a common laboratory reagent used to induce iron overload in cellular models.[7][9]
Comparative Analysis of P-gp Modulation
The following table summarizes the quantitative effects of Ferric Ammonium Citrate (FAC) compared to Rifampicin (B610482), a known P-gp inducer, and Verapamil, a known P-gp inhibitor.
| Compound | Cell Line | Concentration & Duration | Effect on P-gp (mRNA) | Effect on P-gp (Protein) | Functional Outcome |
| Ferric Ammonium Citrate (FAC) | hCMEC/D3 (human brain endothelial) | 250 µM, 72 h | ↓ 16% [4][5] | ↓ 36% [4][5] | No significant change in Rhodamine-123 or [3H]-digoxin accumulation[4][5] |
| Ferric Ammonium Citrate (FAC) | Primary Mouse Brain Endothelial | 250 µM, 48 h | ↓ 43% (abcb1a)[7] | ↓ 50% [7] | No significant effect on [3H]-digoxin transport[7] |
| Rifampicin (Inducer) | THP1 Macrophages | Not specified | ↑ Significant Increase [10] | ↑ Significant Increase [10] | Reduced intracellular prothionamide concentration[10] |
| Rifampicin (Inducer) | Human Duodenum (in vivo) | 600 mg/day, 9 days | ↑ Significant Increase (MRP2)[11] | ↑ 1.4 to 3.5-fold Increase [12] | Decreased plasma concentrations of P-gp substrates like digoxin[11] |
| Verapamil (Inhibitor) | K562/ADR (leukemic) | 15 µM, 72 h | ↓ 2-fold Decrease [13] | ↓ 3-fold Decrease [13] | Increased intracellular drug accumulation and cytotoxicity[13] |
Key Findings:
-
Ferric Ammonium Citrate (FAC) consistently demonstrates a downregulatory effect on P-gp at both the mRNA and protein levels in brain endothelial cells.[4][5][6][7] Studies show that FAC treatment leads to a significant reduction in P-gp protein by 36-50% and its corresponding mRNA (MDR1/abcb1a) by 16-43%.[4][5][7]
-
Interestingly, this downregulation of P-gp expression by FAC did not translate into a significant change in P-gp function, as measured by the accumulation of P-gp substrates like rhodamine-123 and digoxin.[4][5][7]
-
Rifampicin , a classic inducer, acts via the Pregnane X Receptor (PXR) pathway to significantly increase P-gp expression and activity.[10][14][15] This leads to enhanced drug efflux and can be a major cause of drug-drug interactions.[11]
-
Verapamil is a well-documented P-gp inhibitor.[16][17] It not only directly inhibits the pump's function but has also been shown to decrease P-gp expression at the mRNA and protein levels, leading to increased intracellular drug concentrations.[13][18]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing P-gp expression and the primary signaling pathway responsible for its induction.
References
- 1. Drug-drug interaction mediated by inhibition and induction of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proteins regulating the intercellular transfer and function of P-glycoprotein in multidrug-resistant cancer - ecancer [ecancer.org]
- 4. research.monash.edu [research.monash.edu]
- 5. Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferric Ammonium Citrate Reduces Claudin-5 Abundance and Function in Primary Mouse Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chronic exposure to excess iron promotes EMT and cancer via p53 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rifampin Induces Expression of P-glycoprotein on the THP1 Cell-Derived Macrophages, Causing Decrease Intramacrophage Concentration of Prothionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Rifampin Treatment on Intestinal Expression of Human MRP Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling pleiotropic effects of rifampicin by using physiologically based pharmacokinetic modeling: Assessing the induction magnitude of P‐glycoprotein–cytochrome P450 3A4 dual substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Novel Rifampicin-Derived P-Glycoprotein Activators/Inducers. Synthesis, In Silico Analysis and Application in the RBE4 Cell Model, Using Paraquat as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 17. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferric Ammonium Citrate's Double-Edged Sword: Regulating Iron-Induced Cell Death via the NRF2 Signaling Pathway
A Comparative Guide for Researchers
For Immediate Release
In the intricate dance of cellular life and death, the role of iron is paradoxical. Essential for numerous biological processes, an excess of labile iron can trigger a unique form of regulated cell death known as ferroptosis. Ferric ammonium (B1175870) citrate (B86180) (FAC), a widely used iron supplement in cell culture, serves as a potent tool to induce this phenomenon. This guide provides a comprehensive comparison of FAC with other agents in the context of ferroptosis and delves into its complex interplay with the NRF2 signaling pathway, a master regulator of cellular antioxidant responses.
Unraveling the Mechanism: FAC, Ferroptosis, and the NRF2 Pathway
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. FAC, as a source of ferric iron (Fe³⁺), increases the intracellular labile iron pool, thereby catalyzing the Fenton reaction and promoting the generation of highly reactive hydroxyl radicals. These radicals initiate a cascade of lipid peroxidation, leading to membrane damage and eventual cell death.
The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a critical defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm by its inhibitor, KEAP1. However, in the face of oxidative or electrophilic stress, such as that induced by iron overload from FAC, NRF2 is released from KEAP1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, upregulating the expression of antioxidant and iron-sequestering proteins. This includes enzymes like glutathione (B108866) peroxidase 4 (GPX4), which detoxifies lipid peroxides, and ferritin heavy chain 1 (FTH1), which stores iron, thereby mitigating ferroptosis.
However, the role of NRF2 in FAC-induced ferroptosis is not straightforward. While the initial response to iron-induced stress is the activation of the protective NRF2 pathway, sustained and overwhelming iron overload can exhaust this antioxidant capacity, leading to the execution of ferroptosis.
Performance Comparison: FAC vs. Other Ferroptosis Modulators
The efficacy of FAC in inducing ferroptosis and modulating the NRF2 pathway can be contextualized by comparing it with other commonly used iron donors and classical ferroptosis inducers.
| Compound | Mechanism of Action | Effect on NRF2 Pathway | Notes |
| Ferric Ammonium Citrate (FAC) | Increases intracellular labile iron pool, leading to ROS production and lipid peroxidation. | Dose-dependent modulation. Low doses may activate the protective NRF2 pathway, while high doses can overwhelm it, leading to ferroptosis. | A common and effective method to induce iron-overload and subsequent ferroptosis in vitro. |
| Erastin | Inhibits the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), a necessary cofactor for GPX4. | Can lead to an initial NRF2 activation as a response to GSH depletion and oxidative stress. | Induces ferroptosis by targeting a different node of the pathway compared to direct iron donors. |
| RSL3 | Directly inhibits the activity of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. | NRF2 activation can be a downstream compensatory response to GPX4 inhibition and lipid ROS accumulation. | A potent and direct inducer of ferroptosis, bypassing the need for GSH depletion. |
| Ferric Citrate | Another source of ferric iron to increase the intracellular labile iron pool. | Expected to have a similar effect to FAC, activating NRF2 in response to iron-induced oxidative stress. | The citrate chelate may influence iron uptake and bioavailability compared to the ammonium citrate form. |
| Ferrous Sulfate | A source of ferrous iron (Fe²⁺), which can directly participate in the Fenton reaction. | Activates the NRF2 pathway in response to the subsequent oxidative stress. | The more reduced form of iron may lead to a more immediate generation of ROS compared to ferric iron. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Ferric Ammonium Citrate on markers of ferroptosis and the NRF2 signaling pathway.
Table 1: Dose-Dependent Effect of Ferric Ammonium Citrate on Porcine Oocytes
| FAC Concentration | NRF2 Protein Level (Relative to Control) | NRF2 mRNA Level (Relative to Control) | GPX4 mRNA Level (Relative to Control) | FTH1 mRNA Level (Relative to Control) | Oxidative Stress Level |
| 0 µM (Control) | 1.00 | 1.00 | 1.00 | 1.00 | Baseline |
| 2 µM | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| 5 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| 10 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| Data adapted from a study on in vitro maturation of porcine oocytes. The results indicate that increasing concentrations of FAC lead to a suppression of the NRF2 protective pathway and an increase in oxidative stress, promoting ferroptosis.[1][2][3] |
Table 2: Comparison of Ferric Ammonium Citrate and Erastin in Airway Epithelial Cells
| Treatment | GPX4 Protein Expression (Relative to Control) | Glutathione (GSH) Levels (Relative to Control) |
| Control | 1.00 | 1.00 |
| FAC (100 µM) | No significant change | Decreased |
| Erastin (10 µM) | Decreased | Decreased |
| This data suggests that in this specific cell type, FAC and Erastin both induce oxidative stress as indicated by GSH depletion, but they have different effects on the expression of the key anti-ferroptotic enzyme GPX4. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies investigating the role of FAC and the NRF2 pathway in ferroptosis.
Cell Culture and Treatment with Ferric Ammonium Citrate
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of FAC Stock Solution: Prepare a sterile stock solution of Ferric Ammonium Citrate (e.g., 100 mM) in cell culture grade water or a suitable buffer.
-
Treatment: On the day of the experiment, dilute the FAC stock solution to the desired final concentrations in complete cell culture medium. Remove the old medium from the cells and replace it with the FAC-containing medium.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Controls: Include a vehicle control group (cells treated with medium containing the same concentration of the solvent used for the FAC stock solution) and an untreated control group.
Western Blotting for NRF2 Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and denature by heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, KEAP1, HO-1, NQO1, GPX4, FTH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Lipid Peroxidation Assay using C11-BODIPY
-
Cell Seeding and Treatment: Seed and treat cells with FAC or other compounds as described above in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes or 12-well plates).
-
C11-BODIPY Staining: In the last 30-60 minutes of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Washing: After incubation with the probe, wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh imaging buffer and visualize the cells using a fluorescence microscope. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze immediately using a flow cytometer. The shift in fluorescence from red to green is indicative of lipid peroxidation.
-
Visualizing the Pathways and Workflows
To further elucidate the complex interactions and experimental designs, the following diagrams are provided.
Caption: NRF2 signaling pathway in response to FAC-induced iron overload.
Caption: Experimental workflow for comparing FAC with other agents.
References
- 1. Nrf2 and Ferroptosis: A New Research Direction for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 controls iron homeostasis and ferroptosis through HERC2 and VAMP8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ferric Ammonium Citrate, Brown: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ferric ammonium (B1175870) citrate (B86180), brown, adhering to standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Ferric ammonium citrate can cause skin and serious eye irritation.[1]
Recommended PPE:
-
Gloves: Wear protective gloves.[2]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[2]
-
Lab Coat: A lab coat should be worn to protect from spills.[2]
-
Respiratory Protection: In case of dust, use an approved/certified dust respirator.[2]
Spill Management
Accidental spills should be managed promptly and safely. The approach differs based on the size of the spill.
-
Small Spills:
-
Large Spills:
-
Use a shovel to place the material into a suitable waste disposal container.[2]
-
Finish cleaning by spreading water on the contaminated surface.[2]
-
Allow the contaminated water to be evacuated through the sanitary system, ensuring that the concentration of the substance does not exceed the Threshold Limit Value (TLV). Always consult your local authorities and MSDS for specific TLV information.[2]
-
Step-by-Step Disposal Procedure
The primary directive for the disposal of ferric ammonium citrate is to adhere to federal, state, and local environmental control regulations.[2] Do not discharge the material into waterways, drains, or sewers.[3]
-
Container Management:
-
Waste Characterization:
-
Disposal Options:
-
Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] This ensures the waste is managed in an environmentally responsible manner.
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by qualified personnel at a licensed facility.
-
Landfill: Disposal in a landfill should only be considered if permitted by local regulations and if the waste has been determined to be non-hazardous.
-
-
Contaminated Packaging:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ferric ammonium citrate, brown.
Caption: Disposal decision workflow for ferric ammonium citrate, brown.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal, are universally provided in the safety data sheets, as these are dictated by local regulations. The key quantitative consideration mentioned is the Threshold Limit Value (TLV) when dealing with large spills that may enter a sanitary system, which must be referenced from local guidelines.[2]
| Parameter | Value | Source |
| Health Hazard Rating (HMIS) | 1 | [2] |
| Flammability Hazard (HMIS) | 1 | [2] |
| Reactivity Hazard (HMIS) | 0 | [2] |
| Personal Protection (HMIS) | E (Safety glasses, gloves, dust respirator) | [2] |
Experimental Protocols
The provided information is based on standard safety and disposal guidelines from Safety Data Sheets (SDS) and does not cite specific experimental protocols for the disposal of ferric ammonium citrate. The procedures outlined are established best practices for laboratory chemical waste management. Researchers should always develop a site-specific disposal plan in consultation with their institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
